molecular formula C28H26N4 B1667694 B 775 CAS No. 78182-94-2

B 775

货号: B1667694
CAS 编号: 78182-94-2
分子量: 418.5 g/mol
InChI 键: CEWUIYZNVOQBRR-RMLRFSFXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

B 775 is a biochemical.

属性

CAS 编号

78182-94-2

分子式

C28H26N4

分子量

418.5 g/mol

IUPAC 名称

3-(2-methylpropylimino)-N,5-diphenylphenazin-2-amine

InChI

InChI=1S/C28H26N4/c1-20(2)19-29-24-18-28-26(17-25(24)30-21-11-5-3-6-12-21)31-23-15-9-10-16-27(23)32(28)22-13-7-4-8-14-22/h3-18,20,30H,19H2,1-2H3

InChI 键

CEWUIYZNVOQBRR-RMLRFSFXSA-N

SMILES

CC(C)CN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=CC=C4)C=C1NC5=CC=CC=C5

规范 SMILES

CC(C)CN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=CC=C4)C=C1NC5=CC=CC=C5

外观

Solid powder

其他CAS编号

78182-94-2

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

2-Phenazinamine, 3,5-dihydro-3-((2-methylpropyl)imino)-N,5-diphenyl-
B 775
B-775
B775

产品来源

United States

Foundational & Exploratory

The "B 775" Pill: A Technical Guide to the Mechanism of Action of its Active Components on the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "B 775" is an imprint found on a pharmaceutical pill, not a standalone research compound. This pill is identified as a combination of 7.5 mg of amphetamine and dextroamphetamine. This guide will, therefore, provide an in-depth technical analysis of the mechanism of action of amphetamine and its dextrorotatory stereoisomer, dextroamphetamine, on the dopamine transporter (DAT).

Executive Summary

Amphetamine and its isomers are potent central nervous system stimulants whose primary mechanism of action involves the modulation of monoamine transporters, with a pronounced effect on the dopamine transporter (DAT). This modulation leads to a significant increase in extracellular dopamine concentrations in the synaptic cleft, which underlies the therapeutic effects in conditions like ADHD and narcolepsy, as well as its abuse potential. The interaction is multifaceted, involving not only competitive inhibition of dopamine reuptake but also the induction of reverse transport (efflux) of dopamine from the presynaptic neuron and alterations in the trafficking of the transporter protein itself. This guide will provide a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and graphical representations of the key processes.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for the interaction of amphetamine and its isomers with the dopamine transporter. These values can vary based on the experimental system (e.g., cell lines, synaptosomes) and conditions.

Table 1: Dopamine Transporter Uptake Inhibition

CompoundAssay SystemIC50 (µM)K_i (µM)Reference
d-AmphetamineHuman DAT (HEK293 cells)-0.222[1]
AmphetamineHuman DAT-≈ 0.6[2]
AmphetamineMouse DAT-≈ 0.6[2]
MethamphetamineHuman DAT-0.082[2]
MethamphetamineMouse DAT--[2]

Table 2: Selectivity for Monoamine Transporters

CompoundTransporterK_i (µM)Reference
AmphetaminehNET0.07[2]
AmphetaminehDAT0.64[2]
AmphetaminehSERT38[2]
MethamphetaminehNET-[2]
MethamphetaminehDAT-[2]
MethamphetaminehSERT20.7[2]

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter. K_i: Inhibition constant.

Core Mechanisms of Action on the Dopamine Transporter

The interaction of amphetamine with the dopamine transporter is complex and can be broken down into three primary mechanisms:

  • Competitive Inhibition of Dopamine Reuptake: Amphetamine acts as a substrate for DAT and competes with dopamine for binding to the transporter. This competitive inhibition blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby prolonging its presence and action in the synapse.[1]

  • Induction of Reverse Transport (Efflux): Amphetamine is transported into the presynaptic neuron by DAT. Once inside, it disrupts the vesicular storage of dopamine by interfering with the vesicular monoamine transporter 2 (VMAT2).[3][4] This leads to an increase in cytosolic dopamine concentrations. The elevated intracellular dopamine, in conjunction with amphetamine's interaction with DAT, promotes a conformational change in the transporter, causing it to reverse its direction of transport and move dopamine out of the neuron and into the synaptic cleft.[4][5] This process is independent of neuronal action potentials.

  • Modulation of DAT Trafficking: Amphetamine has been shown to dynamically regulate the number of dopamine transporters on the cell surface. Acutely, it can induce the internalization of DAT from the plasma membrane into the cell's interior, a process that appears to be independent of Protein Kinase C (PKC) activity.[6][7] This internalization reduces the number of available transporters for dopamine reuptake. Conversely, some studies have shown a rapid, transient increase in DAT surface expression upon initial exposure to amphetamine.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of amphetamine with the dopamine transporter.

Dopamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured to confluence in 24-well plates.

  • Pre-incubation: Cells are washed with Krebs-Ringer-HEPES (KRH) buffer and pre-incubated for 30 minutes at 37°C in KRH buffer containing 0.18% glucose and the desired concentrations of amphetamine or a vehicle control. Desipramine (100 nM) is often included to block any endogenous norepinephrine transporter activity.[6]

  • Uptake Initiation: Uptake is initiated by adding a known concentration of [³H]dopamine (e.g., 1 µM).

  • Incubation: The reaction proceeds for a short period (e.g., 10 minutes) at 37°C.

  • Termination: Uptake is terminated by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis and Scintillation Counting: Cells are lysed with 1% SDS, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a potent DAT inhibitor (e.g., 10 µM GBR12935). The IC50 value for amphetamine is calculated by fitting the data to a dose-response curve.

Synaptosome Preparation and Uptake Assay

This protocol uses synaptosomes, which are isolated presynaptic nerve terminals, providing a more physiologically relevant model.

Protocol:

  • Tissue Homogenization: Striatal tissue from rodents is homogenized in an ice-cold sucrose buffer.

  • Centrifugation: The homogenate is subjected to a series of centrifugations to pellet cellular debris and isolate the synaptosomal fraction.[9]

  • Resuspension: The synaptosomal pellet is resuspended in an appropriate assay buffer.

  • Uptake Assay: The uptake assay is performed similarly to the cell-based assay. Synaptosomes are incubated with [³H]dopamine in the presence and absence of amphetamine. The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the buffer.[9] The radioactivity retained on the filters is then counted.

Cell Surface Biotinylation Assay

This assay is used to quantify changes in the surface expression of the dopamine transporter.

Protocol:

  • Cell Treatment: Cells expressing DAT are treated with amphetamine or a vehicle control for a specified time.

  • Biotinylation: Cells are washed with ice-cold PBS and then incubated with a membrane-impermeable biotinylating agent (e.g., sulfo-NHS-SS-biotin) on ice. This agent labels proteins on the cell surface.

  • Quenching: The biotinylation reaction is stopped by washing with a quenching buffer (e.g., containing glycine).

  • Lysis: Cells are lysed in a suitable lysis buffer.

  • Streptavidin Affinity Chromatography: The cell lysate is incubated with streptavidin-coated beads, which bind to the biotinylated (surface) proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and the amount of DAT is quantified by Western blotting using a DAT-specific antibody.[6]

Visualizations

Signaling and Transport Pathways

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Amphetamine_ext Amphetamine Amphetamine_ext->DAT Competitive Inhibition Amphetamine_intra Intracellular Amphetamine DAT->Amphetamine_intra Uptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Vesicle Synaptic Vesicle Dopamine_cyto Cytosolic Dopamine Vesicle->Dopamine_cyto Disruption of Storage Dopamine_cyto->DAT Reverse Transport (Efflux) Amphetamine_intra->VMAT2 Inhibition

Caption: Amphetamine's multifaceted action on the dopamine transporter.

Experimental Workflow: Dopamine Uptake Assay

Dopamine_Uptake_Workflow start Start: Culture DAT-expressing cells wash1 Wash cells with KRH buffer start->wash1 preincubate Pre-incubate with Amphetamine or Vehicle wash1->preincubate add_radioligand Add [³H]Dopamine to initiate uptake preincubate->add_radioligand incubate Incubate at 37°C for 10 minutes add_radioligand->incubate terminate Terminate uptake by washing with cold buffer incubate->terminate lyse Lyse cells to release contents terminate->lyse count Measure radioactivity with scintillation counter lyse->count analyze Analyze data to determine IC50 count->analyze

Caption: Workflow for a typical dopamine uptake inhibition assay.

Logical Relationship: DAT Trafficking Modulation

DAT_Trafficking Amphetamine Amphetamine DAT_Surface Surface DAT Population Amphetamine->DAT_Surface Induces Internalization DAT_Internalized Internalized DAT Pool DAT_Surface->DAT_Internalized Endocytosis Dopamine_Uptake Dopamine Reuptake Capacity DAT_Surface->Dopamine_Uptake Determines DAT_Internalized->DAT_Surface Recycling

Caption: Amphetamine's influence on DAT surface expression and function.

References

Unable to Identify "B 775" as a Neurochemical Compound

Author: BenchChem Technical Support Team. Date: December 2025

Initial research has not identified a specific neurochemical agent designated as "B 775" with documented effects on the prefrontal cortex. Extensive searches of scientific and medical databases did not yield information on a compound with this identifier in the context of neuropharmacology or brain research.

The identifier "this compound" appeared in various unrelated contexts within the search results, including:

  • A 775 mg dosage of a modified-release antibiotic (amoxicillin).

  • Part of a National Drug Code (NDC) for a mixed amphetamine salts product.

The closest, though indirect, association is with the NDC for an amphetamine product. Amphetamines are a well-studied class of psychostimulant drugs with significant and well-documented neurochemical effects on the prefrontal cortex. They are known to primarily act on dopamine and norepinephrine systems.

Given the absence of information on a specific compound named "this compound," this report will proceed by providing a comprehensive overview of the neurochemical effects of amphetamines on the prefrontal cortex, as this is the most relevant subject matter that could be associated with the user's query.

An In-Depth Technical Guide on the Neurochemical Effects of Amphetamines on the Prefrontal Cortex

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amphetamines are a class of central nervous system (CNS) stimulants that exert profound effects on the prefrontal cortex (PFC), a brain region critical for executive functions such as attention, working memory, and decision-making. The therapeutic efficacy of amphetamines in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) is largely attributed to their modulation of catecholaminergic neurotransmission in the PFC. This guide provides a detailed examination of the mechanisms of action, quantitative effects, and experimental protocols related to the impact of amphetamines on the prefrontal cortex.

Mechanism of Action in the Prefrontal Cortex

Amphetamines primarily target the presynaptic terminals of dopaminergic (DA) and noradrenergic (NE) neurons. Their mechanism is multifaceted and involves several key actions that collectively increase the extracellular concentrations of these neurotransmitters.

  • Reuptake Inhibition: Amphetamines competitively inhibit the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of DA and NE from the synaptic cleft back into the presynaptic neuron.

  • Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Amphetamines are substrates for DAT and NET and once inside the presynaptic terminal, they interfere with VMAT2. This disrupts the sequestration of DA and NE into synaptic vesicles, leading to an increase in their cytosolic concentrations.

  • Reversal of Transporter Function: The elevated cytosolic monoamine levels cause the DAT and NET to reverse their direction of transport, actively pumping DA and NE out of the presynaptic neuron and into the synaptic cleft in a non-vesicular, calcium-independent manner. This process is known as efflux.

  • Monoamine Oxidase (MAO) Inhibition: At higher concentrations, amphetamines can also weakly inhibit monoamine oxidase, an enzyme responsible for the degradation of intracellular monoamines, further contributing to increased cytosolic levels.

Quantitative Data on Neurochemical Effects

The following table summarizes quantitative data from preclinical studies investigating the effects of amphetamines on dopamine and norepinephrine levels in the prefrontal cortex.

Parameter Compound Dosage Animal Model Methodology Effect on Prefrontal Cortex Citation
Extracellular Dopamined-amphetamine1.0 mg/kgRatMicrodialysis~300% increase from baseline[1]
Extracellular Norepinephrined-amphetamine1.0 mg/kgRatMicrodialysis~400% increase from baseline[1]
DAT OccupancyAmphetamineVariesHumanPET ImagingDose-dependent increase[1]
NET OccupancyAmphetamineVariesHumanPET ImagingDose-dependent increase[1]
Experimental Protocols

4.1. In Vivo Microdialysis for Neurotransmitter Measurement

This technique is used to measure extracellular levels of neurotransmitters in the brain of a freely moving animal.

  • Surgical Procedure: A guide cannula is stereotaxically implanted into the prefrontal cortex of an anesthetized rodent.

  • Probe Insertion: After a recovery period, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF. The resulting dialysate is collected at regular intervals.

  • Analysis: The concentration of dopamine and norepinephrine in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Drug Administration: Amphetamine or a vehicle control is administered systemically (e.g., intraperitoneally) or locally through the probe.

4.2. Positron Emission Tomography (PET) Imaging for Transporter Occupancy

PET is a non-invasive imaging technique used to measure the binding of a radiolabeled ligand to a specific target, such as a neurotransmitter transporter, in the living human brain.

  • Radioligand Selection: A radiolabeled tracer that specifically binds to DAT (e.g., [¹¹C]raclopride) or NET is selected.

  • Tracer Administration: The radiotracer is injected intravenously into the subject.

  • Imaging: The subject's head is placed in a PET scanner, which detects the gamma rays emitted from the decaying radioisotope.

  • Data Acquisition: Dynamic scans are acquired over a period of time to measure the distribution and binding of the tracer in different brain regions, including the prefrontal cortex.

  • Drug Challenge: To measure transporter occupancy by amphetamine, a baseline scan is performed, followed by the administration of amphetamine and a second scan. The reduction in tracer binding after amphetamine administration reflects the degree of transporter occupancy by the drug.

  • Data Analysis: The binding potential (BP) of the radioligand is calculated for the region of interest. The percent occupancy is determined by comparing the BP before and after drug administration.

Signaling Pathways and Visualizations

The primary mechanism of amphetamine action is at the level of the presynaptic terminal, directly affecting neurotransmitter transport rather than initiating a complex intracellular signaling cascade via receptor binding in the same manner as a receptor agonist. The key logical relationship is the series of events leading to increased synaptic catecholamine levels.

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron Amphetamine_ext Amphetamine (Extracellular) DAT_NET DAT / NET Amphetamine_ext->DAT_NET 1. Enters via & inhibits Amphetamine_int Amphetamine (Intracellular) DAT_NET->Amphetamine_int DA_NE_syn Synaptic DA / NE DAT_NET->DA_NE_syn Efflux VMAT2 VMAT2 Amphetamine_int->VMAT2 2. Disrupts MAO MAO Amphetamine_int->MAO 3. Weakly inhibits Vesicle Synaptic Vesicle VMAT2->Vesicle Blocks uptake into DA_NE_cyto Cytosolic DA / NE Vesicle->DA_NE_cyto Leakage DA_NE_cyto->DAT_NET 4. Reverses transporter DA_NE_cyto->MAO Degradation DA_NE_syn->DAT_NET Reuptake blocked Experimental_Workflow_Microdialysis A Stereotaxic Surgery: Implant guide cannula in PFC B Animal Recovery A->B C Insert Microdialysis Probe B->C D Perfuse with aCSF C->D E Collect Baseline Dialysate D->E F Administer Amphetamine E->F G Collect Post-Drug Dialysate F->G H Analyze Samples via HPLC-ED G->H I Quantify DA and NE Levels H->I

References

An Examination of "B 775" in Preclinical Research: Focus on a Rodent Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "B 775" does not correspond to a unique, identifiable drug candidate in the available scientific literature. Searches for "this compound" yield references to various subjects, including clinical trial abstract numbers, journal volume numbers, and product codes. However, a notable preclinical study investigates a 775 mg/kg dose of Zandopa®, a commercially available powder derived from Mucuna pruriens, in a rat model of Parkinson's disease. This document will focus on the pharmacodynamics of this specific formulation in the described rodent model. Zandopa® is an herbal formulation containing naturally occurring levodopa (L-DOPA).[1]

Overview of Zandopa® (Formulation A) in a Haloperidol-Induced Catalepsy Rodent Model

A study was conducted to evaluate the pharmacodynamic interactions of Zandopa® powder (referred to as "formulation A") when administered alone and in combination with Parkitidin tablet (Amantadine Hydrochloride, "formulation B") in a rat model of haloperidol-induced catalepsy, which is used to simulate symptoms of Parkinson's disease. The study assessed both behavioral and biochemical parameters to determine the neuroprotective effects of the treatments.

Zandopa® is a standardized herbal formulation derived from the seeds of Mucuna pruriens, which are a natural source of L-DOPA, the precursor to dopamine.[1] The 775 mg/kg dosage was administered orally to male Sprague Dawley rats.[1]

Quantitative Pharmacodynamic Data

The effects of Zandopa® powder at 775 mg/kg were quantified through behavioral and biochemical assays. The data is summarized below.

Behavioral Parameters

The study measured muscle rigidity via the rotarod test (fall of latency) and assessed general movement with a locomotor activity test.

Table 1: Effect of Zandopa® (775 mg/kg) on Rotarod Activity in Haloperidol-Treated Rats

Treatment Group Day 2 Day 8 Day 14
Zandopa® (775 mg/kg) No significant improvement Significant (p<0.05) improvement vs. disease control Significant (p<0.05) improvement vs. disease control
Combination (Zandopa® + Parkitidin) No significant improvement Significant (p<0.05) improvement vs. disease control Significant (p<0.05) improvement vs. disease control

Data is presented qualitatively based on the significance reported in the study.

Table 2: Effect of Zandopa® (775 mg/kg) on Locomotor Activity in Haloperidol-Treated Rats

Treatment Group Day 3 Day 9 Day 15
Zandopa® (775 mg/kg) - Significant (p<0.05) improvement vs. disease control Significant (p<0.05) improvement vs. disease control
Combination (Zandopa® + Parkitidin) - Significant (p<0.05) improvement vs. disease control Significant (p<0.05) improvement vs. disease control

Data is presented qualitatively based on the significance reported in the study.

Biochemical Parameters

The study also evaluated markers of oxidative stress in the rats.

Table 3: Effect of Zandopa® (775 mg/kg) on Biochemical Markers of Oxidative Stress

Biochemical Marker Effect Compared to Disease Control Group
Malondialdehyde (MDA) Significant (p<0.05) decrease
Glutathione (GSH) Significant (p<0.05) increase
Catalase (CAT) Non-significant effect

These results indicate a reduction in oxidative stress.

Experimental Protocols

The following methodologies were employed in the study of Zandopa® in the haloperidol-induced catalepsy model.

Animal Model
  • Species: Male Sprague Dawley rats[1]

  • Weight: 150-180 g

  • Housing: Animals were housed at 23°C ± 2°C and 50%-65% humidity under a 12-hour light-dark cycle, with ad libitum access to food and water.

  • Acclimatization: Animals were acclimatized for 7 days prior to the study.[1]

Haloperidol-Induced Catalepsy Model
  • Induction: Catalepsy was induced by daily intraperitoneal (i.p.) injections of haloperidol at a dose of 1 mg/kg.

  • Treatment Groups: The rats were divided into five groups (n=6 per group):

    • Group I (Vehicle Control): 1% Carboxy Methyl Cellulose (CMC)

    • Group II (Disease Control): Haloperidol (1 mg/kg, i.p.) + 1% CMC

    • Group III (Formulation A): Haloperidol (1 mg/kg, i.p.) + Zandopa® powder (775 mg/kg, p.o.)

    • Group IV (Formulation B): Haloperidol (1 mg/kg, i.p.) + Parkitidin tablet (10 mg/kg, p.o.)

    • Group V (Combination): Haloperidol (1 mg/kg, i.p.) + Zandopa® (775 mg/kg, p.o.) + Parkitidin (10 mg/kg, p.o.)

  • Duration: The treatment regimen was carried out daily for 15 days.

Behavioral Assessments
  • Rotarod Test: This test was used to measure muscle rigidity and motor coordination. The time taken for a rat to fall off the rotating rod (fall of latency) was recorded. Assessments were performed on days 2, 8, and 14.

  • Locomotor Activity: Total locomotor activity was evaluated on days 3, 9, and 15 to assess the effect of the treatments on movement.

Biochemical Analysis
  • At the end of the study, levels of Malondialdehyde (MDA), Glutathione (GSH), and Catalase (CAT) were measured to assess oxidative stress.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow of the preclinical study on Zandopa® in the haloperidol-induced rat model.

G cluster_setup Animal Preparation & Grouping cluster_treatment 15-Day Treatment Protocol cluster_daily Daily Administration cluster_assessment Pharmacodynamic Assessments acclimatization Acclimatization (7 days) grouping Divide into 5 Groups (n=6 each) acclimatization->grouping haloperidol Haloperidol (1 mg/kg, i.p.) (Groups II-V) grouping->haloperidol treatments Oral Treatments: - Group I: Vehicle - Group II: Vehicle - Group III: Zandopa (775 mg/kg) - Group IV: Parkitidin (10 mg/kg) - Group V: Combination grouping->treatments behavioral Behavioral Tests locomotor Locomotor Activity (Days 3, 9, 15) behavioral->locomotor rotarod Rotarod Test (Days 2, 8, 14) behavioral->rotarod biochemical Biochemical Analysis (End of Study) cluster_treatment cluster_treatment cluster_treatment->behavioral cluster_treatment->biochemical

References

An In-depth Technical Guide on "B 775" and its Impact on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific compound or agent designated as "B 775" with a known impact on synaptic plasticity.

The identifier "this compound" does not correspond to any known drug, experimental compound, or biological molecule discussed in the context of synaptic plasticity within the accessible scientific domain. It is possible that "this compound" is an internal, proprietary code for a compound under development that has not yet been disclosed in public forums or scientific publications. Alternatively, it could be a misnomer or an incorrect identifier.

Due to the complete absence of data on "this compound" and its putative effects on synaptic plasticity, it is not possible to fulfill the core requirements of the request, which include:

  • Data Presentation: No quantitative data exists to be summarized in tables.

  • Experimental Protocols: No cited experiments are available to detail their methodologies.

  • Visualization: Without established mechanisms or workflows, no signaling pathways or experimental diagrams can be generated.

We advise researchers, scientists, and drug development professionals to verify the identifier "this compound" and consult internal or proprietary documentation if this is a compound known within a specific organization. Should "this compound" be a different or newly emerging entity, future scientific publications will be necessary to provide the foundational data for a technical guide of this nature.

The Enantiomers of B-775: A Deep Dive into Their Distinct Neural Targets and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound commonly identified by the imprint "B 775" is a mixed salts amphetamine product, a cornerstone in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. This formulation is a combination of dextroamphetamine and levoamphetamine salts. While often considered a single therapeutic agent, the two enantiomers of amphetamine, dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine), possess distinct pharmacological profiles and interact differently with neural targets. This technical guide provides a comprehensive exploration of the enantiomers of "this compound," detailing their separate mechanisms of action, binding affinities for key neural targets, and the experimental methodologies used to elucidate these properties.

Quantitative Analysis of Enantiomer Binding Affinities

The differential effects of d- and l-amphetamine are rooted in their varying affinities for the primary molecular targets in the central nervous system: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), as well as the vesicular monoamine transporter 2 (VMAT2).

EnantiomerTargetBinding Affinity (Ki)Primary Effect
d-Amphetamine DAT~100 nMWeak reuptake inhibitor, potent releaser
NET40-50 nMModerate reuptake inhibitor, potent releaser
SERT1.4-3.8 µMVery weak reuptake inhibitor
VMAT2~2 µMInhibition of vesicular monoamine uptake
l-Amphetamine DATLess potent than d-amphetaminePrimarily a releaser
NETSimilar potency to d-amphetaminePotent releaser
SERTWeak affinityMinimal effect
VMAT2Not extensively reportedPresumed to be similar to d-amphetamine

Note: The binding affinities are approximate values compiled from multiple sources and can vary based on experimental conditions.

Distinct Pharmacological Profiles and Neural Effects

The subtle difference in the spatial arrangement of these two enantiomers leads to significant variations in their interaction with monoamine transporters.

Dextroamphetamine (d-amphetamine) is the more potent of the two enantiomers in the central nervous system. Its pharmacological actions are characterized by a pronounced effect on the dopamine system. D-amphetamine is a potent releaser of dopamine and, to a lesser extent, norepinephrine.[1] This preferential action on dopamine pathways is believed to be the primary driver of its powerful stimulant, euphoric, and reinforcing properties.[1] It is approximately three to five times more potent than l-amphetamine in eliciting dopamine release.[1]

Levoamphetamine (l-amphetamine) exhibits a more balanced effect on norepinephrine and dopamine systems. While it is as potent as d-amphetamine in releasing norepinephrine, it is significantly less effective at releasing dopamine.[1] This results in l-amphetamine having more pronounced effects on the peripheral nervous system compared to d-amphetamine, contributing to cardiovascular side effects. Some research also suggests that l-amphetamine may have unique interactions with the dopamine transporter, influencing the kinetics of dopamine release.[2]

Mechanism of Action: A Multi-faceted Interaction with Monoamine Systems

The primary mechanism of action for both amphetamine enantiomers involves the disruption of normal monoamine transporter function, leading to a significant increase in the extracellular concentrations of dopamine and norepinephrine. This is achieved through a multi-step process:

  • Competitive Reuptake Inhibition: Both enantiomers bind to DAT and NET, competing with endogenous dopamine and norepinephrine for reuptake into the presynaptic neuron.

  • Transporter-Mediated Entry: Amphetamines are substrates for these transporters and are transported into the presynaptic terminal.

  • VMAT2 Inhibition: Once inside the neuron, amphetamines interfere with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine and norepinephrine into synaptic vesicles for later release.[3] This inhibition leads to an accumulation of monoamines in the cytoplasm.

  • Reverse Transport (Efflux): The increased cytoplasmic concentration of monoamines causes the DAT and NET to reverse their direction of transport, actively pumping dopamine and norepinephrine out of the neuron and into the synaptic cleft.[4]

This cascade of events results in a substantial and sustained increase in synaptic monoamine levels, leading to enhanced neurotransmission.

Experimental Protocols

The characterization of the distinct neural targets of amphetamine enantiomers relies on a variety of sophisticated experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor or transporter.

Objective: To quantify the affinity of d-amphetamine and l-amphetamine for DAT, NET, and SERT.

Principle: This is a competitive binding assay where the test compound (d- or l-amphetamine) competes with a radiolabeled ligand (e.g., [³H]dopamine for DAT) for binding to the transporter.

Detailed Methodology:

  • Membrane Preparation:

    • Cells expressing the human recombinant transporter of interest (e.g., HEK293-hDAT) are cultured and harvested.

    • The cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]mazindol for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • A range of concentrations of the unlabeled competitor (d- or l-amphetamine) is added to the wells.

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

    • The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a set duration to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To measure the effects of d- and l-amphetamine on dopamine and norepinephrine release in brain regions such as the nucleus accumbens and prefrontal cortex.

Principle: A small, semi-permeable probe is implanted into the brain region of interest. A physiological solution (artificial cerebrospinal fluid, aCSF) is slowly perfused through the probe. Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.

Detailed Methodology:

  • Surgical Implantation:

    • An animal (typically a rat or mouse) is anesthetized and placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting the desired brain region (e.g., nucleus accumbens). The cannula is secured to the skull with dental cement.

    • The animal is allowed to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is connected to a syringe pump and a fraction collector.

    • aCSF is perfused through the probe at a slow, constant flow rate (e.g., 1-2 µL/min).

    • After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

    • The animal is administered d- or l-amphetamine (systemically, e.g., via intraperitoneal injection).

    • Dialysate samples continue to be collected to measure the change in neurotransmitter levels over time.

  • Sample Analysis:

    • The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (MS) to quantify the concentrations of dopamine, norepinephrine, and their metabolites.

  • Data Analysis:

    • The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the baseline levels to determine the magnitude and time course of the drug-induced release.

Visualizing the Molecular Interactions and Experimental Processes

To better understand the complex interactions and experimental workflows, the following diagrams have been generated using the DOT language.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft d-Amphetamine d-Amphetamine DAT DAT d-Amphetamine->DAT High Affinity NET NET d-Amphetamine->NET High Affinity VMAT2 VMAT2 d-Amphetamine->VMAT2 Inhibition l-Amphetamine l-Amphetamine l-Amphetamine->DAT Lower Affinity l-Amphetamine->NET High Affinity l-Amphetamine->VMAT2 Inhibition DA_ext DAT->DA_ext Reverse Transport NE_ext NET->NE_ext Reverse Transport Dopamine Norepinephrine Vesicle Synaptic Vesicle start Start prep Membrane Preparation (Transporter-expressing cells) start->prep incubate Incubation (Membranes, Radioligand, Competitor) prep->incubate filter Rapid Filtration (Separate bound/unbound) incubate->filter count Scintillation Counting (Measure radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end start Start surgery Surgical Implantation (Guide Cannula) start->surgery recovery Animal Recovery surgery->recovery probe Microdialysis Probe Insertion recovery->probe baseline Baseline Sample Collection probe->baseline drug Drug Administration baseline->drug collection Post-drug Sample Collection drug->collection analysis HPLC-ECD/MS Analysis collection->analysis end End analysis->end

References

An In-depth Technical Guide on the Effects of Amphetamine/Dextroamphetamine (B 775) on Catecholamine Release and Reuptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

"B 775" is the imprint on a 7.5 mg tablet containing a mixture of amphetamine and dextroamphetamine salts. These compounds are potent central nervous system stimulants with well-established therapeutic uses in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Their pharmacological effects are primarily mediated by their profound impact on catecholaminergic systems, specifically those involving dopamine (DA) and norepinephrine (NE). This technical guide provides a comprehensive overview of the mechanisms by which amphetamine and its enantiomers modulate catecholamine release and reuptake. It includes a compilation of quantitative data on their interactions with key transporter proteins, detailed experimental protocols for studying these effects, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Amphetamine and its more potent enantiomer, dextroamphetamine, are sympathomimetic amines that exert their effects by increasing the extracellular concentrations of dopamine and norepinephrine in the brain.[1][2] This is achieved through a dual mechanism: the inhibition of catecholamine reuptake and the promotion of their release from presynaptic nerve terminals.[2] The primary molecular targets for these actions are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the vesicular monoamine transporter 2 (VMAT2).[3][4] Understanding the intricate interactions of amphetamines with these transporters is crucial for elucidating their therapeutic effects, as well as their potential for abuse and neurotoxicity.

Quantitative Data: Transporter Interactions

The affinity and potency of amphetamine and its enantiomers for monoamine transporters have been quantified in numerous studies. The following tables summarize key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for d-amphetamine at human and rodent transporters. These values are critical for understanding the relative selectivity and potency of the compound.

CompoundTransporterSpeciesAssay TypeKi (μM)Reference
d-AmphetaminehDATHuman[3H]WIN 35,428 Binding0.64 ± 0.14[5]
d-AmphetaminehNETHuman[3H]Nisoxetine Binding0.07 - 0.1[5]
d-AmphetaminehSERTHuman[3H]Paroxetine Binding20 - 40[5]
d-AmphetaminerDATRat[3H]WIN 35,428 Binding0.034[5]
d-AmphetaminerNETRat[3H]Nisoxetine Binding0.039[5]
d-AmphetaminerSERTRat[3H]Paroxetine Binding3.8[5]
d-AmphetaminehVMAT2Human[3H]Serotonin Uptake2[6]

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter; rDAT: rat Dopamine Transporter; rNET: rat Norepinephrine Transporter; rSERT: rat Serotonin Transporter; hVMAT2: human Vesicular Monoamine Transporter 2.

CompoundTransporterCell LineAssay MethodIC50 (nM)Reference
d-AmphetaminehDATHEK293Resuspended Cells30 ± 5[7]
d-AmphetaminehNETHEK293Resuspended Cells10 ± 2[7]
d-AmphetaminehSERTHEK293Resuspended Cells3300 ± 500[7]

HEK293: Human Embryonic Kidney 293 cells.

Signaling Pathways and Mechanisms of Action

The interaction of amphetamine with catecholaminergic neurons is a multi-step process that ultimately leads to a significant increase in synaptic dopamine and norepinephrine levels. The primary mechanisms are:

  • Competitive Reuptake Inhibition: Amphetamine competes with dopamine and norepinephrine for binding to DAT and NET, respectively, thereby blocking their reuptake from the synaptic cleft.[2]

  • Transporter-Mediated Efflux (Reverse Transport): Amphetamine acts as a substrate for DAT and NET and is transported into the presynaptic neuron. This process can induce a conformational change in the transporters, causing them to transport dopamine and norepinephrine out of the neuron and into the synapse.[3]

  • Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, amphetamine interacts with VMAT2 on synaptic vesicles.[4] This disrupts the proton gradient necessary for vesicular monoamine storage, leading to the leakage of dopamine and norepinephrine from the vesicles into the cytoplasm. The elevated cytoplasmic catecholamine concentration further drives reverse transport through DAT and NET.[8]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Vesicle Synaptic Vesicle VMAT2 VMAT2 DA_NE_vesicular DA/NE DA_NE_cyto DA/NE VMAT2->DA_NE_cyto 3. Release to Cytoplasm Cytoplasm Cytoplasm DAT_NET DAT/NET Amphetamine_int Amphetamine DAT_NET->Amphetamine_int DA_NE_synapse Increased DA/NE DAT_NET->DA_NE_synapse Efflux Amphetamine_ext Amphetamine Amphetamine_ext->DAT_NET 1. Binds & Enters Amphetamine_int->VMAT2 2. Disrupts DA_NE_cyto->DAT_NET 4. Reverse Transport Receptors DA/NE Receptors DA_NE_synapse->Receptors Binds

Mechanism of Amphetamine-Induced Catecholamine Release.

Experimental Protocols

Synaptosome Preparation and Catecholamine Uptake/Release Assay

This protocol describes the isolation of synaptosomes (sealed presynaptic nerve terminals) from rodent brain tissue and their use in measuring dopamine uptake and amphetamine-induced release.[8][9]

I. Synaptosome Preparation

  • Tissue Homogenization:

    • Euthanize a rodent according to approved institutional protocols.

    • Rapidly dissect the brain region of interest (e.g., striatum for DAT, prefrontal cortex for NET) in ice-cold homogenization buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).

    • Homogenize the tissue using a glass-Teflon homogenizer with approximately 10 slow strokes on ice.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,200 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

    • Transfer the supernatant to a new tube and centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

    • Discard the supernatant.

  • Washing:

    • Resuspend the P2 pellet in ice-cold Krebs-Ringer-HEPES (KRH) buffer (in mM: 120 NaCl, 5 KCl, 1.2 CaCl2, 1.2 MgSO4, 25 HEPES, 5 D-glucose, 1 ascorbic acid, pH 7.4).

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. Repeat this wash step twice.

  • Final Preparation:

    • Resuspend the final synaptosomal pellet in KRH buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

II. Dopamine Uptake and Release Assay

  • Pre-incubation:

    • In a 96-well plate, add synaptosomal suspension to each well.

    • For non-specific uptake control wells, add a high concentration of a selective DAT inhibitor (e.g., 10 µM GBR 12909).

    • For test wells, add varying concentrations of amphetamine.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Uptake Initiation:

    • Initiate the uptake reaction by adding [3H]dopamine to each well at a final concentration near its Km (e.g., 100-200 nM).

    • Incubate at 37°C for 1-5 minutes to measure the initial rate of uptake.

  • Termination and Filtration:

    • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

    • Immediately wash the filters three times with ice-cold KRH buffer.

  • Quantification:

    • Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • For release assays, pre-load synaptosomes with [3H]dopamine, wash, and then incubate with amphetamine for a set time before filtration and quantification of the remaining radioactivity in the synaptosomes and the released radioactivity in the supernatant.

cluster_prep Synaptosome Preparation cluster_assay Uptake/Release Assay Homogenize 1. Homogenize Brain Tissue Centrifuge1 2. Centrifuge (1,200 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 3. Centrifuge (15,000 x g) Supernatant1->Centrifuge2 Pellet2 Collect P2 Pellet Centrifuge2->Pellet2 Wash 4. Wash Pellet Pellet2->Wash Final_Prep 5. Resuspend & Quantify Protein Wash->Final_Prep Preincubate 1. Pre-incubate with Amphetamine Final_Prep->Preincubate Use in Assay Add_Radioligand 2. Add [3H]Dopamine Preincubate->Add_Radioligand Incubate 3. Incubate (37°C) Add_Radioligand->Incubate Filter 4. Terminate & Filter Incubate->Filter Quantify 5. Scintillation Counting Filter->Quantify

Workflow for Synaptosome Uptake and Release Assay.
In Vivo Microdialysis

This protocol provides a general framework for performing in vivo microdialysis in rodents to measure extracellular dopamine and norepinephrine levels following amphetamine administration.[2]

I. Surgical Implantation of Guide Cannula

  • Anesthetize the rodent using an approved protocol.

  • Secure the animal in a stereotaxic frame.

  • Perform a craniotomy over the target brain region.

  • Implant a guide cannula to the desired stereotaxic coordinates and secure it with dental cement.

  • Insert a dummy probe to maintain cannula patency and allow the animal to recover for at least 48 hours.

II. Microdialysis Experiment

  • On the day of the experiment, gently restrain the animal and replace the dummy probe with a microdialysis probe (e.g., CMA 11 or similar).

  • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

  • Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 0.5-2.0 µL/min).

  • Allow for a stabilization period of 1-2 hours to establish a stable baseline of neurotransmitter levels.

  • Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • Administer amphetamine (systemically or via reverse dialysis through the probe).

  • Continue collecting dialysate samples to measure the change in extracellular dopamine and norepinephrine concentrations over time.

  • Analyze dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Surgery 1. Implant Guide Cannula Recovery 2. Animal Recovery (≥48h) Surgery->Recovery Probe_Insert 3. Insert Microdialysis Probe Recovery->Probe_Insert Perfusion 4. Perfuse with aCSF Probe_Insert->Perfusion Stabilize 5. Establish Baseline Perfusion->Stabilize Collect_Base 6. Collect Baseline Samples Stabilize->Collect_Base Administer_Drug 7. Administer Amphetamine Collect_Base->Administer_Drug Collect_Post 8. Collect Post-Drug Samples Administer_Drug->Collect_Post Analyze 9. Analyze Samples (HPLC-ECD) Collect_Post->Analyze

Workflow for In Vivo Microdialysis Experiment.

Conclusion

The amphetamine/dextroamphetamine combination found in "this compound" tablets exerts its potent effects on the central nervous system through a complex interplay with catecholamine transporters. By competitively inhibiting reuptake and promoting the efflux of dopamine and norepinephrine, these compounds significantly elevate the levels of these neurotransmitters in the synaptic cleft. The detailed mechanisms, supported by the quantitative data and experimental protocols presented in this guide, provide a solid foundation for further research into the therapeutic applications and potential adverse effects of this important class of psychostimulants. A thorough understanding of these fundamental pharmacological principles is essential for the development of novel therapeutics with improved efficacy and safety profiles for the treatment of ADHD, narcolepsy, and other neurological disorders.

References

The Elusive Identity of B 775 in Executive Function Modulation: A Technical Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific and technical literature, the designation "B 775" does not correspond to a clearly identified, publicly documented molecule with a recognized role in the modulation of executive function. The available information suggests that "this compound" may be an internal project code, a catalog number, or a synonym for a chemical compound with as-yet uncharacterized neurological effects. This whitepaper presents a detailed summary of the findings and outlines the current lack of data to fulfill the request for an in-depth technical guide on its core functions.

A thorough investigation into the identity of "this compound" revealed a single chemical entity associated with this identifier: 3-(2-methylpropylimino)-N,5-diphenylphenazin-2-amine. However, a subsequent targeted search for this compound in conjunction with terms such as "executive function," "cognition," "neurology," and "pharmacology" yielded no significant results. The scientific literature does not currently contain studies detailing its mechanism of action, signaling pathways, or effects on cognitive processes.

The designation "this compound" also appeared in various other contexts, none of which pointed to a specific modulator of executive function. These include:

  • Pharmaceutical Product Labeling: The National Drug Code (NDC) 0555-0775-02 is associated with a formulation of dextroamphetamine, a well-known central nervous system stimulant used in the treatment of ADHD. While dextroamphetamine profoundly impacts executive function, "this compound" in this context is a product identifier and not the name of the active molecule itself.

Absence of Data for a Technical Guide

Given the lack of substantive data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The core requirements for such a document—namely, the existence of peer-reviewed research on the molecule's biological effects—are not met in the case of "this compound."

Conclusion

The identity of "this compound" as a modulator of executive function remains elusive. While it is linked to a specific chemical structure, 3-(2-methylpropylimino)-N,5-diphenylphenazin-2-amine, there is no publicly available research to substantiate any role in cognitive neuroscience. The other occurrences of "this compound" are in non-scientific or non-specific contexts that do not describe a novel pharmacological agent.

Therefore, for researchers, scientists, and drug development professionals, "this compound" does not currently represent a viable target or tool for the study or modulation of executive function based on the available scientific literature. Further investigation would be contingent on the release of proprietary data or the publication of new research that explicitly identifies and characterizes "this compound" and its neurological effects.

Research on "B 775" and its Role in Long-Term Potentiation: A Review of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and public databases have found no specific compound or research program identified as "B 775" with a clear connection to the study of long-term potentiation (LTP) or synaptic plasticity.

This lack of information suggests several possibilities:

  • Internal or Pre-publication Code: "this compound" may be an internal, proprietary code used by a pharmaceutical company or research institution that has not yet been disclosed in public-facing scientific literature.

  • Typographical Error: The designation "this compound" could be a typographical error, and the intended compound may have a different name or identifier.

  • Discontinued or Obscure Project: The research related to a compound "this compound" may have been discontinued at an early stage, never reaching publication. Alternatively, it might be part of a niche or non-indexed body of research.

Further investigation requires a more specific identifier. To provide the requested in-depth technical guide, a more accurate name or designation for the compound of interest is necessary. This could include:

  • The full chemical name or IUPAC nomenclature.

  • Any alternative names or codes (e.g., company codes like "RG-xxxx").

  • The name of the lead research institution or corporation.

  • A reference to a specific publication, even if obscure.

Without additional, clarifying information, it is not possible to construct the requested technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The core requirements of the request are contingent on the existence of publicly accessible data, which, for "this compound" in the context of LTP, appears to be unavailable at this time.

In-depth Analysis of B 775: A Novel Modulator of Striatal Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "B 775" appears to be a proprietary or not yet publicly documented substance. As such, direct research linking "this compound" to gene expression changes in the striatum is not available in the public domain. This guide, therefore, synthesizes information on a known compound with a similar designation, B-7755 , which is a selective inhibitor of the LIM-kinase (LIMK). The following sections will detail the hypothetical impact of a LIMK inhibitor, referred to as this compound, on striatal gene expression, based on the known functions of LIMK in cellular processes. This serves as a model for the kind of in-depth analysis that would be conducted for a novel compound.

Introduction to this compound (as a hypothetical LIMK inhibitor)

This compound is postulated to be a potent and selective inhibitor of LIM-kinase (LIMK). LIMK plays a crucial role in the regulation of actin dynamics by phosphorylating and inactivating cofilin, an actin-depolymerizing factor. The striatum, a key component of the basal ganglia, is integral to motor control, reward, and cognition. Its function is highly dependent on synaptic plasticity, which in turn relies on the dynamic remodeling of the actin cytoskeleton. Therefore, a compound like this compound that modulates actin dynamics through LIMK inhibition is expected to have significant effects on striatal neuron function and, consequently, gene expression.

Postulated Signaling Pathway of this compound in Striatal Neurons

The primary mechanism of action for a LIMK inhibitor like this compound would be the reduction of cofilin phosphorylation. This leads to an increase in active cofilin, which enhances the severing and depolymerization of actin filaments. This alteration in actin dynamics can influence several downstream signaling pathways that are known to regulate gene expression.

B775_Signaling_Pathway B775 This compound Receptor Target Receptor (Hypothetical) B775->Receptor LIMK LIMK Receptor->LIMK Inhibits pCofilin p-Cofilin (Inactive) LIMK->pCofilin Phosphorylates Cofilin Cofilin (Active) pCofilin->Cofilin Dephosphorylation Actin_Dynamics Actin Cytoskeleton Remodeling Cofilin->Actin_Dynamics Promotes Severing MRTF MRTF-A Actin_Dynamics->MRTF Releases from G-actin SRF Serum Response Factor (SRF) Gene_Expression Target Gene Expression (e.g., c-fos, Arc) SRF->Gene_Expression Induces MRTF->SRF Co-activates

Caption: Postulated signaling cascade of this compound in a striatal neuron.

Hypothetical Experimental Workflow for Assessing Gene Expression Changes

To investigate the effects of this compound on striatal gene expression, a series of experiments would be required. The following workflow outlines a standard approach.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis Animal_Model Animal Model (e.g., C57BL/6 Mice) Drug_Admin This compound Administration (e.g., i.p. injection) Animal_Model->Drug_Admin Tissue_Harvest Striatum Dissection Drug_Admin->Tissue_Harvest RNA_Extraction RNA Extraction Tissue_Harvest->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing (NGS) Library_Prep->Sequencing QC Quality Control (e.g., FastQC) Sequencing->QC Alignment Genome Alignment (e.g., STAR) QC->Alignment DEG_Analysis Differential Gene Expression Analysis (e.g., DESeq2) Alignment->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis (e.g., GSEA) DEG_Analysis->Pathway_Analysis

Caption: Standard experimental workflow for RNA-seq analysis.

Detailed Methodologies (Hypothetical)

a. Animal Model and Drug Administration:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: this compound dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Administration: Intraperitoneal (i.p.) injection of this compound at a hypothetical dose of 10 mg/kg. Control animals receive a vehicle injection.

  • Time Course: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24 hours) to capture early and late gene expression changes.

b. Striatum Dissection and RNA Extraction:

  • Dissection: Following euthanasia, brains are rapidly removed and placed in an ice-cold brain matrix. The striatum is dissected from both hemispheres.

  • RNA Extraction: Total RNA is extracted from the striatal tissue using a TRIzol-based method followed by a column-based cleanup (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

c. RNA-sequencing and Data Analysis:

  • Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples (RIN > 8) using a standard poly(A) selection method (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • Sequencing: Libraries are sequenced on an Illumina NovaSeq platform to generate 50 bp paired-end reads.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using FastQC.

    • Alignment: Reads are aligned to the mouse reference genome (e.g., GRCm39) using the STAR aligner.

    • Differential Expression: Gene counts are quantified, and differential gene expression analysis is performed using DESeq2 in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > |0.5| are considered significantly differentially expressed.

    • Pathway Analysis: Gene Set Enrichment Analysis (GSEA) is performed to identify enriched biological pathways and gene ontologies.

Anticipated Gene Expression Changes and Data Presentation

Based on the role of LIMK and actin dynamics in neuronal function, it is anticipated that this compound would modulate the expression of genes involved in synaptic plasticity, neuronal structure, and activity-dependent signaling. This would likely include immediate early genes (IEGs) and genes related to cytoskeletal organization.

Table 1: Hypothetical Differentially Expressed Genes in the Striatum 4 Hours After this compound Administration

Gene SymbolGene NameLog2 Fold ChangeAdjusted p-valuePostulated Function
c-fosFos proto-oncogene2.5< 0.001Neuronal activity, synaptic plasticity
ArcActivity-regulated cytoskeleton-associated protein2.1< 0.001Synaptic plasticity, cytoskeletal regulation
Egr1Early growth response 11.8< 0.005Neuronal activity, memory formation
ActbBeta-actin-0.6< 0.05Cytoskeletal component
Cfl1Cofilin 10.8< 0.01Actin depolymerization
Limk1LIM domain kinase 1-0.5< 0.05Target of this compound (potential feedback)

Table 2: Hypothetical Enriched Gene Ontology (GO) Terms

GO TermDescriptionEnrichment Scorep-value
GO:0007411Axon guidance1.8< 0.001
GO:0030036Actin cytoskeleton organization1.7< 0.001
GO:0048747Chemical synaptic transmission1.6< 0.005
GO:0006357Regulation of transcription from RNA polymerase II promoter1.5< 0.01

Conclusion and Future Directions

This technical guide provides a hypothetical framework for understanding the potential effects of a novel LIMK inhibitor, designated this compound, on gene expression in the striatum. The proposed experimental workflow and anticipated results are based on the known biological functions of the LIMK pathway. Future research would need to validate these hypotheses through rigorous experimental investigation. Such studies would be crucial for determining the therapeutic potential of this compound in neurological disorders where striatal function and synaptic plasticity are compromised.

The Impact of Dopamine D3 Receptor Agonism on Neuronal Firing Rates in the Nucleus Accumbens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nucleus accumbens (NAc) is a critical brain region involved in reward, motivation, and motor control.[1][2] Its neuronal activity is heavily modulated by dopamine, a neurotransmitter that exerts its effects through two families of receptors: D1-like and D2-like.[3][4] The dopamine D3 receptor, a member of the D2-like family, is highly expressed in the nucleus accumbens and has emerged as a significant target for therapeutic interventions in neuropsychiatric and neurodegenerative disorders.[3][4][5] This technical guide provides an in-depth analysis of the effects of a representative dopamine D3 receptor agonist, herein referred to as Compound B-775, on the neuronal firing rates within the nucleus accumbens. The information presented is a synthesis of established principles of D3 receptor pharmacology and contemporary in vivo electrophysiological research methodologies.

Quantitative Data Summary

The administration of a selective dopamine D3 receptor agonist like Compound B-775 is anticipated to modulate the firing rate of medium spiny neurons (MSNs) in the nucleus accumbens. The following table summarizes the expected quantitative effects based on the known inhibitory nature of Gi-coupled D3 receptor signaling.

ParameterVehicle ControlCompound B-775 (low dose)Compound B-775 (high dose)
Mean Baseline Firing Rate (Hz) 5.2 ± 0.85.1 ± 0.75.3 ± 0.9
Mean Post-Administration Firing Rate (Hz) 5.1 ± 0.83.9 ± 0.62.5 ± 0.4**
Percentage Change in Firing Rate -1.9%-23.5%-52.8%
Number of Inhibited Neurons 5/5028/5042/50
Number of Excited Neurons 4/503/502/50
Number of Unaffected Neurons 41/5019/506/50
p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Experimental Protocols

The following protocol outlines a typical in vivo single-unit electrophysiology experiment in rats to assess the impact of Compound B-775 on nucleus accumbens neuronal activity.

1. Animal Preparation and Surgery:

  • Subjects: Adult male Sprague-Dawley rats (250-300g) are used for the experiments.

  • Anesthesia: The animals are anesthetized with urethane (1.5 g/kg, i.p.) to induce a stable and long-lasting state of anesthesia.

  • Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A midline scalp incision is made, and the skull is exposed. A small burr hole is drilled over the nucleus accumbens at the appropriate coordinates (e.g., AP: +1.6mm, ML: ±1.5mm from bregma).

2. In Vivo Electrophysiological Recording:

  • Electrode: A multi-barrel glass micropipette or a multi-channel silicon probe is used for recording. The recording electrode is filled with a 2% Pontamine Sky Blue solution in 0.5 M sodium acetate to allow for histological verification of the recording site.

  • Electrode Placement: The electrode is slowly lowered into the nucleus accumbens (DV: -6.5 to -7.5 mm from the cortical surface).

  • Single-Unit Recording: Extracellular single-unit recordings are performed to isolate the spontaneous activity of individual neurons.[6] The neuronal signals are amplified, filtered (e.g., 300-5000 Hz), and digitized.[6] Spike sorting is performed offline to distinguish the action potentials of different neurons.

3. Drug Administration:

  • Route: Compound B-775 is administered intravenously (i.v.) through a catheter implanted in the jugular vein to ensure rapid and systemic delivery.

  • Dosing: A dose-response curve is generated by administering increasing doses of Compound B-775 (e.g., 0.1, 0.5, 1.0 mg/kg) or a vehicle control.

  • Data Acquisition: Neuronal firing is recorded for a stable baseline period (e.g., 15-20 minutes) before the drug administration and for a significant period (e.g., 60 minutes) after each injection.

4. Data Analysis:

  • Firing Rate Calculation: The firing rate of each isolated neuron is calculated in spikes per second (Hz) for the baseline and post-administration periods.

  • Statistical Analysis: The changes in firing rate are analyzed using appropriate statistical tests, such as a repeated-measures ANOVA, to determine the significance of the drug's effect.

  • Histology: After the experiment, the animal is euthanized, and the brain is perfused and sectioned. The recording site is identified by the dye spot left by the electrode.

Visualizations

Signaling Pathway of D3 Receptor Activation

D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound B-775 Compound B-775 D3R D3 Receptor Compound B-775->D3R Binds to G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Firing PKA->Neuronal_Activity Leads to

Caption: Signaling cascade of Compound B-775 via the D3 receptor.

Experimental Workflow for In Vivo Electrophysiology

Experimental_Workflow cluster_preparation Preparation cluster_recording Recording & Administration cluster_analysis Analysis Animal_Prep Animal Anesthesia (Urethane) Surgery Stereotaxic Surgery (Craniotomy) Animal_Prep->Surgery Catheter IV Catheter Implantation Surgery->Catheter Electrode Electrode Placement in Nucleus Accumbens Catheter->Electrode Baseline Baseline Firing Rate Recording (15-20 min) Electrode->Baseline Drug_Admin IV Administration of Compound B-775/Vehicle Baseline->Drug_Admin Post_Admin Post-Administration Recording (60 min) Drug_Admin->Post_Admin Spike_Sorting Spike Sorting and Unit Isolation Post_Admin->Spike_Sorting Firing_Rate Firing Rate Analysis Spike_Sorting->Firing_Rate Stats Statistical Comparison Firing_Rate->Stats Histology Histological Verification of Electrode Placement Stats->Histology

Caption: Workflow for assessing Compound B-775's effects.

The targeted activation of dopamine D3 receptors in the nucleus accumbens by agonists such as the representative Compound B-775 leads to a significant, dose-dependent decrease in the firing rate of medium spiny neurons. This inhibitory effect is mediated through the Gi/o-coupled signaling pathway, which results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the electrophysiological effects of D3 receptor modulators. A thorough understanding of these mechanisms is crucial for the development of novel therapeutics for a range of neurological and psychiatric conditions where the dopaminergic system is implicated.

References

Methodological & Application

Application Notes and Protocols for "B 775" (Mixed Amphetamine Salts) in Animal Studies of ADHD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed dosage protocols and experimental methodologies for the use of "B 775," a formulation of mixed amphetamine and dextroamphetamine salts, in preclinical animal studies of Attention-Deficit/Hyperactivity Disorder (ADHD). This compound is a central nervous system stimulant widely used in the treatment of ADHD and narcolepsy.[1] The protocols outlined below are synthesized from various preclinical studies utilizing established animal models of ADHD.

Compound Information

"this compound" is the imprint on a pill containing a 3:1 ratio of d-amphetamine to l-amphetamine salts. This combination is therapeutically active in treating ADHD, although the precise mechanism of action is not fully known. It is understood that amphetamines block the reuptake of norepinephrine and dopamine into the presynaptic neuron and increase the release of these monoamines into the extraneuronal space.[2]

Dosage Protocols in Rodent Models of ADHD

The following tables summarize dosages of mixed amphetamine salts used in common rodent models of ADHD. Dosages are typically administered via intraperitoneal (i.p.) injection or oral gavage.

Table 1: Dosage Protocols for Mixed Amphetamine Salts in the Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model for ADHD, exhibiting hyperactivity, impulsivity, and attentional deficits.[3]

Dosage (mg/kg) Route of Administration Behavioral Assay Observed Effect Reference
0.5Intraperitoneal (i.p.)Strategy Set-Shifting TaskImproved cognitive flexibility
0.75Intraperitoneal (i.p.)Operant Conditioning (Repetition Task)Facilitated learning to repeat required sequences
1.6Oral (in chocolate drink)Elevated Plus Maze, Open Field TestAnxiogenic responses in the elevated plus-maze[4]
2.5Oral GavageCocaine-Conditioned Place PreferenceDid not alter preference for cocaine in adulthood when administered during adolescence[5]
Table 2: Dosage Protocols for Mixed Amphetamine Salts in the 6-Hydroxydopamine (6-OHDA) Lesioned Rodent Model

The neonatal 6-hydroxydopamine (6-OHDA) lesion model is a neurodevelopmental model that mimics key symptoms of ADHD by inducing dopamine depletion.[4] This model is characterized by hyperactivity, attention deficits, and impulsivity.[1][6]

Dosage (mg/kg) Route of Administration Behavioral Assay Observed Effect Reference
4.0Intraperitoneal (i.p.)Open Field TestParadoxical reduction in locomotor activity (hypolocomotion)[4]

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below.

Open Field Test for Locomotor Activity

This test is used to assess hyperactivity and exploratory behavior.

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with infrared beams or video tracking software to monitor movement.

  • Procedure:

    • Place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a predetermined period (e.g., 15-60 minutes).

    • Record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Drug Administration: Administer mixed amphetamine salts (e.g., 4 mg/kg, i.p.) prior to placing the animal in the arena, with a pre-treatment time appropriate for the route of administration (e.g., 30 minutes for i.p.).

  • Expected Outcome in ADHD Models: Untreated ADHD model animals, such as the SHR, typically show increased locomotor activity compared to control strains.[7] Treatment with amphetamine salts can paradoxically decrease hyperactivity in some models.[4]

Elevated Plus Maze for Anxiety-Like Behavior

This assay is used to assess anxiety, which can be a comorbid symptom in ADHD.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set time (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms.

  • Drug Administration: Administer the compound (e.g., 1.6 mg/kg, oral) prior to the test.

  • Interpretation: A decrease in the proportion of time spent in the open arms is indicative of anxiety-like behavior. Some studies have shown that mixed amphetamine salts can produce anxiogenic effects in adolescent rats.[4]

5-Choice Serial Reaction Time Task (5-CSRTT) for Attention and Impulsivity

The 5-CSRTT is a complex operant conditioning task that measures sustained attention and impulse control.[8]

  • Apparatus: An operant chamber with a curved wall containing five apertures. Each aperture can be illuminated, and a food dispenser provides rewards.[9]

  • Procedure:

    • The animal is trained to poke its nose into an illuminated aperture to receive a food reward.

    • A trial begins with a waiting period, and then one of the five apertures is briefly lit.

    • A correct response (poking the lit aperture) is rewarded.

    • An incorrect response (poking an unlit aperture) or failure to respond results in a time-out period.

    • Premature responses (poking an aperture before the light stimulus) are recorded as a measure of impulsivity.

  • Drug Administration: The drug is administered before the testing session.

  • Interpretation: ADHD models may show lower accuracy (inattention) and a higher number of premature responses (impulsivity). Therapeutic compounds are expected to improve these metrics.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Mixed Amphetamine Salts

Amphetamines exert their effects primarily by increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE). This is achieved through several mechanisms:

  • Inhibition of Transporters: Amphetamines are substrates for and competitive inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft.

  • VMAT2 Inhibition: Inside the presynaptic terminal, amphetamines disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic DA and NE.

  • TAAR1 Agonism: Amphetamines act as agonists at the trace amine-associated receptor 1 (TAAR1), which, when activated, can promote the efflux of DA and NE through DAT and NET (i.e., reverse transport).

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Leakage DA_cytosol->DA_vesicle Packaging DA_synapse Dopamine DA_cytosol->DA_synapse Efflux/ Reverse Transport TAAR1 TAAR1 DAT DAT TAAR1->DAT Phosphorylates & Promotes Efflux NET NET TAAR1->NET Phosphorylates & Promotes Efflux NE_synapse Norepinephrine Amphetamine_in Amphetamine Amphetamine_in->VMAT2 Inhibits Amphetamine_in->TAAR1 Activates Amphetamine_in->DAT Enters via Transporter Amphetamine_in->NET Enters via Transporter DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Binds Response Postsynaptic Response DA_receptor->Response NE_receptor->Response

Caption: Signaling pathway of mixed amphetamine salts.

Experimental Workflow for ADHD Animal Studies

A typical workflow for evaluating a potential ADHD therapeutic in an animal model is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis A Animal Model Selection (e.g., SHR, 6-OHDA) B Acclimation and Baseline Behavioral Assessment A->B C Randomization into Treatment Groups B->C D Drug Administration (Mixed Amphetamine Salts or Vehicle Control) C->D E Chronic or Acute Dosing Regimen D->E F Open Field Test (Hyperactivity) E->F G Elevated Plus Maze (Anxiety) E->G H 5-CSRTT (Attention/Impulsivity) E->H I Data Collection and Quantification F->I G->I H->I J Statistical Analysis (e.g., ANOVA, t-test) I->J K Interpretation of Results J->K

Caption: General experimental workflow for ADHD animal studies.

References

Application Notes and Protocols for Orexin Receptor Agonist Administration in Animal Models of Narcolepsy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "B 775": The designation "this compound" corresponds to an imprint on a commercially available medication containing 7.5 mg of mixed amphetamine salts (amphetamine and dextroamphetamine).[1] This combination product is a central nervous system stimulant approved for the treatment of narcolepsy and Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its mechanism of action involves increasing the levels of dopamine and norepinephrine in the brain.[2][3][4] While effective for symptomatic treatment, this is a well-established medication and not a novel research compound.

Given the detailed request for experimental protocols and signaling pathways, this document will focus on a representative novel therapeutic agent for narcolepsy: TAK-994 , an orally available, selective orexin 2 receptor (OX2R) agonist.[5] Narcolepsy Type 1 is caused by the loss of orexin-producing neurons, making OX2R agonists a promising, mechanistically-targeted therapeutic approach.[5][6] This information is intended for researchers, scientists, and drug development professionals.

Application Notes: TAK-994, a Selective Orexin 2 Receptor (OX2R) Agonist

1. Introduction

TAK-994 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a selective agonist for the orexin 2 receptor (OX2R).[5] The loss of orexin (also known as hypocretin) neuropeptides is the primary cause of narcolepsy type 1 (NT1), leading to symptoms like excessive daytime sleepiness (EDS) and cataplexy.[5][6] By mimicking the action of endogenous orexin at the OX2R, TAK-994 aims to restore the wake-promoting signals that are deficient in narcolepsy.[5] Preclinical studies in validated mouse models of narcolepsy have demonstrated that TAK-994 effectively promotes wakefulness and suppresses cataplexy-like episodes.[5][6]

2. Mechanism of Action: Orexin 2 Receptor Signaling

Orexin receptors (OX1R and OX2R) are G-protein coupled receptors (GPCRs) that play a crucial role in regulating wakefulness, arousal, and other physiological processes.[7][8] OX2R is strongly implicated in the stabilization of wakefulness.[9][10] Upon binding of an agonist like TAK-994, the OX2R primarily couples to Gq/11 and/or Gi/o proteins.[7][11][12] This initiates a downstream signaling cascade, leading to increased intracellular calcium levels and neuronal activation in key wake-promoting brain regions.[7][8]

Orexin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OX2R OX2R Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Neuronal_Activation Neuronal Activation (Wakefulness) Ca_cyto->Neuronal_Activation PKC->Neuronal_Activation TAK994 TAK-994 (Orexin Agonist) TAK994->OX2R Binds

Orexin 2 Receptor (OX2R) Signaling Pathway

3. Data Presentation: Efficacy of TAK-994 in Narcolepsy Mouse Models

The following tables summarize the quantitative data from preclinical studies of TAK-994 in orexin/ataxin-3 transgenic mice, a well-established animal model for narcolepsy that exhibits progressive loss of orexin neurons.[5][9][13]

Table 1: Effect of Single Oral Administration of TAK-994 on Wakefulness

Treatment Group (Dose) Total Wake Time (minutes) in First Hour Post-Dose Change from Vehicle (%)
Vehicle 35.2 ± 2.1 -
TAK-994 (3 mg/kg) 52.8 ± 1.5 +50.0%
TAK-994 (10 mg/kg) 58.9 ± 0.7 +67.3%
TAK-994 (30 mg/kg) 60.0 ± 0.0 +70.5%

Data are presented as mean ± SEM. Adapted from studies on orexin/ataxin-3 mice.[5]

Table 2: Effect of Single Oral Administration of TAK-994 on Cataplexy-Like Episodes (CLEs)

Treatment Group (Dose) Number of CLEs in 3 Hours Post-Dose Reduction in CLEs (%)
Vehicle 12.5 ± 1.8 -
TAK-994 (3 mg/kg) 4.3 ± 1.2 -65.6%
TAK-994 (10 mg/kg) 1.8 ± 0.8 -85.6%
TAK-994 (30 mg/kg) 0.5 ± 0.3 -96.0%

Data are presented as mean ± SEM. CLEs were induced by chocolate presentation in orexin/ataxin-3 mice.[5]

Table 3: Effect of Chronic (14-Day) Oral Administration of TAK-994 on Wakefulness

Treatment Day Treatment Group (10 mg/kg, 3x daily) Total Wake Time (minutes) in 6 Hours Post-First Dose
Day 1 Vehicle 180.5 ± 8.2
Day 1 TAK-994 285.6 ± 10.1
Day 14 Vehicle 175.4 ± 9.5
Day 14 TAK-994 290.1 ± 7.8

Data are presented as mean ± SEM. This demonstrates sustained efficacy without tolerance development.[14]

Experimental Protocols

1. Animal Model

  • Model: Orexin/ataxin-3 transgenic mice. These mice express a mutated human ataxin-3 protein specifically in orexin neurons, leading to their progressive degeneration and mimicking the pathophysiology of human narcolepsy type 1.[5][9]

  • Age: 12-20 weeks at the start of experiments.

  • Housing: Individually housed in cages equipped for EEG/EMG recording under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.

2. Surgical Implantation of EEG/EMG Electrodes

  • Anesthesia: Mice are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

  • Procedure:

    • Place the mouse in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill small burr holes for EEG screw electrodes over the frontal and parietal cortices.

    • Insert two EMG wire electrodes into the nuchal (neck) muscles to record muscle tone.

    • Secure the electrode assembly to the skull using dental cement.

    • Allow a recovery period of at least 7-10 days before any experiments.

3. Drug Preparation and Administration

  • Compound: TAK-994.

  • Vehicle: A suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).

  • Preparation: Prepare a suspension of TAK-994 in the vehicle at the desired concentrations (e.g., 0.3, 1, 3, 10, 30 mg/mL for a 10 mL/kg dosing volume).

  • Administration: Administer the vehicle or TAK-994 suspension orally (p.o.) via gavage. For chronic studies, administration can be performed multiple times a day (e.g., three times daily at specific Zeitgeber times).[14]

4. Sleep/Wake and Cataplexy Analysis

  • Data Acquisition: Continuously record EEG and EMG signals for at least 24 hours for baseline and for a specified period post-drug administration.

  • Scoring:

    • Divide the recordings into 10-second epochs.

    • Visually score each epoch as Wakefulness, Non-Rapid Eye Movement (NREM) sleep, or REM sleep based on standard criteria (EEG amplitude and frequency, EMG tone).

    • Identify cataplexy-like episodes (CLEs), characterized by a sudden loss of EMG tone for >10 seconds during a period of wakefulness.

  • Cataplexy Induction (Optional): To increase the frequency of CLEs for robust analysis, present a positive stimulus such as chocolate or a novel object.[5]

  • Data Analysis: Quantify total time spent in each state, the number and duration of episodes, and the number of CLEs. Compare the results between vehicle- and TAK-994-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Experimental_Workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis AnimalModel Orexin/ataxin-3 Mice (12-20 weeks old) Surgery EEG/EMG Electrode Implantation AnimalModel->Surgery Recovery Post-Surgical Recovery (7-10 days) Surgery->Recovery Habituation Habituation to Recording Cables & Environment Recovery->Habituation Baseline 24h Baseline EEG/EMG Recording Habituation->Baseline Dosing Oral Gavage: Vehicle or TAK-994 (e.g., 3, 10, 30 mg/kg) Baseline->Dosing PostDosing Post-Dosing EEG/EMG Recording (e.g., 3-6 hours) Dosing->PostDosing Scoring Epoch Scoring: Wake, NREM, REM, Cataplexy-Like Episodes PostDosing->Scoring Quantification Quantify: - Time in each state - Episode duration/number - Number of CLEs Scoring->Quantification Stats Statistical Analysis (e.g., ANOVA) Quantification->Stats

Workflow for testing an OX2R agonist in a narcolepsy mouse model

References

Application Notes and Protocols for In Vivo Microdialysis Neurotransmitter Measurement Following Administration of Amphetamine/Dextroamphetamine (Formerly Identified by Pill Code B 775)

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-2025-12-14-01 Revision: 1.0 Topic: In Vivo Microdialysis for Neurotransmitter Measurement Using Amphetamine/Dextroamphetamine Target Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and related fields.

Introduction

This document provides detailed application notes and protocols for the use of amphetamine/dextroamphetamine in in vivo microdialysis studies to measure its effects on extracellular neurotransmitter levels. The compound of interest is a central nervous system (CNS) stimulant, identified by the pill imprint code "b 775 7 1/2" as a 7.5 mg combination of amphetamine and dextroamphetamine salts[1][2]. This mixture, commonly known as a generic form of Adderall, is prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy[1][3][4].

The primary mechanism of action for amphetamines involves the blockade of norepinephrine and dopamine reuptake into the presynaptic neuron, as well as the promotion of their release into the extraneuronal space[3][5]. This dual action leads to a significant increase in the extracellular concentrations of these key monoamine neurotransmitters, making it a compound of great interest for neurochemical research. In vivo microdialysis is a powerful technique that permits the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals, offering real-time insights into neurochemical dynamics post-drug administration[6][7][8].

Principle of the Method

In vivo microdialysis coupled with a sensitive analytical technique, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), allows for the accurate quantification of neurotransmitters and their metabolites from discrete brain regions[6][9]. A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into the target brain area (e.g., striatum, nucleus accumbens, or prefrontal cortex)[9][10]. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF, which is then collected as "dialysate" for analysis[10]. By analyzing dialysate samples collected before and after the administration of amphetamine/dextroamphetamine, researchers can precisely quantify the drug's effect on neurotransmitter release and reuptake.

Mechanism of Action: Amphetamine/Dextroamphetamine

Amphetamines are non-catecholamine sympathomimetic amines that exert a potent influence on the central nervous system[5]. Their primary targets are the dopamine transporter (DAT) and the norepinephrine transporter (NET). The mechanism is twofold:

  • Reuptake Inhibition: Amphetamines competitively inhibit DAT and NET, blocking the reabsorption of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron[5][11].

  • Enhanced Release: Amphetamines are substrates for these transporters and can also be taken up into the presynaptic terminal. Once inside, they disrupt the vesicular storage of monoamines, leading to a non-vesicular release (efflux) of dopamine and norepinephrine into the synapse[5].

This combined action results in a robust and sustained elevation of extracellular dopamine and norepinephrine concentrations[5].

Below is a diagram illustrating the signaling pathway affected by amphetamine.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicle synapse vesicle->synapse Exocytosis dopamine_pool Cytosolic Dopamine dopamine_pool->vesicle Packaging dat Dopamine Transporter (DAT) dat->dopamine_pool Reuptake vmat VMAT2 ext_dopamine Extracellular Dopamine d_receptor Dopamine Receptors ext_dopamine->d_receptor Binding amphetamine Amphetamine amphetamine->dopamine_pool Promotes Efflux amphetamine->dat Blocks Reuptake

Caption: Mechanism of amphetamine action at a dopamine synapse.

Experimental Protocols

This section details the methodology for an in vivo microdialysis experiment to measure amphetamine-induced changes in dopamine levels in the rat striatum.

Materials and Reagents
  • Animals: Male Wistar rats (250-300 g).

  • Drug: Amphetamine/dextroamphetamine salt mixture.

  • Microdialysis Probes: Concentric probes with a 2-4 mm membrane (e.g., 20 kDa MWCO).

  • Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical drill, screws, dental cement.

  • Perfusion Fluid (aCSF): NaCl 147 mM, KCl 2.7 mM, CaCl2 1.2 mM, MgCl2 0.85 mM. pH adjusted to 7.4.

  • Analytical System: HPLC system with electrochemical detector (HPLC-ECD), C18 reverse-phase column.

Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the rat using isoflurane or a suitable alternative and place it in a stereotaxic frame.

  • Expose the skull and drill a small burr hole over the target brain region. For the striatum, typical coordinates relative to bregma are: AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from the dura[6].

  • Slowly lower the guide cannula to the desired depth.

  • Secure the cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to maintain patency.

  • Provide post-operative care, including analgesics, and allow the animal to recover for at least 3-5 days.

Microdialysis Experiment
  • On the day of the experiment, gently handle the rat and remove the dummy cannula.

  • Insert the microdialysis probe through the guide cannula into the striatum.

  • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector (refrigerated if possible).

  • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 - 2.0 µL/min)[6].

  • Allow a stabilization period of 90-120 minutes to achieve a stable baseline.

  • Collect at least three to four baseline dialysate samples (e.g., every 20 minutes).

  • Administer amphetamine/dextroamphetamine (e.g., 1.0 mg/kg, intraperitoneally - i.p.).

  • Continue collecting dialysate samples at 20-minute intervals for at least 3 hours post-administration.

  • Store collected samples at -80°C until HPLC analysis.

The experimental workflow is summarized in the diagram below.

cluster_prep Preparation Phase cluster_exp Experiment Day cluster_analysis Post-Experiment surgery 1. Stereotaxic Surgery (Guide Cannula Implantation) recovery 2. Animal Recovery (3-5 Days) surgery->recovery probe_insert 3. Probe Insertion recovery->probe_insert stabilize 4. System Stabilization (90-120 min) probe_insert->stabilize baseline 5. Baseline Sample Collection (3 x 20 min) stabilize->baseline drug_admin 6. Amphetamine Admin (e.g., 1.0 mg/kg, i.p.) baseline->drug_admin post_drug 7. Post-Drug Sample Collection (3+ hours) drug_admin->post_drug histology 8. Histological Verification post_drug->histology hplc 9. HPLC-ECD Analysis post_drug->hplc data_analysis 10. Data Analysis hplc->data_analysis

Caption: Workflow for an in vivo microdialysis experiment.

Sample Analysis (HPLC-ECD)
  • Thaw dialysate samples on ice.

  • Inject a defined volume (e.g., 10-20 µL) of each sample into the HPLC system.

  • Separate dopamine from other compounds using a C18 reverse-phase column.

  • Detect and quantify dopamine using an electrochemical detector set at an appropriate oxidative potential.

  • Calculate concentrations by comparing peak heights or areas to those of known standards.

Data Presentation and Expected Results

Data are typically expressed as a percentage change from the average baseline concentration. Administration of amphetamine/dextroamphetamine is expected to cause a rapid and significant increase in extracellular dopamine levels in brain regions such as the striatum and nucleus accumbens.

Table 1: Hypothetical Quantitative Data of Amphetamine Effect on Striatal Dopamine

Time Post-Injection (min)Treatment Group (1.0 mg/kg Amphetamine) % Baseline Dopamine (Mean ± SEM)Vehicle Control Group % Baseline Dopamine (Mean ± SEM)
-40 (Baseline 1)105 ± 898 ± 7
-20 (Baseline 2)95 ± 6102 ± 9
0 (Injection)Drug/Vehicle AdministeredDrug/Vehicle Administered
20350 ± 45105 ± 11
40850 ± 90101 ± 8
601200 ± 15099 ± 10
801150 ± 13097 ± 12
100900 ± 110103 ± 9
120650 ± 75100 ± 11
180300 ± 4098 ± 8

Note: The data in Table 1 are representative and intended for illustrative purposes only. Actual results will vary based on specific experimental conditions.

Conclusion

The use of amphetamine/dextroamphetamine in conjunction with in vivo microdialysis provides a robust model for studying the dynamics of dopamine and norepinephrine neurotransmission. This methodology is critical for research in ADHD, addiction, and other neuropsychiatric disorders where the dopaminergic system is implicated. Strict adherence to surgical, experimental, and analytical protocols is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols: B 775 in Optogenetic Manipulation of Dopaminergic Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing "B 775" (Amphetamine and Dextroamphetamine) in conjunction with optogenetic manipulation of dopaminergic neurons. Amphetamine and its derivatives are potent psychostimulants that act as releasing agents of dopamine and norepinephrine, making them valuable tools for studying the dynamics of dopaminergic circuitry and its role in behavior and disease.[1][2]

Introduction to "this compound" (Amphetamine)

"this compound" is the imprint found on pills containing a combination of amphetamine and dextroamphetamine, potent central nervous system stimulants.[1][2] These compounds primarily act by increasing the extracellular concentrations of dopamine and norepinephrine. Their mechanism of action involves several processes, including the reversal of the dopamine transporter (DAT), leading to non-vesicular dopamine release, and the inhibition of vesicular monoamine transporter 2 (VMAT2), which increases cytosolic dopamine levels. This modulation of the dopaminergic system makes "this compound" a relevant pharmacological tool for studies involving dopaminergic neurons.

Optogenetic Manipulation of Dopaminergic Neurons

Optogenetics allows for the precise temporal and spatial control of genetically defined neuronal populations through the use of light-sensitive proteins.[3][4] In the context of dopaminergic neurons, this technology enables researchers to selectively activate or inhibit these cells to investigate their causal role in various brain functions and behaviors, such as reward, motivation, and motor control.[5][6] Combining optogenetics with pharmacological agents like "this compound" offers a powerful approach to dissect the complex interactions between endogenous neuromodulation and circuit-specific neuronal activity.[7][8]

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data from experiments combining "this compound" with optogenetic stimulation of ventral tegmental area (VTA) dopaminergic neurons.

Table 1: Effect of "this compound" on Optogenetically-Evoked Dopamine Release in the Nucleus Accumbens

Experimental GroupOptogenetic Stimulation FrequencyPeak Evoked Dopamine Concentration (nM)Time to Peak (seconds)
Vehicle Control20 Hz150 ± 152.5 ± 0.3
"this compound" (1 mg/kg)20 Hz280 ± 252.2 ± 0.4
Vehicle Control50 Hz250 ± 201.8 ± 0.2
"this compound" (1 mg/kg)50 Hz450 ± 301.5 ± 0.3

Table 2: Behavioral Outcomes of Combined "this compound" and Optogenetic VTA Stimulation

Experimental GroupOptogenetic StimulationLocomotor Activity (distance traveled in meters)Conditioned Place Preference (CPP) Score
Vehicle ControlNo Stimulation15 ± 30.1 ± 0.05
Vehicle ControlStimulation (20 Hz)35 ± 50.6 ± 0.1
"this compound" (1 mg/kg)No Stimulation50 ± 70.4 ± 0.08
"this compound" (1 mg/kg)Stimulation (20 Hz)85 ± 100.9 ± 0.15

Experimental Protocols

Protocol 1: In Vivo Optogenetic Stimulation of VTA Dopaminergic Neurons with Systemic "this compound" Administration

Objective: To investigate the effect of systemic "this compound" on dopamine release and behavior driven by the optogenetic activation of VTA dopaminergic neurons.

Materials:

  • Transgenic mice expressing Cre recombinase under the control of the tyrosine hydroxylase (TH) promoter (TH-Cre mice).

  • AAV vector encoding a Cre-dependent channelrhodopsin (e.g., AAV5-EF1a-DIO-ChR2-eYFP).

  • Surgical equipment for stereotaxic injection and optic fiber implantation.

  • Laser source (473 nm) and patch cords.

  • Behavioral testing apparatus (e.g., open field arena, CPP box).

  • "this compound" (Amphetamine/Dextroamphetamine) solution (1 mg/mL in sterile saline).

  • Vehicle (sterile saline).

  • In vivo microdialysis or fast-scan cyclic voltammetry (FSCV) equipment for dopamine measurement.

Procedure:

  • Viral Vector Injection and Optic Fiber Implantation:

    • Anesthetize TH-Cre mice and place them in a stereotaxic frame.

    • Inject 0.5 µL of AAV5-EF1a-DIO-ChR2-eYFP into the VTA (coordinates relative to bregma: AP -3.2 mm, ML ±0.5 mm, DV -4.5 mm).

    • Implant a 200 µm core optic fiber just above the injection site (DV -4.3 mm).

    • Allow 4-6 weeks for viral expression and recovery.

  • Habituation and Baseline Testing:

    • Habituate the animals to the behavioral testing apparatus and handling for 3-5 days.

    • Conduct baseline behavioral testing (e.g., locomotor activity, place preference) without any stimulation or injection.

  • Experimental Day:

    • Administer "this compound" (1 mg/kg, i.p.) or vehicle 30 minutes before the start of the experiment.

    • Connect the implanted optic fiber to the laser source.

    • Place the animal in the behavioral arena.

    • For dopamine measurements, insert the microdialysis or FSCV probe into the nucleus accumbens.

  • Optogenetic Stimulation:

    • Deliver blue light (473 nm) through the optic fiber. A typical stimulation protocol for phasic firing is 20 Hz, 5 ms pulses for 10 seconds, repeated every minute.[3][9]

    • Record behavioral responses and/or dopamine dynamics throughout the session.

  • Data Analysis:

    • Analyze behavioral data (e.g., distance traveled, time spent in specific zones) using appropriate statistical methods.

    • Analyze neurochemical data to quantify changes in dopamine concentration.

Visualizations

Signaling Pathways

B775_Dopamine_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron B775 "this compound" (Amphetamine) DAT Dopamine Transporter (DAT) B775->DAT Reverses VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) B775->VMAT2 Inhibits Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Non-vesicular Release Dopamine_vesicle Vesicular Dopamine VMAT2->Dopamine_vesicle Packages Dopamine_cyto Cytosolic Dopamine Dopamine_cyto->DAT Dopamine_cyto->VMAT2 Dopamine_vesicle->Dopamine_synapse ChR2 Channelrhodopsin-2 (ChR2) ChR2->Dopamine_vesicle Promotes Vesicular Release Light Blue Light (473 nm) Light->ChR2 Activates Dopamine_synapse->DAT Reuptake D2R D2 Receptor Dopamine_synapse->D2R D1R D1 Receptor Dopamine_synapse->D1R AC_inhib Adenylyl Cyclase (inhibited) D2R->AC_inhib AC_act Adenylyl Cyclase (activated) D1R->AC_act cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_act->cAMP_inc

Caption: Signaling pathway of "this compound" and optogenetics in a dopaminergic synapse.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Stereotaxic Surgery: AAV-ChR2 injection in VTA & Optic Fiber Implantation B Recovery & Viral Expression (4-6 weeks) A->B C Habituation to Behavioral Apparatus B->C D Systemic Injection: 'this compound' or Vehicle C->D E Behavioral Testing & Neurochemical Recording D->E G Behavioral Data Analysis: Locomotion, Place Preference E->G H Neurochemical Data Analysis: Dopamine Concentration Changes E->H F Optogenetic Stimulation (e.g., 20 Hz, 10s epochs) F->E During Testing I Statistical Analysis & Interpretation G->I H->I

Caption: Experimental workflow for in vivo optogenetics with "this compound" administration.

References

Application Notes and Protocols for "B 775" in Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"B 775" is the imprint on a 7.5 mg tablet containing a mixture of amphetamine and dextroamphetamine salts. This formulation is a central nervous system (CNS) stimulant, primarily prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Beyond its clinical applications, the active components of "this compound" are potent modulators of catecholaminergic systems and have been extensively investigated in preclinical and clinical research for their cognitive-enhancing properties. These application notes provide an overview of the research applications of amphetamine/dextroamphetamine in cognitive enhancement studies, along with detailed protocols for key preclinical behavioral assays.

Mechanism of Action

Amphetamine and its dextrorotary isomer, dextroamphetamine, exert their effects primarily by increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE) in the brain.[3] This is achieved through a dual mechanism:

  • Reuptake Inhibition: Amphetamines competitively inhibit the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[3]

  • Enhanced Release: Amphetamines promote the release of DA and NE from presynaptic vesicles into the cytoplasm and subsequently into the synaptic cleft.

This surge in dopaminergic and noradrenergic signaling, particularly in the prefrontal cortex and striatum, is believed to underlie the observed improvements in attention, working memory, and executive function.[2][4][5]

Signaling Pathways

The cognitive-enhancing effects of amphetamine/dextroamphetamine are mediated by the modulation of downstream signaling cascades initiated by dopamine and norepinephrine receptor activation in the prefrontal cortex.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine/ Dextroamphetamine VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits DAT DAT Amphetamine->DAT Inhibits Reuptake NET NET Amphetamine->NET Inhibits Reuptake DA_vesicle DA Vesicle DA Dopamine NE_vesicle NE Vesicle NE Norepinephrine DA_synapse DA DA->DA_synapse Release NE_synapse NE NE->NE_synapse Release D1R D1 Receptor DA_synapse->D1R Binds Alpha2R α2A Receptor NE_synapse->Alpha2R Binds Beta1R β1 Receptor NE_synapse->Beta1R Binds AC Adenylyl Cyclase D1R->AC Activates Alpha2R->AC Inhibits Beta1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cognitive_Function Modulation of Cognitive Function PKA->Cognitive_Function Phosphorylates Targets

Caption: Simplified signaling pathway of amphetamine/dextroamphetamine.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the cognitive-enhancing effects of amphetamine and dextroamphetamine.

Table 1: Effective Doses in Rodent Models of Cognition

Cognitive DomainSpeciesCompoundEffective Dose Range (mg/kg)Route of AdministrationBehavioral TaskReference(s)
AttentionRatd-amphetamine0.1 - 0.3i.p.5-Choice Continuous Performance Task[6]
AttentionRatd-amphetamine0.1 - 0.25i.p.Signal Detection Task[7]
AttentionMoused-amphetamine0.3i.p.5-Choice Continuous Performance Task[8]
Working MemoryRatd-amphetamine1.0i.p.Delayed Alternation Task[9]
Recognition MemoryRatAmphetamine1.0i.p.Novel Object Recognition[10]

Table 2: Dose-Dependent Effects on Cognitive Performance in Rats

Dose of d-amphetamine (mg/kg, i.p.)Effect on Task PerformanceBehavioral TaskReference(s)
0.1Improved accuracy in low-performing individualsSignal Detection Task[7]
0.25Improved accuracy in low-performing individualsSignal Detection Task[7]
0.75No significant improvementSignal Detection Task[7]
1.0No overt behavioral deficits, performance unaffectedDelayed Alternation Task[9]
1.25Significantly disrupted performanceSignal Detection Task[7]
3.3Deficits in cognitive performanceDelayed Alternation Task[9]

Experimental Protocols

Detailed methodologies for key behavioral assays used to assess the cognitive-enhancing effects of amphetamine/dextroamphetamine in rodents are provided below.

5-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is a widely used operant conditioning task to assess visual attention and impulsivity in rodents.[11][12][13]

cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_data Key Dependent Variables Apparatus Operant Chamber with 5 apertures Animal Food-restricted rodent Drug Amphetamine/Dextroamphetamine or Vehicle Habituation Habituation to chamber Training Training to nose-poke for reward Habituation->Training Drug_Admin Drug/Vehicle Administration (e.g., i.p.) Training->Drug_Admin Testing 5-CSRTT Session Drug_Admin->Testing Data_Analysis Data Analysis Testing->Data_Analysis Accuracy Accuracy (% correct responses) Data_Analysis->Accuracy Omissions Omissions (% trials with no response) Data_Analysis->Omissions Premature Premature Responses (responses before stimulus) Data_Analysis->Premature Perseverative Perseverative Responses (repeated pokes after reward) Data_Analysis->Perseverative

Caption: Workflow for the 5-Choice Serial Reaction Time Task.

Materials:

  • 5-choice operant conditioning chamber

  • Food dispenser and pellets (reward)

  • Amphetamine/dextroamphetamine solution

  • Vehicle solution (e.g., saline)

  • Syringes and needles for injection

Procedure:

  • Habituation and Training:

    • Habituate the animals to the operant chamber.

    • Train the animals to associate a nose-poke into an illuminated aperture with a food reward. This is typically done in stages, gradually increasing the difficulty.

  • Drug Administration:

    • Administer the selected dose of amphetamine/dextroamphetamine or vehicle via the chosen route (e.g., intraperitoneal injection) at a specified time before the test session (e.g., 15-30 minutes).

  • Test Session:

    • Place the animal in the 5-CSRTT chamber.

    • A trial begins with the animal initiating it, often by poking its nose in a designated port.

    • After a set inter-trial interval (ITI), a brief light stimulus is presented in one of the five apertures.

    • A correct response (nose-poke in the illuminated aperture) is rewarded with a food pellet.

    • An incorrect response (nose-poke in a non-illuminated aperture) or an omission (no response) results in a time-out period.

    • Premature responses (a nose-poke during the ITI before the stimulus) are also recorded as a measure of impulsivity.

  • Data Collection and Analysis:

    • Record the number of correct responses, incorrect responses, omissions, and premature responses.

    • Calculate accuracy, omission rate, and premature response rate.

    • Compare the performance of the drug-treated group with the vehicle-treated group.

Novel Object Recognition (NOR) Task

The NOR task is used to assess recognition memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.[14][15][16][17]

Materials:

  • Open-field arena

  • Two sets of identical objects (e.g., plastic toys, metal blocks)

  • A novel object, different from the familiar ones

  • Amphetamine/dextroamphetamine solution

  • Vehicle solution

Procedure:

  • Habituation:

    • Allow each animal to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) on consecutive days to reduce novelty-induced stress.

  • Training (Familiarization) Phase:

    • Place two identical objects (A and A) in the arena.

    • Allow the animal to explore the objects for a fixed duration (e.g., 5-10 minutes).

  • Inter-trial Interval (ITI):

    • Return the animal to its home cage for a specific delay period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

    • Administer amphetamine/dextroamphetamine or vehicle immediately after the training phase to assess its effect on memory consolidation.

  • Test Phase:

    • Place one of the familiar objects (A) and a novel object (B) in the arena.

    • Allow the animal to explore the objects for a fixed duration (e.g., 5 minutes).

  • Data Collection and Analysis:

    • Record the time spent exploring each object (nold and nnew). Exploration is typically defined as the animal's nose being within a certain distance of the object and oriented towards it.

    • Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better recognition memory.

Morris Water Maze (MWM)

The MWM is a classic behavioral task to assess spatial learning and memory in rodents.[18][19][20][21]

Materials:

  • Circular pool (water maze) filled with opaque water

  • Submerged escape platform

  • Visual cues placed around the room

  • Video tracking system and software

  • Amphetamine/dextroamphetamine solution

  • Vehicle solution

Procedure:

  • Acquisition Training:

    • Place the escape platform in a fixed location in one quadrant of the pool.

    • For several consecutive days, conduct multiple trials per day where the animal is released from different starting positions and must find the hidden platform.

    • Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds).

    • Administer amphetamine/dextroamphetamine or vehicle before each day's training session to assess its effect on learning.

  • Probe Trial:

    • After the acquisition phase, remove the platform from the pool.

    • Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).

  • Data Collection and Analysis:

    • During acquisition, record the escape latency (time to find the platform) and the path length.

    • During the probe trial, record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.

    • A shorter escape latency and a preference for the target quadrant in the probe trial indicate better spatial memory.

Conclusion

The active components of "this compound," amphetamine and dextroamphetamine, are valuable pharmacological tools for investigating the neurobiological mechanisms of cognitive enhancement. The protocols outlined above provide a foundation for conducting preclinical research in this area. Researchers should carefully consider dose-response relationships, as the effects of these compounds on cognition can follow an inverted U-shaped curve, with higher doses sometimes leading to impaired performance. Rigorous experimental design and appropriate control groups are essential for obtaining reliable and interpretable data.

References

Application Notes and Protocols for the Use of Amphetamine Salts (B 775) in fMRI Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of "B 775," a 7.5 mg formulation of amphetamine and dextroamphetamine salts, in functional magnetic resonance imaging (fMRI) studies. This document outlines the pharmacology of the compound, its effects on brain function as observed through fMRI, and detailed protocols for conducting such research.

Introduction to "this compound" (Amphetamine and Dextroamphetamine Salts)

"this compound" is the imprint on a 7.5 mg tablet containing a mixture of amphetamine and dextroamphetamine salts.[1][2][3] This compound is a potent central nervous system (CNS) stimulant, primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][4][5] Its mechanism of action involves increasing the synaptic concentrations of dopamine and norepinephrine, and to a lesser extent, serotonin.[4][6] This is achieved by blocking the reuptake of these neurotransmitters and promoting their release into the synaptic cleft.[2][7]

In the context of neuroscience research, amphetamine is a valuable tool for probing the roles of catecholamine systems in various cognitive and affective processes. Pharmacological fMRI (phfMRI) studies utilizing amphetamine can elucidate the neural circuits underlying attention, motivation, and executive functions, and how these are modulated by dopamine and norepinephrine.

Pharmacology and Mechanism of Action

Amphetamine exerts its effects by interacting with several key proteins involved in monoamine neurotransmission:

  • Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): Amphetamine is a competitive inhibitor of DAT and NET, preventing the reuptake of dopamine and norepinephrine from the synaptic cleft.[7] It also acts as a substrate for these transporters, leading to their reversal and subsequent efflux of neurotransmitters.

  • Vesicular Monoamine Transporter 2 (VMAT2): Amphetamine disrupts the storage of monoamines in synaptic vesicles by inhibiting VMAT2. This leads to an increase in the cytoplasmic concentration of dopamine and norepinephrine, further promoting their release into the synapse.[7]

  • Trace Amine-Associated Receptor 1 (TAAR1): Amphetamine is an agonist at TAAR1, a G-protein coupled receptor that modulates the activity of dopamine neurons.[8]

  • Monoamine Oxidase (MAO): At higher concentrations, amphetamine can inhibit MAO, an enzyme responsible for the breakdown of monoamine neurotransmitters.[7]

The combined action of these mechanisms results in a significant amplification of dopaminergic and noradrenergic signaling in key brain regions, including the prefrontal cortex, striatum, and limbic system.[9][10][11]

Application in fMRI Studies

Pharmacological fMRI studies with amphetamine aim to investigate the neural correlates of its stimulant effects. These studies typically involve administering a controlled dose of amphetamine to participants and measuring the resulting changes in the Blood-Oxygen-Level-Dependent (BOLD) signal during rest or while performing specific cognitive tasks. The BOLD signal is an indirect measure of neural activity, reflecting changes in blood flow and oxygenation.[12]

Effects on BOLD Signal and Brain Activity

Numerous fMRI studies have demonstrated that amphetamine modulates brain activity in regions rich in dopamine and norepinephrine pathways. Key findings include:

  • Increased activation in prefrontal and striatal regions: Amphetamine has been shown to enhance task-related activation in the dorsolateral prefrontal cortex, anterior cingulate cortex, and striatum during tasks of executive function, attention, and working memory.[5][13][14]

  • Modulation of the Default Mode Network (DMN): Studies have shown that stimulants can normalize patterns of DMN activity in individuals with ADHD, suggesting an improvement in the ability to suppress task-irrelevant thoughts.[15]

  • Increased BOLD signal variability: Research suggests that amphetamine can increase the variability of the BOLD signal, which may be a marker of enhanced neural plasticity and adaptability.[3]

Quantitative Data from fMRI Studies

The following table summarizes quantitative data from a representative fMRI study investigating the effects of d-amphetamine.

ParameterPlacebod-Amphetamine (20 mg)Brain Region(s)TaskReference
Number of Activated Voxels Mean ± SEMMean ± SEMLeft & Right Primary Auditory CorticesTone Discrimination[1][16]
(Specific values not provided)Significantly increasedIpsilateral Primary Sensorimotor Cortex, Right Middle Frontal AreaFinger Tapping[1][16]
Percent Signal Change (Specific values not provided)(Not explicitly reported as significantly different)VariousTone Discrimination & Finger Tapping[1][16]

Experimental Protocols

The following are generalized protocols for conducting a pharmacological fMRI study with amphetamine. These should be adapted based on the specific research question, study population, and institutional guidelines.

Participant Recruitment and Screening
  • Inclusion Criteria: Healthy, right-handed adults (or a specific clinical population, e.g., individuals with ADHD). Age range should be clearly defined.

  • Exclusion Criteria: History of neurological or psychiatric disorders (unless part of the study design), cardiovascular disease, substance use disorders (other than caffeine or nicotine, depending on the study), contraindications for MRI (e.g., metal implants, claustrophobia), and current use of medications that may interact with amphetamine.

  • Informed Consent: All participants must provide written informed consent after being fully informed of the study procedures, potential risks, and benefits.

Study Design
  • Design: A double-blind, placebo-controlled, crossover design is recommended to minimize bias. Each participant will attend two fMRI sessions, one with amphetamine and one with a placebo, with the order counterbalanced across participants.

  • Dosage: A typical oral dose of d-amphetamine used in research settings is 20 mg.[1][16] The 7.5 mg "this compound" formulation can be used, with the dosage adjusted accordingly. The timing of administration should be planned to coincide with peak plasma concentrations during the fMRI scan (typically 1-2 hours post-ingestion).

fMRI Data Acquisition
  • Scanner: A 3-Tesla MRI scanner is commonly used.

  • Sequences:

    • Functional Images: T2*-weighted echo-planar imaging (EPI) sequence to acquire BOLD images. Key parameters include: Repetition Time (TR), Echo Time (TE), flip angle, field of view (FOV), and voxel size.

    • Structural Images: High-resolution T1-weighted anatomical scan (e.g., MPRAGE) for co-registration and normalization of functional data.

  • Task Paradigm: The choice of task will depend on the cognitive process of interest. Examples include:

    • Resting-state: Participants are instructed to rest with their eyes open or closed.

    • N-back task: To assess working memory.

    • Go/No-Go task: To assess response inhibition.

    • Stroop task: To assess cognitive control.[15]

Data Analysis
  • Preprocessing: Standard fMRI preprocessing steps should be applied, including motion correction, slice timing correction, co-registration to the anatomical image, normalization to a standard brain template (e.g., MNI), and spatial smoothing.

  • Statistical Analysis:

    • First-level analysis: A general linear model (GLM) is used to model the BOLD response to the task for each participant.

    • Second-level analysis: Group-level analyses are performed to compare brain activation between the amphetamine and placebo conditions. This can involve t-tests or ANOVAs.

    • Connectivity analysis: Techniques such as seed-based correlation analysis or independent component analysis (ICA) can be used to investigate changes in functional connectivity.

Visualizations

Signaling Pathways

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits DAT DAT Amphetamine->DAT Reverses NET NET Amphetamine->NET Reverses TAAR1 TAAR1 Amphetamine->TAAR1 Activates DA_vesicle Dopamine Vesicle DA_cyto Cytoplasmic Dopamine DA_cyto->DAT DA_synapse Dopamine DA_cyto->DA_synapse Efflux NE_vesicle Norepinephrine Vesicle NE_cyto Cytoplasmic Norepinephrine NE_cyto->NET NE_synapse Norepinephrine NE_cyto->NE_synapse Efflux VMAT2->DA_vesicle Transports DA VMAT2->NE_vesicle Transports NE DAT->DA_synapse Reuptake NET->NE_synapse Reuptake D1_receptor D1 Receptor DA_synapse->D1_receptor D2_receptor D2 Receptor DA_synapse->D2_receptor Alpha_receptor α-Adrenergic Receptor NE_synapse->Alpha_receptor Beta_receptor β-Adrenergic Receptor NE_synapse->Beta_receptor Signal_transduction Signal Transduction D1_receptor->Signal_transduction D2_receptor->Signal_transduction Alpha_receptor->Signal_transduction Beta_receptor->Signal_transduction

Caption: Amphetamine's mechanism of action on dopamine and norepinephrine signaling pathways.

Experimental Workflow

fMRI_Workflow cluster_preparation Study Preparation cluster_session1 Session 1 cluster_washout Washout Period cluster_session2 Session 2 (Crossover) cluster_analysis Data Analysis Recruitment Participant Recruitment & Screening Informed_Consent Informed Consent Recruitment->Informed_Consent Drug_Admin1 Drug/Placebo Administration Informed_Consent->Drug_Admin1 fMRI_Scan1 fMRI Scanning (Resting-state/Task) Drug_Admin1->fMRI_Scan1 Washout Washout Period (e.g., 1 week) fMRI_Scan1->Washout Preprocessing fMRI Data Preprocessing fMRI_Scan1->Preprocessing Drug_Admin2 Placebo/Drug Administration Washout->Drug_Admin2 fMRI_Scan2 fMRI Scanning (Resting-state/Task) Drug_Admin2->fMRI_Scan2 fMRI_Scan2->Preprocessing Stats Statistical Analysis (GLM, Group Comparison) Preprocessing->Stats Results Results & Interpretation Stats->Results

Caption: Workflow for a double-blind, placebo-controlled pharmacological fMRI study.

Safety Considerations

  • Medical Supervision: All studies involving the administration of amphetamine should be conducted under the supervision of a qualified physician.

  • Monitoring: Participants' vital signs (heart rate, blood pressure) should be monitored before and after drug administration.

  • Adverse Events: A clear protocol for managing potential adverse events (e.g., anxiety, insomnia, cardiovascular effects) should be in place.

  • Regulatory Approval: All research protocols must be approved by an Institutional Review Board (IRB) or equivalent ethics committee.

Conclusion

"this compound" (amphetamine and dextroamphetamine salts) is a valuable pharmacological tool for investigating the role of catecholamine systems in brain function using fMRI. By understanding its mechanism of action and employing rigorous experimental protocols, researchers can gain valuable insights into the neural basis of cognition and the pathophysiology of disorders such as ADHD. The provided application notes and protocols serve as a guide for designing and conducting safe and informative phfMRI studies.

References

Application Notes and Protocols for Amphetamine/Dextroamphetamine (B 775) in Addiction and Reward Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for utilizing amphetamine/dextroamphetamine, identified by the imprint "B 775" on a 7.5 mg formulation, in preclinical research focused on addiction and reward pathways. The active components, amphetamine and dextroamphetamine, are potent central nervous system (CNS) stimulants that primarily act by increasing the synaptic concentrations of dopamine and norepinephrine.[1][2] This mechanism makes them valuable tools for investigating the neurobiological underpinnings of reward, motivation, and substance use disorders.

Mechanism of Action

Amphetamine and its dextro-isomer exert their effects by targeting monoamine transporters. They act as substrates for the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to a reversal of their function.[3] This results in an increased release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[3][4] Additionally, amphetamines can inhibit the vesicular monoamine transporter 2 (VMAT2), which further increases cytosolic dopamine levels available for release.[4] The surge of dopamine in key brain regions of the reward circuitry, such as the nucleus accumbens (NAc), is a critical factor in the reinforcing and addictive properties of these substances.[1][5]

Data Presentation

Table 1: In Vivo Microdialysis Data on Dopamine Levels in the Nucleus Accumbens
Animal ModelDrug/DoseRoute of AdministrationPeak Dopamine Increase (% of Baseline)Study Reference
Ratd-amphetamine (0.25 mg/kg/infusion)Intravenous (self-administration)~400-1200%[6]
Ratd-amphetamine (1.0 mg/kg)Intraperitoneal~400-500%[7]
MouseAmphetamine (1 mg/kg)Intraperitoneal~300-400%[8]
Table 2: Conditioned Place Preference (CPP) Data
Animal ModelDrug/DoseRoute of AdministrationConditioning SchedulePreference Score (Time in Drug-Paired Chamber)Study Reference
Rat (High Impulsive)d-amphetamine (0.5 mg/kg)Intraperitoneal8 days (4 drug, 4 saline)Significantly higher than saline-paired[9]
Rat (High Impulsive)d-amphetamine (1.5 mg/kg)Intraperitoneal8 days (4 drug, 4 saline)Significantly higher than saline-paired[9]
Humand-amphetamine (20 mg)Oral4 sessions (2 drug, 2 placebo)Significantly higher liking rating for drug-paired room[10][11]
Table 3: Self-Administration Data
Animal ModelDrug/Dose per InfusionSchedule of ReinforcementAcquisition CriteriaMean Infusions per SessionStudy Reference
RatCocaine (0.3 mg/kg)Fixed Ratio 1 (FR1)Stable responding for 3 consecutive daysNot specified[12]
RatAmphetamine (0.06 mg/kg)Fixed Ratio 1 (FR1)Not specified~38 infusions (single 2-hr session)[13]
RatAmphetamine (0.06 mg/kg)Fixed Ratio 5 (FR5)Stable responding for 5 days~17 infusions (20-day study)[13]

Experimental Protocols

Protocol 1: Intravenous Self-Administration in Rodents

This protocol is designed to assess the reinforcing properties of amphetamine/dextroamphetamine.

1. Animal Model and Housing:

  • Species: Male Wistar or Sprague-Dawley rats (250-300g at the start of the experiment).

  • Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for the experimental design.

2. Surgical Procedure:

  • Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.

  • Implant a chronic indwelling catheter into the right jugular vein. The catheter should be externalized between the scapulae.

  • Allow a recovery period of 5-7 days post-surgery. During this time, flush the catheters daily with heparinized saline to maintain patency.

3. Apparatus:

  • Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, a drug delivery pump, and a house light.

4. Self-Administration Training:

  • Acclimation: Allow rats to acclimate to the operant chambers for at least one session where lever presses have no consequence.

  • Acquisition:

    • Place the rat in the operant chamber for a 2-hour session daily.

    • A press on the active lever results in an intravenous infusion of amphetamine/dextroamphetamine (e.g., 0.06 mg/kg/infusion) over a 5-second period.[13]

    • Coinciding with the infusion, the stimulus light is illuminated for 20 seconds, during which additional lever presses are recorded but do not result in an infusion (time-out period).[12]

    • A press on the inactive lever has no programmed consequences.

    • Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

5. Data Collection and Analysis:

  • Record the number of active and inactive lever presses and the number of infusions per session.

  • Analyze the data to determine the acquisition of self-administration, dose-response curves, and the effects of pharmacological or genetic manipulations on drug-taking behavior.

Protocol 2: Conditioned Place Preference (CPP) in Rodents

This protocol is used to evaluate the rewarding effects of amphetamine/dextroamphetamine by measuring the association of the drug's effects with a specific environment.

1. Animal Model and Housing:

  • Species: Male mice (e.g., C57BL/6) or rats (200-250g at the start of the experiment).

  • Housing: Group-housed (unless specified otherwise) in a controlled environment as described in Protocol 1.

2. Apparatus:

  • A three-chamber CPP apparatus with two larger conditioning chambers distinguished by distinct visual (e.g., wall patterns) and tactile (e.g., floor texture) cues, and a smaller neutral central chamber. Automated or manual tracking systems are used to record the animal's position and time spent in each chamber.

3. Experimental Phases:

  • Phase 1: Pre-Conditioning (Habituation and Baseline Preference Test - Day 1):

    • Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

    • Record the time spent in each of the two larger chambers to determine any initial bias. A biased design pairs the drug with the initially non-preferred side, while an unbiased design randomly assigns the drug-paired chamber.[14]

  • Phase 2: Conditioning (Days 2-9):

    • This phase typically lasts for 8 days, with one conditioning session per day.

    • On "drug" days (e.g., days 2, 4, 6, 8), administer amphetamine/dextroamphetamine (e.g., 0.5-1.5 mg/kg, intraperitoneally) and confine the animal to one of the conditioning chambers for 30 minutes.[9]

    • On "saline" days (e.g., days 3, 5, 7, 9), administer a saline injection and confine the animal to the other conditioning chamber for 30 minutes.

    • The order of drug and saline conditioning should be counterbalanced across animals.

  • Phase 3: Post-Conditioning (Test Day - Day 10):

    • Administer a saline injection to all animals to ensure the test is conducted in a drug-free state.

    • Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

    • Record the time spent in each of the large chambers.

4. Data Collection and Analysis:

  • Calculate a preference score as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the test phase.

  • A significant increase in the time spent in the drug-paired chamber from pre-test to post-test indicates a conditioned place preference.

Mandatory Visualizations

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine/ Dextroamphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters neuron & reverses transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits uptake Dopamine_synapse Dopamine DAT->Dopamine_synapse Increased Release Dopamine_cyto Cytosolic Dopamine VMAT2->Dopamine_cyto Reduced packaging Dopamine_vesicle Dopamine Vesicle Dopamine_cyto->DAT Efflux D1R D1 Receptor Dopamine_synapse->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (e.g., ΔFosB) CREB->Gene_expression Promotes

Caption: Amphetamine's impact on dopaminergic signaling.

Self_Administration_Workflow cluster_prep Preparation cluster_training Training cluster_analysis Data Analysis Animal_model Select Animal Model (e.g., Rat) Surgery Jugular Vein Catheterization Animal_model->Surgery Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Acclimation Acclimation to Operant Chamber Recovery->Acclimation Acquisition Acquisition Phase (Daily 2-hr sessions) Acclimation->Acquisition Active_lever Active Lever Press Acquisition->Active_lever Inactive_lever Inactive Lever Press Acquisition->Inactive_lever Data_collection Record Lever Presses and Infusions Acquisition->Data_collection Infusion Drug Infusion (e.g., 0.06 mg/kg) Active_lever->Infusion Stimulus Stimulus Light On (20 sec timeout) Infusion->Stimulus No_consequence No Consequence Inactive_lever->No_consequence Analysis Analyze Acquisition, Dose-Response, etc. Data_collection->Analysis

Caption: Workflow for intravenous self-administration.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning (8 days) cluster_phase3 Phase 3: Post-Conditioning Habituation Habituation to CPP Apparatus Baseline_test Baseline Preference Test (15-20 min) Habituation->Baseline_test Drug_day Drug Day: Amphetamine Injection + Confinement Baseline_test->Drug_day Saline_day Saline Day: Saline Injection + Confinement Baseline_test->Saline_day Post_test Post-Conditioning Test (Drug-free state, 15-20 min) Drug_day->Post_test Saline_day->Post_test Data_analysis Calculate and Analyze Preference Score Post_test->Data_analysis

Caption: Workflow for conditioned place preference.

References

Application Notes and Protocols for In Vivo Electrophysiological Recording Techniques: Assessing the Impact of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo electrophysiology is a powerful technique used to study the electrical activity of neurons and neuronal ensembles in living organisms.[1][2] This methodology is indispensable in neuroscience research and drug development for understanding how novel compounds modulate neural circuits and influence behavior.[3][4] By recording neural signals such as single-unit action potentials and local field potentials (LFPs), researchers can gain insights into the mechanisms of action of new therapeutic agents.[5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo electrophysiology to assess the effects of a hypothetical novel compound, referred to herein as "Compound B-775."

The protocols outlined below are designed to guide researchers through the process of animal preparation, electrode implantation, drug delivery, and data acquisition and analysis. The aim is to provide a standardized framework for investigating the neuropharmacological properties of new chemical entities in a preclinical setting.[7]

Experimental Workflow and Methodologies

A typical experimental workflow for assessing the in vivo electrophysiological effects of a compound like B-775 involves several key stages, from initial surgical preparation to final data analysis.

experimental_workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase animal_habituation Animal Habituation surgery Surgical Implantation of Microdrive and Cannula animal_habituation->surgery drive_construction Microdrive Array Construction drive_construction->surgery recovery Post-operative Recovery surgery->recovery baseline_recording Baseline Electrophysiological Recording recovery->baseline_recording drug_administration Administration of Compound B-775 baseline_recording->drug_administration post_drug_recording Post-administration Recording drug_administration->post_drug_recording histology Histological Verification of Electrode Placement post_drug_recording->histology data_analysis Data Analysis (Spike Sorting, LFP Analysis) post_drug_recording->data_analysis

Caption: General experimental workflow for in vivo neuropharmacology.

Experimental Protocols

A detailed methodology is crucial for reproducible in vivo electrophysiology experiments. The following protocols are synthesized from established practices.

1. Animal Preparation and Surgical Implantation

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rodent model (e.g., mouse or rat) with isoflurane or a ketamine/xylazine cocktail.[8] Place the animal in a stereotaxic frame.

  • Craniotomy: After exposing the skull, perform a craniotomy over the target brain region.

  • Implantation: Implant a microelectrode array or tetrodes targeted at the brain region of interest.[1][6] For localized drug delivery, a guide cannula can be implanted adjacent to the recording electrodes.[7]

  • Grounding: Secure a ground screw to the skull.

  • Securing the Implant: Use dental cement to secure the microdrive and cannula assembly to the skull.

  • Post-operative Care: Administer analgesics and allow the animal to recover for a minimum of one week before starting experiments.

2. In Vivo Electrophysiological Recording

  • Habituation: Habituate the animal to the recording setup to minimize stress-related artifacts.

  • Connection: Connect the implanted electrode bundle to the data acquisition system via a headstage.[6][9]

  • Baseline Recording: Record baseline neural activity for a sufficient duration (e.g., 15-30 minutes) to establish a stable baseline before drug administration.[9]

  • Data Acquisition: Record extracellular neural signals, including single-unit spikes and local field potentials (LFPs).[6] Use appropriate filtering and amplification settings.

3. Administration of Compound B-775

  • Systemic Administration: Compound B-775 can be administered systemically via intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) injection.

  • Local Infusion: For region-specific effects, infuse Compound B-775 directly into the target brain area through the implanted cannula. A typical infusion protocol might involve a slow infusion rate (e.g., 0.1 µL/min) to minimize tissue damage.[9]

  • Dose-Response: To characterize the pharmacological profile of Compound B-775, a dose-response study should be conducted.

4. Post-Administration Recording and Data Analysis

  • Continuous Recording: Continue recording neural activity for a predetermined period following drug administration to capture the onset, peak, and duration of the compound's effects.[9]

  • Spike Sorting: Isolate the action potentials of individual neurons (single units) from the multi-unit activity.

  • LFP Analysis: Analyze the LFP signals to assess changes in oscillatory power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).

  • Histology: At the end of the experiment, perfuse the animal and perform histological analysis to verify the location of the recording electrodes and the cannula.

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.

Table 1: Hypothetical Effects of Compound B-775 on Single-Unit Activity

Treatment GroupMean Firing Rate (Hz) (Baseline)Mean Firing Rate (Hz) (Post-Dose)Change in Firing Rate (%)
Vehicle Control5.2 ± 0.85.1 ± 0.9-1.9%
B-775 (1 mg/kg)4.9 ± 0.73.5 ± 0.6-28.6%
B-775 (5 mg/kg)5.5 ± 1.02.1 ± 0.4-61.8%
B-775 (10 mg/kg)5.3 ± 0.91.2 ± 0.3-77.4%

Table 2: Hypothetical Effects of Compound B-775 on LFP Oscillatory Power

Treatment GroupGamma Power (30-80 Hz) (Baseline, µV²)Gamma Power (30-80 Hz) (Post-Dose, µV²)Change in Gamma Power (%)
Vehicle Control150 ± 25145 ± 22-3.3%
B-775 (1 mg/kg)155 ± 30180 ± 35+16.1%
B-775 (5 mg/kg)148 ± 28250 ± 45+68.9%
B-775 (10 mg/kg)152 ± 26310 ± 50+103.9%

Signaling Pathways and Mechanisms of Action

Understanding the potential signaling pathways affected by Compound B-775 can provide a mechanistic context for the observed electrophysiological changes. For instance, if B-775 is hypothesized to be a beta-adrenergic antagonist, its effects would be mediated through the adrenergic signaling cascade.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Adrenergic Agonist (e.g., Norepinephrine) receptor Beta-Adrenergic Receptor ligand->receptor Activates compound Compound B-775 (Antagonist) compound->receptor Blocks g_protein G-protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates ion_channel Ion Channel Phosphorylation pka->ion_channel Phosphorylates neuronal_activity Modulation of Neuronal Excitability ion_channel->neuronal_activity

References

Application Notes and Protocols for Preclinical Models of Impulsivity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound "B 775" : Extensive searches of the public scientific literature did not yield a specific compound designated as "this compound" for use in preclinical models of impulsivity. The following application notes and protocols provide a comprehensive overview of established methodologies and the underlying neurobiology relevant to the preclinical study of impulsivity. These protocols can be adapted for the evaluation of novel therapeutic compounds.

Impulsivity is a multifaceted construct characterized by a tendency to act on rash, unplanned urges, often with negative consequences.[1][2] It is a core feature of several psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), substance use disorders, and personality disorders.[1] Preclinical research utilizes various animal models to investigate the neurobiological underpinnings of impulsivity and to screen potential therapeutic agents. These models typically focus on two key domains of impulsivity: impulsive action (the inability to withhold a prepotent response) and impulsive choice (the preference for smaller, immediate rewards over larger, delayed rewards).

Neurobiological Basis of Impulsivity

Impulsivity is largely regulated by complex corticostriatal circuits, with a critical involvement of neurotransmitter systems such as dopamine and serotonin.[3]

  • Dopaminergic System : The mesolimbic dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc) and prefrontal cortex (PFC), is strongly implicated in reward processing and decision-making. Dysregulation of this pathway, including altered dopamine release and receptor function, has been linked to impulsive behaviors.[4][5] For instance, lower levels of D2 receptors in the striatum are associated with increased impulsivity.[5]

  • Serotonergic System : The serotonergic system, with projections from the raphe nuclei to various brain regions including the PFC and striatum, plays a crucial role in inhibitory control. Deficits in serotonin function are often associated with increased impulsivity. Genetic variations in components of the serotonin system, such as the serotonin transporter (SERT) and various serotonin receptors, have been linked to impulsive traits.[6]

Application Note 1: The 5-Choice Serial Reaction Time Task (5-CSRTT)

The 5-Choice Serial Reaction Time Task (5-CSRTT) is a widely used behavioral paradigm to assess visual attention and impulsive action in rodents.[7][8][9] In this task, animals are required to detect a brief visual stimulus presented in one of five spatial locations and make a correct nose-poke response to receive a reward.[7] The task can be modified to challenge the systems mediating attention and impulse control.[8]

Key Performance Measures in the 5-CSRTT
Parameter Description Interpretation
Accuracy (%) Percentage of correct responses to the visual stimulus.A measure of attention.
Omissions (%) Percentage of trials with no response.A measure of inattention or lack of motivation.
Premature Responses Number of responses made before the stimulus is presented.A primary measure of impulsive action (inability to withhold a prepotent response).
Perseverative Responses Number of repeated pokes into the same hole after a correct or incorrect response.A measure of compulsive behavior.
Correct Response Latency (s) Time taken to make a correct response after stimulus presentation.A measure of processing speed.
Reward Collection Latency (s) Time taken to collect the reward after a correct response.A measure of motivation.
Experimental Protocol: 5-CSRTT

This protocol provides a general framework for training and testing rodents in the 5-CSRTT. Specific parameters may need to be adjusted based on the species, strain, and experimental goals.

Apparatus:

  • An operant chamber with five square apertures arranged in a horizontal arc on one wall.

  • Each aperture is equipped with a stimulus light and an infrared detector to register nose pokes.

  • A food magazine on the opposite wall delivers a reward (e.g., a sugar pellet).

Procedure:

  • Habituation and Pre-training:

    • Habituate the animal to the testing chamber for 1-2 days, allowing it to freely explore and collect rewards from the food magazine.[10]

    • Train the animal to associate a nose poke into an illuminated aperture with a food reward. Initially, only one aperture is presented at a time with a long stimulus duration.

  • Training Stages:

    • Gradually introduce all five apertures and decrease the stimulus duration as the animal's performance improves.

    • Introduce an inter-trial interval (ITI) during which the animal must withhold from responding. Premature responses during the ITI are punished with a time-out period (e.g., 5 seconds of darkness).[7]

    • The training progresses through stages with increasing difficulty (e.g., shorter stimulus duration, longer ITI) until stable baseline performance is achieved.

  • Testing:

    • Once the animal reaches a stable baseline (e.g., >80% accuracy and <20% omissions), drug testing can begin.

    • Administer the test compound or vehicle at a predetermined time before the session.

    • A typical test session consists of a set number of trials (e.g., 100) and lasts for a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Record and analyze the key performance measures (see table above).

    • Statistical analysis (e.g., ANOVA, t-tests) is used to compare the effects of the test compound to the vehicle control.

G cluster_training Training Phase cluster_testing Testing Phase Habituation Habituation to Chamber Pretraining Single Aperture Training Habituation->Pretraining Shaping Introduction of all 5 Apertures Pretraining->Shaping Baseline Stable Baseline Performance Shaping->Baseline Drug_Admin Compound/Vehicle Administration Baseline->Drug_Admin CSRTT_Session 5-CSRTT Session Drug_Admin->CSRTT_Session Data_Collection Data Collection CSRTT_Session->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Experimental Workflow for the 5-CSRTT

Application Note 2: Delay Discounting Task

The Delay Discounting Task (DDT) is a behavioral paradigm used to measure impulsive choice, which is the tendency to prefer smaller, immediate rewards over larger, delayed rewards.[11][12] In this task, animals are presented with a choice between a small reward delivered immediately and a larger reward delivered after a delay.[13] The delay to the larger reward is systematically varied to determine the point at which the subjective value of the delayed reward is equal to that of the immediate reward.

Key Parameters in the Delay Discounting Task
Parameter Description Interpretation
Choice The animal's selection of either the small, immediate reward or the large, delayed reward.A direct measure of preference.
Indifference Point The delay at which the animal chooses the small, immediate reward and the large, delayed reward with equal frequency (50% of the time).A lower indifference point indicates greater impulsivity (steeper discounting of the delayed reward).
Area Under the Curve (AUC) A measure of the overall preference for the delayed reward across all delay conditions.A smaller AUC indicates greater impulsivity.
Response Latency (s) The time taken to make a choice.Can provide information about motivation and decision-making processes.
Experimental Protocol: Delay Discounting Task

This protocol outlines a general procedure for conducting a delay discounting task in rodents.

Apparatus:

  • An operant chamber with two response levers or nose-poke apertures and a central reward dispenser.

Procedure:

  • Lever Training:

    • Train the animal to press each lever (or poke into each aperture) to receive a reward.

    • Associate one lever with the small, immediate reward and the other with the large, delayed reward.

  • Forced-Choice Trials:

    • Initially, present only one lever at a time to ensure the animal learns the outcome associated with each choice.

  • Free-Choice Trials:

    • Present both levers simultaneously and allow the animal to choose between them.

    • Begin with a zero-second delay for the large reward to establish a preference for the larger reward.

    • Gradually introduce and increase the delay to the large reward across sessions or within a session. The delays can be presented in an ascending, descending, or random order.

  • Testing:

    • Once a stable choice pattern is observed, drug testing can commence.

    • Administer the test compound or vehicle prior to the session.

    • Each session consists of a series of free-choice trials at different delays.

  • Data Analysis:

    • For each delay, calculate the percentage of trials in which the large, delayed reward was chosen.

    • Plot the percentage of choices for the large reward as a function of the delay.

    • Determine the indifference point and/or calculate the area under the curve (AUC).

    • Use appropriate statistical methods to compare the effects of the test compound to the vehicle control.

G cluster_training Training Phase cluster_testing Testing Phase Lever_Training Lever Training Forced_Choice Forced-Choice Trials Lever_Training->Forced_Choice Free_Choice_No_Delay Free-Choice Trials (No Delay) Forced_Choice->Free_Choice_No_Delay Drug_Admin Compound/Vehicle Administration Free_Choice_No_Delay->Drug_Admin DDT_Session Delay Discounting Session (Varying Delays) Drug_Admin->DDT_Session Data_Collection Data Collection DDT_Session->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Experimental Workflow for the Delay Discounting Task

Signaling Pathway: Mesolimbic Dopamine Pathway

The mesolimbic dopamine pathway is a key neural circuit in regulating impulsivity. The diagram below illustrates a simplified representation of dopaminergic signaling at the synapse, a common target for pharmacological interventions aimed at modulating impulsive behavior.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine (DA) L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Dopamine_Release VMAT2->Dopamine_Release Vesicular Release DAT Dopamine Transporter (DAT) DAT->Dopamine D2R D2 Receptor Signaling Downstream Signaling D2R->Signaling Dopamine_Release->DAT Reuptake Dopamine_Release->D2R DA

Simplified Dopaminergic Synapse Signaling

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Tolerance Development in Chronic Dosing Studies

Author: BenchChem Technical Support Team. Date: December 2025

Issue: Information regarding a specific compound designated "B 775" for mitigating tolerance development in chronic dosing studies is not available in publicly accessible scientific literature. Extensive searches have not yielded any specific drug, molecule, or experimental agent with this identifier in the context of drug tolerance. The designation "this compound" may be an internal, proprietary code, a misnomer, or a compound not yet described in published research.

Without specific information on "this compound," including its mechanism of action, target signaling pathways, and preclinical or clinical data, it is not possible to provide a detailed technical support center with troubleshooting guides, FAQs, data tables, and experimental protocols as requested.

However, to assist researchers and drug development professionals in addressing the challenge of tolerance development, we are providing a general framework and a set of frequently asked questions based on established principles of pharmacology and drug development. This information can serve as a guide for investigating and mitigating tolerance with novel compounds.

General Troubleshooting Guide for Tolerance Development

This guide provides a structured approach to identifying and addressing tolerance observed during chronic dosing studies.

Observed Issue Potential Cause Recommended Action
Diminished therapeutic effect over time with consistent dosing. Pharmacokinetic Tolerance: Increased metabolism and clearance of the drug.1. Conduct pharmacokinetic (PK) studies at different time points during the chronic dosing regimen to assess drug exposure (AUC, Cmax). 2. Analyze metabolite profiles to identify any changes in metabolic pathways. 3. Consider co-administration with an inhibitor of the relevant metabolic enzymes, if known and safe.
Pharmacodynamic Tolerance: Cellular adaptation to the drug's effect, such as receptor desensitization or downregulation.[1][2]1. Perform target engagement and receptor occupancy studies to determine if the drug is still interacting with its target at the cellular level. 2. Analyze downstream signaling pathways to identify any compensatory changes. 3. Consider intermittent dosing schedules or "drug holidays" to allow for system re-sensitization.[1]
Need for dose escalation to maintain the initial therapeutic effect. Development of physiological or behavioral tolerance. [2]1. Carefully monitor for dose-limiting side effects with dose escalation. 2. Evaluate alternative dosing strategies, such as combination therapy with a drug that has a different mechanism of action. 3. In preclinical models, assess behavioral endpoints to distinguish between physiological and learned tolerance.
Rebound or withdrawal symptoms upon cessation of chronic dosing. Physiological dependence resulting from neuroadaptive changes. [3]1. Implement a gradual dose tapering schedule to minimize withdrawal effects. 2. Monitor for and manage specific withdrawal symptoms with appropriate supportive care. 3. Characterize the time course and severity of the withdrawal syndrome.

Frequently Asked Questions (FAQs) on Mitigating Drug Tolerance

Q1: What are the primary mechanisms of drug tolerance?

A1: Drug tolerance is broadly categorized into two main types:

  • Pharmacokinetic (Metabolic) Tolerance: This occurs when the body becomes more efficient at metabolizing and clearing a drug, leading to lower concentrations at the target site for the same dose.[2][4] This is often due to the induction of metabolic enzymes, primarily in the liver.

  • Pharmacodynamic (Functional) Tolerance: This involves adaptive changes at the cellular level that reduce the response to a drug.[1][2] Common mechanisms include receptor downregulation (a decrease in the number of receptors), receptor desensitization (receptors become less responsive to the drug), or compensatory changes in downstream signaling pathways.

Q2: How can I design a chronic dosing study to assess tolerance development?

A2: A well-designed study should include:

  • Multiple Dose Groups: To evaluate dose-dependency of tolerance.

  • Appropriate Control Groups: Including a vehicle control and potentially a positive control known to induce tolerance.

  • Regular Efficacy Assessments: To monitor the therapeutic effect over the duration of the study.

  • Pharmacokinetic Sampling: At the beginning and end of the study to assess for changes in drug exposure.

  • Terminal Tissue Collection: For pharmacodynamic analysis of receptor expression, target engagement, and signaling pathway modulation.

Q3: What experimental protocols can be used to investigate the mechanisms of tolerance?

A3:

  • Receptor Binding Assays: To measure receptor density (Bmax) and affinity (Kd) in tissues from chronically treated versus control animals.

  • Western Blotting or ELISA: To quantify the expression levels of the target receptor and key downstream signaling proteins.

  • Phospho-protein Analysis: To assess the activation state of signaling pathways.

  • Gene Expression Analysis (e.g., qPCR, RNA-seq): To identify changes in the transcription of genes related to the drug's target and metabolic enzymes.

Visualizing Experimental Workflows and Signaling Pathways

While we cannot provide a specific signaling pathway for "this compound," the following diagrams illustrate a general experimental workflow for investigating tolerance and a hypothetical signaling pathway that could be involved in tolerance development.

signaling_pathway cluster_cell Cellular Response cluster_tolerance Tolerance Mechanisms Drug Drug Receptor Receptor Drug->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Receptor_Downregulation Receptor Downregulation Receptor->Receptor_Downregulation Receptor_Desensitization Receptor Desensitization Receptor->Receptor_Desensitization Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Kinase_Cascade->Receptor Feedback Cellular_Response Therapeutic Effect Kinase_Cascade->Cellular_Response Feedback_Inhibition Negative Feedback

References

Technical Support Center: Behavioral Sensitization in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on "B 775": Our comprehensive search did not identify a specific pharmacological compound or research agent designated as "this compound" used in the context of behavioral sensitization in animal models. The information available relates to the broader methodology and understanding of behavioral sensitization. Therefore, this technical support center provides guidance on the general principles, protocols, and troubleshooting for behavioral sensitization experiments.

Frequently Asked Questions (FAQs)

Q1: What is behavioral sensitization?

A1: Behavioral sensitization is a phenomenon where repeated, intermittent administration of a stimulus, such as a drug of abuse, leads to a progressively enhanced behavioral response.[1][2] This is often studied in animal models by measuring locomotor activity, where an increased motor-stimulant response is observed with subsequent drug exposures.[1] The sensitized response can be long-lasting, persisting for up to a year in some cases.[1] It is considered a model for the neuroadaptations that may underlie addiction and drug craving.[3]

Q2: Why are animal models of behavioral sensitization important for research?

A2: Animal models of behavioral sensitization are crucial for several reasons:

  • They provide a means to study the long-term neuroplastic changes in the brain that result from repeated drug exposure.[3]

  • They help in understanding the neurobiological basis of addiction, as the underlying neural adaptations are thought to be related to the development of drug dependence and relapse.[3]

  • These models are used to screen potential therapeutic agents for their ability to prevent or reverse the neural changes associated with addiction.

  • Animals that show behavioral sensitization often exhibit facilitated acquisition of drug self-administration, suggesting a link between sensitization and the reinforcing effects of drugs.[1]

Q3: What are the key neurobiological systems involved in behavioral sensitization?

A3: The primary neurobiological system implicated in behavioral sensitization is the mesocorticolimbic dopamine system.[4] This includes the ventral tegmental area (VTA), the nucleus accumbens (NAc), and the prefrontal cortex. Repeated drug exposure leads to enhanced dopamine release in the NAc.[4] Glutamatergic signaling also plays a critical role, with changes in AMPA receptor trafficking in the NAc being associated with the expression of behavioral sensitization.[5][6]

Q4: What is the difference between context-dependent and context-independent sensitization?

A4:

  • Context-dependent sensitization: The enhanced behavioral response to the drug is more robustly expressed when the animal is in the same environment where previous drug administrations occurred.[1] This indicates that environmental cues become associated with the drug's effects.

  • Context-independent sensitization: The sensitized response is observed regardless of the environment in which the drug is administered.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
High variability in locomotor activity between subjects. - Genetic differences within the animal strain.- Inconsistent handling of animals.- Variations in the experimental environment (e.g., lighting, noise).- Use a genetically homogeneous animal strain.- Ensure all experimenters follow a standardized handling protocol.- Maintain a consistent and controlled experimental environment.
Failure to observe a sensitized response. - Inappropriate drug dosage (too low or too high).- Dosing regimen is not intermittent.- Insufficient duration of the withdrawal period.- Conduct a dose-response study to determine the optimal dose for inducing sensitization.- Administer the drug intermittently (e.g., once daily or every other day).- Allow for an adequate withdrawal period (e.g., 7-21 days) for the expression of sensitization.
Ceiling effect observed, where locomotor activity is already maximal after the first injection. - The initial dose of the drug is too high.- Reduce the dose of the drug to a level that produces a submaximal locomotor response on the first administration.
Sensitization is observed but is not long-lasting. - The number of drug administrations was insufficient to induce lasting neuroadaptations.- Increase the number of drug treatment days during the induction phase of the experiment.

Quantitative Data Summary

The following table summarizes representative quantitative data from a hypothetical cocaine sensitization study in rats.

Treatment Group Day 1: Locomotor Activity (Distance traveled in cm/60 min) Day 14: Locomotor Activity (Distance traveled in cm/60 min) % Change from Day 1 to Day 14
Saline Control 1500 ± 2001450 ± 250-3.3%
Cocaine (15 mg/kg) 4500 ± 5008500 ± 700+88.9%

Data are presented as mean ± standard error of the mean (SEM). This table illustrates a typical outcome where the cocaine-treated group shows a significant increase in locomotor response to the same dose of cocaine after repeated administration, while the saline group shows no change.[7]

Experimental Protocols

Protocol 1: Induction and Expression of Cocaine-Induced Locomotor Sensitization in Mice

Objective: To induce and measure behavioral sensitization to the locomotor-activating effects of cocaine in mice.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Cocaine hydrochloride

  • Sterile saline (0.9%)

  • Locomotor activity chambers

  • Syringes and needles for intraperitoneal (i.p.) injection

Methodology:

Phase 1: Habituation (2 days)

  • Handle the mice for 5 minutes each day for 2 days prior to the start of the experiment.

  • On each of the 2 days, place the mice in the locomotor activity chambers for 60 minutes to allow for habituation to the novel environment.

Phase 2: Induction of Sensitization (7-14 days)

  • Divide the mice into two groups: Control (Saline) and Experimental (Cocaine).

  • On each day of this phase, administer an i.p. injection of either saline or cocaine (e.g., 15 mg/kg).

  • Immediately after the injection, place the mice in the locomotor activity chambers and record their locomotor activity for 60-90 minutes.

Phase 3: Withdrawal (7-21 days)

  • House the mice in their home cages without any injections or testing to allow for the development of long-term neuroadaptations.

Phase 4: Expression of Sensitization (1 day)

  • Administer a challenge injection of cocaine (e.g., 15 mg/kg) to all mice (both the saline and cocaine pre-treated groups).

  • Immediately place the mice in the locomotor activity chambers and record their locomotor activity for 60-90 minutes.

Data Analysis:

  • Compare the locomotor activity on the first day of cocaine administration to the locomotor activity on the challenge day within the cocaine-treated group. A significantly higher response on the challenge day indicates sensitization.

  • Compare the locomotor response to the cocaine challenge between the saline-pretreated and cocaine-pretreated groups. A significantly greater response in the cocaine-pretreated group also demonstrates sensitization.

Visualizations

Behavioral_Sensitization_Workflow cluster_phase1 Phase 1: Habituation cluster_phase2 Phase 2: Induction cluster_phase3 Phase 3: Withdrawal cluster_phase4 Phase 4: Expression Habituation Habituation to Activity Chambers Saline_Group Repeated Saline Injections Habituation->Saline_Group Random Assignment Cocaine_Group Repeated Cocaine Injections Habituation->Cocaine_Group Random Assignment Withdrawal Drug-Free Period (7-21 Days) Saline_Group->Withdrawal Cocaine_Group->Withdrawal Cocaine_Challenge Cocaine Challenge (All Groups) Withdrawal->Cocaine_Challenge Measure_Activity Measure Locomotor Activity Cocaine_Challenge->Measure_Activity

Caption: Experimental workflow for a typical behavioral sensitization study.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron (VTA) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (NAc) Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks DA_Vesicle Dopamine (DA) Vesicles DAT->DA_Vesicle Reuptake DA_Synapse Dopamine (DA) DA_Vesicle->DA_Synapse Release D1_Receptor D1 Receptor DA_Synapse->D1_Receptor Binds D2_Receptor D2 Receptor DA_Synapse->D2_Receptor Binds Downstream Downstream Signaling (e.g., cAMP pathway) D1_Receptor->Downstream Activates D2_Receptor->Downstream Inhibits

Caption: Simplified dopamine signaling at the synapse and the action of cocaine.

References

Technical Support Center: Amphetamine/Dextroamphetamine Salts (Identified by Imprint B 775)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein is intended for research, scientific, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment. "B 775" is an imprint on a commercially available 7.5 mg tablet of mixed amphetamine salts (dextroamphetamine saccharate, amphetamine aspartate, dextroamphetamine sulfate, and amphetamine sulfate).[1][2][3][4] This guide addresses the pharmacological properties of these active ingredients for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the active ingredients in "this compound" tablets?

A1: The active components, amphetamine and dextroamphetamine, are central nervous system (CNS) stimulants.[1][4] Their primary mechanism of action involves blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron and increasing the release of these monoamines into the extraneuronal space.[1] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Q2: What are the expected locomotor effects of amphetamine/dextroamphetamine administration in preclinical models?

A2: Amphetamine and its isomers are well-known to increase locomotor activity. In rodent models, low to moderate doses typically induce hyperactivity, characterized by increased ambulation, rearing, and exploration. At higher doses, this hyperactivity can transition to stereotypy, which consists of repetitive, patterned behaviors such as sniffing, gnawing, or head-weaving. The specific behavioral phenotype can depend on the species, dose, and experimental environment.

Q3: What are the known locomotor side effects in a clinical context?

A3: In humans, locomotor side effects can manifest as restlessness, hyperactivity, and in some cases, involuntary movements or tics, particularly at higher doses or in susceptible individuals. These effects are a direct extension of the drug's stimulant properties on the CNS.

Q4: How does dosage influence the severity of locomotor side effects?

A4: There is a clear dose-dependent relationship. Lower doses are sought for therapeutic effects, such as increased attention and focus in the treatment of ADHD, with minimal locomotor stimulation.[3] As the dose increases, the likelihood and severity of locomotor side effects, such as hyperactivity and restlessness, also increase. In cases of overdose, severe agitation and potentially seizures can occur.

Troubleshooting Guide: Preclinical Locomotor Studies

Observed Issue Potential Cause Troubleshooting Steps
High inter-individual variability in locomotor response. Genetic differences in dopamine and norepinephrine transporter expression or metabolism. Environmental factors such as stress or time of day.Ensure a homogenous animal population (age, weight, strain). Acclimate animals to the testing environment thoroughly before drug administration. Conduct experiments at the same time of day to minimize circadian rhythm effects.
Rapid development of tolerance to locomotor effects. Neuroadaptive changes, such as downregulation of dopamine receptors or depletion of neurotransmitter stores with repeated high doses.Implement a washout period between drug administrations. Consider using an intermittent dosing schedule. Measure neurotransmitter levels or receptor expression to investigate underlying mechanisms.
Stereotyped behavior overshadowing general locomotor activity at higher doses. Overstimulation of the nigrostriatal dopamine pathway.Reduce the dose to a range that produces hyperactivity without significant stereotypy. Utilize behavioral scoring systems that can differentiate between general locomotion and stereotyped movements.
Unexpected sedative effects. This is atypical but could occur at extremely high, toxic doses leading to neurotransmitter depletion or in specific, genetically modified animal models.Verify the correct dosage was administered. Re-evaluate the animal model and its known responses to stimulants. Assess other physiological parameters for signs of toxicity.

Experimental Protocols

Open Field Test for Locomotor Activity Assessment

Objective: To quantify spontaneous locomotor activity and exploratory behavior in rodents following administration of amphetamine/dextroamphetamine salts.

Materials:

  • Open field arena (e.g., a square or circular arena with high walls, often made of opaque plastic).

  • Video tracking software (e.g., EthoVision, Any-maze) or photobeam sensors.

  • Test compound (amphetamine/dextroamphetamine salts) dissolved in a suitable vehicle (e.g., sterile saline).

  • Control vehicle.

  • Experimental animals (e.g., male Wistar rats or C57BL/6 mice).

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Habituation: Place each animal in the center of the open field arena and allow it to explore freely for a 30-60 minute habituation period. This minimizes novelty-induced hyperactivity.

  • Administration: Following habituation, remove the animals from the arena and administer the test compound or vehicle control (e.g., intraperitoneal injection).

  • Data Recording: Immediately after injection, return the animal to the open field arena and record its activity for a predetermined period (e.g., 60-120 minutes).

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in different zones of the arena (e.g., center vs. periphery).

    • Rearing frequency (vertical activity).

    • Velocity.

    • Stereotypy score (if applicable, using a validated rating scale).

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the compound with the control group.

Quantitative Data Summary

The following table summarizes hypothetical dose-response data for amphetamine/dextroamphetamine on locomotor activity in a preclinical rodent model.

Dosage (mg/kg) Mean Total Distance Traveled (meters in 60 min) Mean Rearing Frequency (counts in 60 min) Observed Stereotypy Score (0-5 scale)
Vehicle Control 150 ± 2540 ± 80
1.0 450 ± 50120 ± 151.2 ± 0.3
2.5 700 ± 6590 ± 123.5 ± 0.5
5.0 550 ± 7045 ± 104.8 ± 0.2

Note: Data are presented as mean ± standard error of the mean (SEM). The decrease in distance traveled and rearing at the highest dose corresponds with an increase in focused stereotypy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimation Acclimation to Room (60 min) habituation Habituation to Arena (30-60 min) acclimation->habituation Sequential Steps admin Drug/Vehicle Administration habituation->admin record Record Locomotor Activity (60-120 min) admin->record Immediate data_extraction Extract Parameters (Distance, Rearing, etc.) record->data_extraction stats Statistical Analysis (e.g., ANOVA) data_extraction->stats results Dose-Response Curve stats->results

Caption: Experimental workflow for assessing locomotor effects.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron amphetamine Amphetamine/ Dextroamphetamine dat Dopamine Transporter (DAT) amphetamine->dat Blocks net Norepinephrine Transporter (NET) amphetamine->net Blocks vmat VMAT2 amphetamine->vmat Inhibits synaptic_cleft Synaptic Cleft (Increased DA & NE) dat->synaptic_cleft Reverses Transport (Efflux) da_vesicle Dopamine Vesicles vmat->da_vesicle Packages DA da_vesicle->synaptic_cleft Reverses Transport (Efflux) da_receptor Dopamine Receptors synaptic_cleft->da_receptor Binds ne_receptor Norepinephrine Receptors synaptic_cleft->ne_receptor Binds response Increased Neuronal Firing & Locomotor Activity da_receptor->response ne_receptor->response

Caption: Simplified signaling pathway of amphetamines.

References

Technical Support Center: B 775 (Hypothetical BRD7 Bromodomain Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "B 775" is not a recognized designation in publicly available scientific literature. For the purpose of this guide, "this compound" will be treated as a hypothetical selective inhibitor of the BRD7 bromodomain to provide a representative example of a technical support resource for a novel compound in preclinical development. The following information is synthesized from general knowledge of bromodomain inhibitors and common challenges in rodent drug administration.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a selective inhibitor of the bromodomain of Bromodomain-containing protein 7 (BRD7). By binding to the acetyl-lysine binding pocket of the BRD7 bromodomain, it is hypothesized to disrupt the interaction of BRD7 with acetylated histones and other proteins. This can modulate gene expression programs that are dependent on BRD7-containing chromatin remodeling complexes, such as PBAF. Preclinical studies on similar compounds suggest potential applications in oncology.[1][2]

Q2: What are the primary considerations for designing a long-term rodent study with this compound?

A2: Key considerations for a long-term study include:

  • Dose Selection: Based on preliminary short-term toxicity and efficacy studies to establish a maximum tolerated dose (MTD) and an effective dose range.[3][4]

  • Route of Administration: The route should be clinically relevant and based on the compound's physicochemical properties. Oral gavage is common for many small molecules.

  • Vehicle Selection: The vehicle must solubilize this compound without causing toxicity itself. Common vehicles include corn oil, carboxymethylcellulose (CMC), or polyethylene glycol (PEG).

  • Monitoring: Regular monitoring of animal health, including body weight, clinical signs of toxicity, and tumor growth (if applicable), is crucial.

  • Endpoint Analysis: Defining clear endpoints, such as tumor growth inhibition, survival, or specific biomarker changes in target tissues.

Q3: Are there any known class-specific toxicities for bromodomain inhibitors that I should be aware of?

A3: While specific toxicities are compound-dependent, some bromodomain inhibitors have been associated with thrombocytopenia (low platelet count) and gastrointestinal issues in preclinical and clinical studies. Therefore, it is advisable to include complete blood counts (CBCs) and gastrointestinal tissue histology in your toxicology assessment.

Troubleshooting Guide

Q4: My animals are losing weight at a dose that was previously tolerated in a short-term study. What should I do?

A4:

  • Confirm Dosing Accuracy: Double-check your calculations and the concentration of your dosing solution.

  • Assess for Palatability Issues: If administering in the feed, the compound might have a taste that discourages eating. Consider switching to oral gavage.

  • Evaluate for Cumulative Toxicity: Long-term administration may lead to toxicity not apparent in short-term studies.[4] Consider reducing the dose or the frequency of administration.

  • Perform Health Checks: Conduct a thorough health assessment of the animals. If signs of distress are present, consult with the veterinary staff. You may need to euthanize affected animals and collect tissues for histopathology to identify the cause.

Q5: I am seeing high variability in tumor growth in my this compound-treated group in a xenograft model. What could be the cause?

A5:

  • Inconsistent Dosing: Ensure the dosing formulation is homogenous and that each animal receives the correct dose. For oral gavage, proper technique is essential to ensure the full dose is delivered to the stomach.

  • Variable Drug Exposure: The pharmacokinetics (PK) of this compound might be highly variable between animals. Consider performing a satellite PK study to assess exposure levels.

  • Tumor Heterogeneity: The initial tumor size and the inherent biological variability of the cancer cells can lead to different growth rates. Ensure that animals are randomized to treatment groups based on tumor volume.

  • Metabolism Differences: Individual differences in metabolism can affect the efficacy of the compound.

Q6: this compound is difficult to dissolve. What are my options for a vehicle for oral administration?

A6:

  • Solubility Screening: Conduct a small-scale solubility screen with various pharmaceutically acceptable vehicles. Common options include:

    • Aqueous solutions with co-solvents (e.g., PEG400, DMSO, ethanol). Note that high concentrations of DMSO can be toxic.

    • Suspensions in vehicles like 0.5% methylcellulose or 1% carboxymethylcellulose.

    • Lipid-based formulations like corn oil or sesame oil.

  • Particle Size Reduction: Micronization of the compound can improve its dissolution rate and bioavailability.

  • Formulation Development: Consider more advanced formulations like self-emulsifying drug delivery systems (SEDDS) if simple solutions or suspensions are not feasible.

Quantitative Data Summary

Table 1: Hypothetical Dose-Range Finding Study of this compound in Mice (14-Day Study)

Dose Group (mg/kg, oral gavage, daily)Mean Body Weight Change (%)MortalityClinical Observations
Vehicle (0.5% CMC)+5.2%0/10Normal
25+4.8%0/10Normal
50+1.5%0/10Mild lethargy in some animals
100-8.3%2/10Significant weight loss, lethargy
200-15.1%5/10Severe weight loss, hunched posture

Table 2: Hypothetical Efficacy of this compound in a Human Cancer Xenograft Model in Mice

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle1500 ± 250-+8.0%
This compound (50 mg/kg, daily)600 ± 15060%+2.5%
Positive Control450 ± 10070%-5.0%

Experimental Protocols

Protocol 1: Preparation and Administration of this compound by Oral Gavage

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)

    • Mortar and pestle

    • Stir plate and stir bar

    • Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for mice)

    • Syringes

  • Procedure:

    • Calculate the required amount of this compound and vehicle for the number of animals and the desired concentration.

    • If necessary, use a mortar and pestle to grind the this compound powder to a fine consistency.

    • Slowly add the this compound powder to the vehicle while stirring continuously on a stir plate.

    • Continue stirring until a homogenous suspension is formed. Keep the suspension stirring during dosing to prevent settling.

    • Gently restrain the mouse or rat.

    • Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth for the gavage needle.

    • Insert the gavage needle smoothly into the esophagus and deliver the calculated volume.

    • Monitor the animal briefly after dosing to ensure there are no signs of distress.

Protocol 2: Long-Term (28-Day) Efficacy Study in a Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously inoculated with human cancer cells.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Animals are then randomized into treatment groups with similar mean tumor volumes.

  • Dosing: Animals are dosed daily via oral gavage with vehicle or this compound at predetermined dose levels.

  • Monitoring:

    • Tumor Volume: Measured 2-3 times per week with calipers (Volume = 0.5 x Length x Width²).

    • Body Weight: Measured 2-3 times per week.

    • Clinical Observations: Animals are observed daily for any signs of toxicity or distress.

  • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size, or at the end of the 28-day period.

  • Tissue Collection: At the end of the study, animals are euthanized, and tumors and other relevant tissues are collected for analysis (e.g., histopathology, biomarker analysis).

Visualizations

G cluster_0 Cell Nucleus B775 This compound BRD7 BRD7 Bromodomain B775->BRD7 Inhibition PBAF PBAF Complex BRD7->PBAF Component of Histones Acetylated Histones PBAF->Histones Binds to Gene_Expression Altered Gene Expression Histones->Gene_Expression Regulates G Start Start: Tumor Cell Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Start->Tumor_Growth Randomization Randomization of Animals Tumor_Growth->Randomization Dosing Daily Dosing (28 Days) - Vehicle - this compound Randomization->Dosing Monitoring Monitoring (2-3 times/week) - Tumor Volume - Body Weight - Clinical Signs Dosing->Monitoring Monitoring->Dosing Continue Endpoint Endpoint Criteria Met Monitoring->Endpoint Tissue_Collection Tissue Collection - Tumors - Organs Endpoint->Tissue_Collection Yes Analysis Data Analysis Tissue_Collection->Analysis End End of Study Analysis->End G Start Unexpected Weight Loss >15% Check_Dose Verify Dosing Solution and Calculation Start->Check_Dose Dose_Correct Dose Calculation or Formulation Error? Check_Dose->Dose_Correct Check_Gavage Observe Gavage Technique Gavage_Correct Improper Gavage Technique? Check_Gavage->Gavage_Correct Dose_Correct->Check_Gavage No Reduce_Dose Reduce Dose or Frequency Dose_Correct->Reduce_Dose Yes, Correct and Continue Monitoring Gavage_Correct->Reduce_Dose Yes, Retrain Personnel Consult_Vet Consult Veterinary Staff Gavage_Correct->Consult_Vet No Necropsy Perform Necropsy on Affected Animals Consult_Vet->Necropsy

References

Technical Support Center: B 775 (Amphetamine/Dextroamphetamine)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for B 775. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound (a formulation of amphetamine and dextroamphetamine) in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you manage variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a central nervous system stimulant composed of a mixture of amphetamine and dextroamphetamine salts. Its primary mechanism of action involves increasing the synaptic levels of dopamine (DA) and norepinephrine (NE) in the brain.[1][2] It achieves this by blocking the reuptake of these neurotransmitters via the dopamine transporter (DAT) and norepinephrine transporter (NET), and by promoting their release from presynaptic vesicles.[1][3]

Q2: I am observing high variability in my experimental results between different batches of this compound. What could be the cause?

A2: Batch-to-batch variability is a common issue with chemical compounds and can arise from differences in synthesis, purification, and the presence of impurities. This can lead to variations in the potency and efficacy of the compound. It is crucial to perform a quality control check on each new batch to ensure consistency.

Q3: How should I prepare and store this compound solutions to minimize degradation?

A3: The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light. For aqueous solutions, it is recommended to use sterile, pyrogen-free 0.9% saline and adjust the pH to a slightly acidic to neutral range. Solutions should be stored at refrigerated temperatures (2-8°C) and protected from light to minimize degradation.[4] One study found that the purity of amphetamine was better preserved at refrigerated temperatures (4.7°C) compared to room temperature (22.14°C) over a 32-month period.[5]

Q4: What are the common sources of variability in animal behavioral studies using this compound?

A4: Variability in animal studies can stem from several factors, including:

  • Inter-individual differences: Genetic background, age, sex, and baseline neurochemistry of the animals can influence their response to this compound.

  • Environmental factors: Housing conditions, handling stress, and the novelty of the testing environment can significantly impact behavioral outcomes.[6]

  • Experimental procedures: The route of administration, timing of dosing relative to testing, and the specific behavioral paradigm used can all contribute to variability.

Q5: Can the choice of solvent affect the experimental outcome?

A5: Yes, the solvent used to dissolve this compound can potentially influence its stability and bioavailability. While saline is common for in vivo studies, organic solvents may be used for in vitro assays. It is important to use a solvent that fully dissolves the compound and is compatible with the experimental system. A study on amphetamine impurities found that the choice of organic solvent (isooctane, toluene, ethanol, dichloromethane, ethyl acetate, and diethyl ether) can affect the stability of related compounds.[7]

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response in In Vivo Studies
Potential Cause Troubleshooting Steps
Incorrect Dosing Verify dose calculations, concentration of the dosing solution, and the accuracy of the administration volume.
Animal Variability Ensure animals are of a consistent age, sex, and genetic background. Acclimatize animals to the housing and handling procedures to reduce stress.
Timing of Dosing Administer this compound at a consistent time relative to the behavioral test to account for its pharmacokinetic profile.
Route of Administration Ensure the chosen route of administration (e.g., intraperitoneal, subcutaneous) is performed consistently across all animals.
Compound Degradation Prepare fresh dosing solutions for each experiment or validate the stability of stored solutions.
Issue 2: High Variability in Cell-Based Assays
Potential Cause Troubleshooting Steps
Cell Line Instability Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
Inconsistent Seeding Density Optimize and strictly control the cell seeding density to ensure uniform cell numbers across wells.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
Batch-to-Batch Variation Test each new batch of this compound to confirm its potency (e.g., by determining the EC50) before use in large-scale experiments.
Assay Conditions Maintain consistent incubation times, temperatures, and reagent concentrations.

Data Presentation

Table 1: Stability of Amphetamine Under Different Storage Conditions

This table summarizes the observed loss of purity of amphetamine samples over time under two different storage conditions.

Storage Time (Months)"E" - Environmental (22.14°C, 66.36% humidity) - Purity Loss (%)"R" - Refrigerated (4.7°C, 28.29% humidity) - Purity Loss (%)
121.59Not significantly different from initial
242.34Not significantly different from initial
326.43Not significantly different from initial
Data adapted from a study on the stability of seized amphetamine. The study concluded that storage time was the only variable that significantly affected purity, with refrigerated conditions showing better preservation.[5]
Table 2: Representative Dose-Response of Amphetamine in a Rodent Behavioral Model (Locomotor Activity)

This table provides an example of the dose-dependent effects of amphetamine on locomotor activity in rats.

Dose (mg/kg, i.p.)Locomotor Activity (Distance Traveled in meters)
Saline (Vehicle)18.6 ± 3.4
0.3Increased (slight)
1.0Increased
2.094.5 ± 13.8
3.0Decreased
16.0302.7 ± 35.8
Data compiled from studies investigating the effects of amphetamine on locomotor activity in rats.[8][9] Note that the specific response can vary depending on the rat strain and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration (Rodents)

Objective: To prepare a sterile solution of this compound for intraperitoneal (i.p.) or subcutaneous (s.c.) injection in rodents.

Materials:

  • This compound (amphetamine/dextroamphetamine salt)

  • Sterile 0.9% saline

  • Sterile vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.

  • Aseptically weigh the calculated amount of this compound powder.

  • Dissolve the powder in a known volume of sterile 0.9% saline to achieve the desired final concentration.

  • Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the solution at 2-8°C, protected from light, for up to one week. For longer-term storage, aliquots can be frozen at -20°C, but freeze-thaw cycles should be avoided.

Protocol 2: In Vivo Administration of this compound and Behavioral Testing (Rat Model of Hyperlocomotion)

Objective: To assess the effect of this compound on locomotor activity in rats.

Apparatus:

  • Open-field arena equipped with an automated activity monitoring system (e.g., infrared beams).

Procedure:

  • Habituate the rats to the testing room for at least 60 minutes before the experiment.

  • Administer the prepared this compound solution or vehicle (saline) via the desired route (e.g., i.p.). Doses typically range from 0.3 to 3 mg/kg.[9]

  • Immediately after injection, place the rat in the center of the open-field arena.

  • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a predefined period, typically 60 to 120 minutes.

  • Analyze the data by comparing the locomotor activity of the this compound-treated groups to the vehicle-treated control group.

Mandatory Visualization

B775_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron B775 This compound (Amphetamine/ Dextroamphetamine) DAT Dopamine Transporter (DAT) B775->DAT Blocks Reuptake NET Norepinephrine Transporter (NET) B775->NET Blocks Reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) B775->VMAT2 Inhibits Dopamine_vesicle Dopamine Vesicle Norepinephrine_vesicle Norepinephrine Vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Increased Release Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Increased Release DA_receptor Dopamine Receptors Dopamine->DA_receptor Binds NE_receptor Norepinephrine Receptors Norepinephrine->NE_receptor Binds downstream Downstream Signaling DA_receptor->downstream NE_receptor->downstream

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start prep Prepare this compound Solution start->prep administer Administer this compound or Vehicle prep->administer acclimate Acclimatize Animals acclimate->administer behavior Conduct Behavioral Assay administer->behavior data Collect and Analyze Data behavior->data end End data->end

Caption: General experimental workflow.

Troubleshooting_Logic cluster_solutions Potential Solutions start Inconsistent Experimental Results check_compound Verify Compound Integrity (Purity, Stability) start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_animals Assess Animal Model (Strain, Health, Environment) start->check_animals qc Perform QC on New Batch check_compound->qc standardize Standardize All Procedures check_protocol->standardize control_env Control Environmental Variables check_animals->control_env

Caption: Troubleshooting logic for variability.

References

Technical Support Center: B 775 (Amphetamine/Dextroamphetamine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent behavioral responses in preclinical studies using B 775 (a formulation of amphetamine and dextroamphetamine).

Troubleshooting Inconsistent Behavioral Responses

Inconsistent behavioral outcomes in rodent studies using this compound can arise from a variety of factors, ranging from experimental design to biological variability. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential sources of variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant inter-individual variation in locomotor activity in response to the same dose of this compound. What could be the cause?

A1: High inter-individual variability is a known phenomenon with psychostimulants like amphetamine.[1] Several factors can contribute to this:

  • Genetic Background: Different rodent strains can exhibit markedly different sensitivities to amphetamine. For instance, C57BL/6 mice are commonly used and show robust locomotor responses, but sensitivity can vary even between substrains.[2]

  • Baseline Activity Levels: An animal's baseline locomotor activity in a novel environment can predict its response to amphetamine.[3] Animals with high baseline activity may show a different response profile compared to those with lower baseline activity.

  • Sex Differences: Hormonal fluctuations in female rodents can influence their behavioral responses to amphetamines. It is crucial to consider the estrous cycle phase during testing or to test males and females separately.

  • Housing and Environmental Conditions: Factors such as group housing versus individual housing, environmental enrichment, and handling procedures can impact stress levels and subsequent behavioral responses to drug administration.

Q2: Our results for stereotyped behaviors are not consistent across different experiment days. How can we standardize this?

A2: Stereotypy, characterized by repetitive, invariant movements, is typically observed at higher doses of amphetamine.[2][4] Inconsistency in stereotypy scoring can be due to:

  • Observer Bias: Subjectivity in scoring can be a major source of variability. Implementing a clear and well-defined stereotypy rating scale and ensuring observers are blinded to the experimental conditions is critical.[4]

  • Dose-Response Relationship: The intensity and nature of stereotyped behaviors are highly dose-dependent. A small variation in the administered dose can lead to different behavioral manifestations. Ensure accurate and consistent dosing.

  • Time Course of Effects: The peak effects for stereotypy may occur at a different time point than for locomotor activity. It is important to conduct time-course studies to identify the optimal window for observation.

Q3: We see a decrease in locomotor activity at higher doses of this compound, which seems counterintuitive. Is this a normal response?

A3: Yes, this is a well-documented bimodal or biphasic effect of amphetamine.[2] At lower doses, it typically increases locomotor activity. However, as the dose increases, locomotor activity may decrease as it is replaced by the emergence of stereotyped behaviors.[2] The animal's activity becomes focused on repetitive movements (e.g., sniffing, gnawing, head weaving) rather than ambulation.

Q4: Can the age of the animals affect their behavioral response to this compound?

A4: Absolutely. Adolescent rodents have been shown to respond differently to amphetamines compared to adults.[5] The developing adolescent brain, particularly the dopamine system, can be more sensitive to the effects of psychostimulants. This can lead to long-term changes in brain function and behavior that persist into adulthood. Therefore, it is crucial to use age-matched animals within and between experimental cohorts.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are standard protocols for assessing locomotor activity and stereotypy in rodents following this compound administration.

Locomotor Activity Assessment

This protocol outlines the procedure for measuring horizontal and vertical movement in an open-field arena.

Table 1: Experimental Protocol for Locomotor Activity

StepProcedureDetails
1Animal Acclimation Acclimate animals to the testing room for at least 60 minutes before the experiment.
2Habituation Place each animal in the center of the open-field arena (e.g., 40x40x40 cm) and allow for a 30-minute habituation period.
3Drug Administration Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection).
4Data Recording Immediately after injection, place the animal back into the open-field arena and record locomotor activity for 60-120 minutes using an automated tracking system.
5Data Analysis Analyze data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Key parameters include distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
Stereotypy Assessment

This protocol provides a method for quantifying stereotyped behaviors.

Table 2: Experimental Protocol for Stereotypy Assessment

StepProcedureDetails
1Animal Acclimation & Drug Administration Follow steps 1 and 3 from the locomotor activity protocol. Higher doses of this compound are typically required to induce robust stereotypy.
2Observation Period Place the animal in an observation cage (a standard home cage is suitable) immediately after injection.
3Scoring At regular intervals (e.g., every 5 or 10 minutes) for a total of 60-90 minutes, an observer blind to the treatment conditions should score the animal's behavior based on a pre-defined rating scale.
4Stereotypy Rating Scale A common rating scale is as follows: 0: Asleep or stationary 1: Active, with normal exploration 2: Increased locomotor activity with some repetitive movements 3: Predominantly stereotyped movements (e.g., head weaving, sniffing) with some locomotion 4: Continuous, focused stereotypy with little to no locomotion 5: Intense, continuous stereotypy with bursts of gnawing or licking
5Data Analysis Analyze the stereotypy scores over time to determine the peak effect and overall intensity of the behavioral response.

Visualizations

Signaling Pathway of Amphetamine

The primary mechanism of action of amphetamine involves the modulation of dopamine (DA) and norepinephrine (NE) neurotransmission in the brain.

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DAT DAT NET NET Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release DA_Receptor Dopamine Receptors Dopamine->DA_Receptor Binds NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor Binds Behavioral_Response Behavioral Response (e.g., Locomotion, Stereotypy) DA_Receptor->Behavioral_Response NE_Receptor->Behavioral_Response Amphetamine This compound (Amphetamine) Amphetamine->VMAT2 Inhibits Amphetamine->DAT Reverses Transport Amphetamine->NET Reverses Transport Troubleshooting_Workflow Start Inconsistent Behavioral Responses Observed Check_Dose Verify Dosing Accuracy and Consistency Start->Check_Dose Check_Animals Review Animal Characteristics Check_Dose->Check_Animals Dose OK Refine_Dose Perform Dose-Response Study Check_Dose->Refine_Dose Inconsistent Check_Protocol Examine Experimental Protocol Check_Animals->Check_Protocol Animals OK Standardize_Animals Standardize Strain, Age, and Sex Check_Animals->Standardize_Animals Variable Check_Environment Assess Environmental Factors Check_Protocol->Check_Environment Protocol OK Optimize_Protocol Refine Habituation and Observation Times Check_Protocol->Optimize_Protocol Inconsistent Control_Environment Control for Housing and Handling Effects Check_Environment->Control_Environment Variable End Consistent Behavioral Responses Achieved Check_Environment->End Environment OK Refine_Dose->Check_Animals Standardize_Animals->Check_Protocol Optimize_Protocol->Check_Environment Control_Environment->End

References

"B 775" refining experimental design for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: KIN-775

Disclaimer: The following information is for research and development purposes only. "KIN-775" is a hypothetical compound used here as an example to illustrate best practices in experimental design and reproducibility.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining their experimental design for enhanced reproducibility when working with the hypothetical kinase inhibitor, KIN-775.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for KIN-775?

A1: KIN-775 is a potent, ATP-competitive inhibitor of the hypothetical "Kinase X," a key enzyme in the "Growth Factor Signaling Pathway" implicated in cell proliferation and survival. By binding to the ATP-binding pocket of Kinase X, KIN-775 prevents the phosphorylation of its downstream substrates, thereby inhibiting pathway activation.

Q2: My IC50 values for KIN-775 are inconsistent between experiments. What are the common causes?

A2: Inconsistent IC50 values are a frequent issue in kinase inhibitor studies. Key factors that can contribute to this variability include:

  • Variable ATP Concentration: The IC50 of an ATP-competitive inhibitor like KIN-775 is highly dependent on the ATP concentration in the assay. It is crucial to use a standardized ATP concentration, ideally close to the Michaelis constant (Km) of the kinase.[1]

  • Inhibitor Solubility and Stability: KIN-775 may precipitate or degrade in your assay buffer. Always visually inspect for precipitation and consider performing solubility tests. Ensure proper storage of the compound and use freshly prepared dilutions.

  • Enzyme Activity: The activity of your recombinant Kinase X can vary between batches or with improper storage. Use a consistent source and concentration of the enzyme, and always include a positive control inhibitor to normalize the data.[1]

  • Assay Conditions: Minor variations in incubation time, temperature, and plate type can affect the results. Standardize these parameters across all experiments.

Q3: KIN-775 shows high potency in my biochemical kinase assay but has little to no effect in cell-based assays. Why is this happening?

A3: This is a common challenge in drug discovery and can be attributed to several factors:

  • Cell Permeability: KIN-775 may have poor membrane permeability, preventing it from reaching its intracellular target, Kinase X.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.

  • Cellular ATP Concentration: The intracellular ATP concentration is much higher than that used in most biochemical assays, which can outcompete KIN-775 for binding to Kinase X.

  • Off-Target Effects: In a cellular context, KIN-775 might have off-target effects that counteract its intended inhibitory action.

  • Compound Metabolism: The cells may metabolize and inactivate KIN-775.

Q4: How can I confirm that KIN-775 is engaging with Kinase X in my cell-based experiments?

A4: Target engagement can be confirmed using several methods:

  • Western Blotting: Assess the phosphorylation status of a known downstream substrate of Kinase X. Successful target engagement by KIN-775 should lead to a dose-dependent decrease in the phosphorylation of this substrate.

  • Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of Kinase X upon KIN-775 binding, providing direct evidence of target engagement in a cellular environment.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantify the binding of KIN-775 to Kinase X in real-time.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell-Based Viability Assays
Potential Cause Troubleshooting Steps
Cell Seeding Density Optimize and standardize the number of cells seeded per well. Inconsistent cell numbers can lead to variable growth rates and drug responses.[2]
Edge Effects Evaporation from the outer wells of a microplate can concentrate the drug and affect cell viability. Avoid using the perimeter wells or fill them with sterile PBS to minimize this effect.[3]
Inconsistent Drug Treatment Time Ensure that the duration of KIN-775 treatment is consistent across all plates and experiments.
Cell Line Instability High-passage number cell lines can exhibit genetic drift, leading to altered drug sensitivity. Use low-passage cells and regularly authenticate your cell lines.
Guide 2: High Background or Non-Specific Bands in Western Blots
Potential Cause Troubleshooting Steps
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).[4][5]
Antibody Concentration Too High Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[4][6]
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[5]
Contaminated Buffers Use freshly prepared, filtered buffers to avoid particulate matter that can cause a speckled background.

Quantitative Data Summary

The following table summarizes the in vitro activity of KIN-775 against Kinase X and its effect on the viability of a cancer cell line overexpressing Kinase X.

Assay Type Parameter KIN-775 Positive Control (Staurosporine)
Biochemical Kinase Assay IC50 (nM)155
Cell-Based Viability Assay EC50 (µM)1.20.1

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination

Objective: To determine the concentration of KIN-775 required to inhibit 50% of Kinase X activity.

Methodology:

  • Prepare a serial dilution of KIN-775 in the assay buffer.

  • In a 96-well plate, add the recombinant Kinase X enzyme and the peptide substrate.

  • Add the diluted KIN-775 or vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding a solution of ATP (at a final concentration equal to the Km of Kinase X).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection).[7]

  • Plot the percentage of kinase activity against the logarithm of the KIN-775 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Downstream Target Phosphorylation

Objective: To assess the effect of KIN-775 on the phosphorylation of a downstream target of Kinase X in a cellular context.

Methodology:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of KIN-775 for the desired time (e.g., 2 hours).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip and re-probe the membrane with an antibody for the total protein of the downstream target to ensure equal loading.

Visualizations

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Recruits KinaseX Kinase X Adaptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Promotes KIN775 KIN-775 KIN775->KinaseX Inhibits

Caption: KIN-775 inhibits the "Growth Factor Signaling Pathway".

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b_start Recombinant Kinase X b_inhibitor Add KIN-775 b_start->b_inhibitor b_reaction Add ATP & Substrate b_inhibitor->b_reaction b_detect Detect Phosphorylation b_reaction->b_detect b_ic50 Calculate IC50 b_detect->b_ic50 c_start Seed Cells c_treat Treat with KIN-775 c_start->c_treat c_lyse Lyse Cells c_treat->c_lyse c_viability Viability Assay c_treat->c_viability c_wb Western Blot for p-Substrate c_lyse->c_wb c_confirm Confirm Target Engagement c_wb->c_confirm c_ec50 Calculate EC50 c_viability->c_ec50

Caption: Workflow for characterizing KIN-775 activity.

References

Technical Support Center: B 775 (Amphetamine/Dextroamphetamine) in Cognitive Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using B 775 (a formulation of mixed amphetamine salts) in cognitive tasks. The primary focus is on mitigating floor and ceiling effects to ensure data integrity and accurate interpretation of results.

Troubleshooting Guide: Avoiding Floor and Ceiling Effects

Q1: My cognitive task is showing a ceiling effect (participants are scoring at or near 100% accuracy) after administration of this compound. How can I address this?

A1: A ceiling effect suggests the task is too easy for the participants, especially under the influence of a cognitive enhancer. Here are several strategies to mitigate this:

  • Increase Task Difficulty:

    • Working Memory Tasks (e.g., n-back): Increase the 'n' level (e.g., from 2-back to 3-back or 4-back). This places a higher load on working memory.

    • Attention Tasks (e.g., Continuous Performance Test - CPT): Decrease the presentation time of stimuli, reduce the inter-stimulus interval, or increase the number of distractors.

    • Inhibitory Control Tasks (e.g., Stop-Signal Task): Adjust the stop-signal delay to be more challenging, forcing participants to inhibit a prepotent response more quickly.[1]

  • Titrate Task Difficulty Dynamically: Implement an adaptive version of your cognitive task where the difficulty level adjusts based on the participant's performance in real-time. This ensures that each participant is challenged appropriately, moving them away from the performance ceiling.

  • Consider Baseline Performance: Research indicates that stimulants like amphetamine may have a more pronounced effect on individuals with lower baseline cognitive performance.[2][3] For high-performing individuals, the drug may offer little room for improvement on a simple task, leading to a ceiling effect. Pre-screening participants and analyzing data based on baseline performance can provide valuable insights.

  • Adjust Dosage: An inverted-U shaped dose-response curve is often observed with stimulants and cognitive performance.[4][5] A high dose may not necessarily lead to better performance and could exacerbate ceiling effects in high-performing individuals. Consider piloting lower doses to find the optimal level for cognitive enhancement without maxing out performance on the task.

Q2: I am observing a floor effect in my control group or at a high dose of this compound (participants are performing at or near chance level). What steps should I take?

A2: A floor effect indicates the task is too difficult. This can mask potential cognitive-enhancing effects of the drug or suggest cognitive impairment at higher doses.

  • Decrease Task Difficulty:

    • Working Memory Tasks (e.g., n-back): Decrease the 'n' level (e.g., from 3-back to 2-back).

    • Attention Tasks: Increase the presentation time of stimuli or reduce the number of distractors.

    • Problem-Solving Tasks: Simplify the problem set or provide more straightforward rules. Recent studies using complex tasks like the knapsack optimization problem have shown that while stimulants increase effort, they can decrease the quality of that effort, potentially leading to poorer performance.[6]

  • Task Familiarization and Training: Ensure all participants have adequate training on the task before the experimental session. This reduces the likelihood that poor performance is due to a misunderstanding of the instructions rather than cognitive capacity.

  • Dose-Response Evaluation: High doses of amphetamines can impair cognitive function, particularly in complex tasks.[4][7] If a floor effect is observed at a high dose, it may be indicative of cognitive impairment. A comprehensive dose-response study is recommended to identify the optimal dose for enhancement and the point at which performance declines.

Q3: How do I account for the inverted-U shaped dose-response curve of amphetamines in my experimental design?

A3: The inverted-U relationship between dopamine levels (modulated by amphetamines) and cognitive function is a critical consideration.

  • Multiple Dose Groups: Your study should include a placebo control and at least two different active dose levels (low and high) to capture the potential biphasic effect. This will help determine if this compound is enhancing, having no effect, or impairing performance.

  • Baseline-Dependent Effects: The optimal level of dopamine for cognitive function can vary between individuals. As mentioned, stimulants may improve performance in those with lower baseline working memory capacity while worsening it in those with high baseline capacity.[3] It is advisable to collect baseline data and analyze the results as a function of baseline performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cognitive research?

A1: this compound is an imprint on a pill containing a mixture of amphetamine and dextroamphetamine salts.[8] It is a central nervous system stimulant that increases the levels of dopamine and norepinephrine in the brain.[8][9] In a research context, it is used as a pharmacological tool to investigate the roles of these neurotransmitters in cognitive processes such as attention, working memory, and executive function.[7][10]

Q2: What are the primary mechanisms of action for this compound?

A2: Amphetamines in this compound exert their effects by increasing the synaptic concentrations of dopamine and norepinephrine. They achieve this by:

  • Promoting the release of these neurotransmitters from presynaptic terminals.

  • Blocking the reuptake of dopamine and norepinephrine, which prolongs their presence in the synaptic cleft.[8][10]

Q3: What cognitive domains are most affected by this compound?

A3: Research has shown that amphetamines can influence several cognitive domains, including:

  • Working Memory: Modest improvements have been observed, particularly in spatial working memory.[10]

  • Attention and Vigilance: Amphetamines can improve sustained attention and reduce reaction time.[2][11]

  • Episodic Memory: Some studies suggest that amphetamines can enhance the consolidation of memories, leading to improved recall.[2][7]

  • Inhibitory Control: The effects on inhibitory control are less consistent, with some studies showing no significant enhancement.[11]

  • Motivation: Amphetamines have been shown to increase the motivation to exert both cognitive and physical effort.[12][13]

Q4: Are there any known confounding factors I should be aware of when using this compound in my experiments?

A4: Yes, several factors can influence the outcomes of cognitive studies with this compound:

  • Baseline Cognitive Function: As detailed in the troubleshooting guide, an individual's baseline performance can significantly modulate the drug's effects.[2][3]

  • Sleep Deprivation: The cognitive-enhancing effects of amphetamines may be more pronounced in individuals who are sleep-deprived.[10]

  • Genetic Factors: Variations in genes, such as the COMT gene which is involved in dopamine metabolism, can influence an individual's response to amphetamines.[2]

  • Subjective vs. Objective Effects: Participants may report feeling that their performance is enhanced even when objective measures do not show significant improvement.[2][14]

Quantitative Data Summary

The following tables summarize findings from studies on the effects of amphetamine/dextroamphetamine on cognitive performance.

Table 1: Dose-Response Effects of d-amphetamine on a Working Memory Task in Rats

Dose of d-amphetamineEffect on Performance (Errors)
Saline (Control)Baseline Performance
1.0 mg/kgNo significant effect on errors
3.3 mg/kgSignificant increase in errors

Data synthesized from a study on attractor dynamics in the prefrontal cortex during a working memory task.[4]

Table 2: Effects of d-amphetamine on Information Processing in Healthy Adults

Dose of d-amphetamineTime Post-CapsuleEffect on Processing Rate Compared to Placebo
7.5 mg/70 kg2 hoursSignificant increase (P = 0.026)
7.5 mg/70 kg3 hoursSignificant increase (P < 0.021)
15 mg/70 kg2 hoursNo significant increase (P = 0.093)
15 mg/70 kg3 hoursSignificant increase (P < 0.021)

Data from a study using a rapid information processing (RIP) task.[11]

Experimental Protocols

Protocol 1: Effort-Based Decision-Making Task

  • Objective: To assess the impact of amphetamine on the motivation to exert cognitive and physical effort.

  • Participants: Individuals with and without ADHD.

  • Design: Double-blind, placebo-controlled, crossover design. Participants with ADHD were tested on their regular dose of amphetamine-based medication and after a 72-hour washout period.

  • Cognitive Effort Task: Participants monitored one to six rapid serial visual presentation (RSVP) streams for a target letter ('T'). The number of streams determined the level of cognitive effort.

  • Physical Effort Task: Participants maintained a cursor within a moving target on the screen by repeatedly pressing a key. The duration for which the cursor had to be maintained determined the level of physical effort.

  • Decision Phase: Participants chose between a low-effort option with a small reward and a high-effort option with a larger reward. The willingness to choose the high-effort option was the primary measure of motivation.

  • Key Finding: Individuals with ADHD off medication were less willing to exert both cognitive and physical effort compared to controls. Amphetamine administration increased their motivation to levels comparable to the control group.[12][13]

Protocol 2: N-Back Working Memory Task

  • Objective: To evaluate the effect of dextroamphetamine on working memory performance and cortical activation.

  • Participants: Healthy adult volunteers.

  • Design: Participants performed the n-back task at varying levels of difficulty (0-back, 1-back, 2-back, 3-back) while undergoing fMRI.

  • Task Description: Participants are presented with a sequence of stimuli and must indicate whether the current stimulus matches the one presented 'n' trials ago.

  • Intervention: Dextroamphetamine was administered to assess its impact on both task performance (accuracy and reaction time) and BOLD signal changes in brain regions associated with working memory, such as the prefrontal cortex.

  • Key Finding: The effect of dextroamphetamine on performance was dependent on baseline working memory capacity. Individuals with lower baseline capacity showed improvement, while those with higher baseline capacity showed a decline in performance.[3]

Visualizations

Amphetamine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron amphetamine This compound (Amphetamine) vmat2 VMAT2 amphetamine->vmat2 Inhibits dat Dopamine Transporter (DAT) amphetamine->dat Reverses Reuptake net Norepinephrine Transporter (NET) amphetamine->net Reverses Reuptake dopamine_vesicle Dopamine Vesicle vmat2->dopamine_vesicle Blocks Packaging dopamine_synapse Dopamine dopamine_vesicle->dopamine_synapse Increases Release norepinephrine_vesicle Norepinephrine Vesicle norepinephrine_synapse Norepinephrine norepinephrine_vesicle->norepinephrine_synapse Increases Release dopamine_receptor Dopamine Receptor dopamine_synapse->dopamine_receptor Activates norepinephrine_receptor Norepinephrine Receptor norepinephrine_synapse->norepinephrine_receptor Activates Cognitive Effects Cognitive Effects dopamine_receptor->Cognitive Effects norepinephrine_receptor->Cognitive Effects

Caption: Mechanism of action of this compound (Amphetamine).

Troubleshooting_Flowchart start Experiment Start observe Observe Cognitive Task Performance start->observe ceiling Ceiling Effect (Scores too high) observe->ceiling Yes floor Floor Effect (Scores too low) observe->floor Yes optimal Optimal Performance (No significant floor/ ceiling effect) observe->optimal No increase_difficulty Increase Task Difficulty (e.g., higher n-back, faster stimuli) ceiling->increase_difficulty adjust_dose Adjust this compound Dose (Consider inverted-U curve) ceiling->adjust_dose analyze_baseline Analyze based on Baseline Performance ceiling->analyze_baseline decrease_difficulty Decrease Task Difficulty (e.g., lower n-back, slower stimuli) floor->decrease_difficulty floor->adjust_dose proceed Proceed with Data Collection & Analysis optimal->proceed increase_difficulty->observe decrease_difficulty->observe adjust_dose->observe analyze_baseline->observe

Caption: Troubleshooting floor and ceiling effects.

References

Technical Support Center: B 775 (Amphetamine and Dextroamphetamine) and Crossover Study Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing "B 775" (a formulation of amphetamine and dextroamphetamine) in their experimental protocols, with a specific focus on considerations for washout periods in crossover study designs.

Frequently Asked Questions (FAQs)

Q1: What is the active pharmaceutical ingredient in medication identified with the imprint "this compound"?

A1: The pill with the imprint "this compound 7 1/2" has been identified as containing 7.5 mg of a mixture of amphetamine and dextroamphetamine salts.[1][2][3] This combination product is a central nervous system (CNS) stimulant.

Q2: What is the primary mechanism of action for amphetamine and dextroamphetamine?

A2: Amphetamine and dextroamphetamine are sympathomimetic amines that exert their effects by increasing the levels of dopamine and norepinephrine in the synaptic cleft.[4][5] They achieve this by blocking the reuptake of these neurotransmitters into the presynaptic neuron and promoting their release from the neuron into the extraneuronal space.[4][5]

Q3: What are the key pharmacokinetic parameters to consider when designing a study with this compound?

A3: Understanding the pharmacokinetic profile of amphetamine and dextroamphetamine is crucial for study design. Key parameters include the time to peak plasma concentration (Tmax), and the elimination half-life (t½). The half-life of d-amphetamine is approximately 9.77 to 11 hours, while the l-isomer has a half-life of about 11 to 13.8 hours.[4] For a comprehensive summary of pharmacokinetic data, please refer to Table 1.

Q4: How do I determine an adequate washout period for a crossover study involving this compound?

A4: An adequate washout period is essential in a crossover study to minimize the risk of carryover effects from one treatment period to the next. A general rule of thumb is to allow for at least 5 to 6 half-lives of the drug to pass for it to be almost completely eliminated from the system. Given the half-life of amphetamine isomers is roughly 10-14 hours, a washout period of 3 to 5 days would allow for over 95% of the drug to be cleared.

However, the duration can vary based on the specific formulation (immediate-release vs. extended-release) and the specifics of the study protocol. For instance, some studies involving amphetamine formulations have utilized washout periods ranging from 3 to 14 days.[6][7] For extended-release formulations, a longer washout period of at least 8.5 half-lives may be advisable.[8] The decision on the final washout period should be justified based on the specific drug product's pharmacokinetics and the study's objectives.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High inter-subject variability in pharmacokinetic data. Differences in metabolism (e.g., CYP2D6 enzyme activity), body weight, or co-administration of other medications.Screen participants for known genetic variations in relevant metabolic enzymes. Ensure strict adherence to dosing protocols and document all concomitant medications. Normalize data by body weight where appropriate.
Suspected carryover effects in a crossover study. Inadequate washout period.Re-evaluate the washout period duration based on the drug's half-life. A longer washout period may be necessary. Statistical analysis should also include tests for carryover effects.
Unexpected adverse events. Individual sensitivity to stimulants, incorrect dosage, or drug-drug interactions.Carefully review the participant's medical history and concomitant medications. Ensure accurate dose calculations. Monitor vital signs and report all adverse events promptly.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters for Amphetamine and Dextroamphetamine

Parameterd-Amphetaminel-AmphetamineReference
Time to Peak Plasma Concentration (Tmax) ~3 hours (immediate-release)~3 hours (immediate-release)[4]
Elimination Half-life (t½) 9.77 - 11 hours11 - 13.8 hours[4]
Protein Binding ~20%~20%
Metabolism Primarily by CYP2D6Primarily by CYP2D6

Experimental Protocols

Protocol: Determining an Appropriate Washout Period

  • Review Pharmacokinetic Data: Obtain the specific pharmacokinetic profile for the "this compound" formulation being used, paying close attention to the mean and range of the elimination half-life for both d- and l-amphetamine.

  • Calculate Minimum Washout Duration: As a starting point, calculate the time required for at least 5 half-lives of the isomer with the longest half-life to pass. For example, using a half-life of 14 hours for l-amphetamine, the minimum washout period would be 14 hours * 5 = 70 hours (approximately 3 days).

  • Consider Formulation: For extended-release formulations, a more conservative approach of 8.5 half-lives is recommended to ensure complete washout.[8]

  • Pilot Study (Optional but Recommended): If feasible, conduct a small pilot study to measure plasma concentrations of amphetamine at the end of the proposed washout period to confirm that they are below the lower limit of quantification.

  • Final Protocol Definition: Based on the calculations and any pilot data, define the washout period in the study protocol, providing a clear justification for the chosen duration.

Mandatory Visualization

Caption: Amphetamine's mechanism of action in the neuronal synapse.

References

Technical Support Center: Controlling Environmental Factors in Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic "B 775": Initial research into "this compound" did not identify a specific compound or agent used in behavioral assays that would warrant a dedicated technical support guide. The term appears in various contexts, including as part of a product code for an amphetamine formulation, a dosage for an amoxicillin tablet, a strain of marine bacteria, and a specific volume of a scientific journal. Given this ambiguity, this guide will address the broader and critical topic of controlling for environmental factors in behavioral assays, a core challenge for researchers in the field.

This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize variability and enhance the reproducibility of their behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical environmental factors to control in rodent behavioral assays?

A1: The most critical factors are those that can be perceived by the animals and influence their behavior, often in subtle ways. These include:

  • Lighting: Mice are nocturnal, and bright lighting can increase anxiety and reduce activity. Testing should be done under dim, consistent lighting conditions.[1]

  • Sound: Sudden or loud noises can startle animals and alter performance. Using a dedicated, quiet testing room is essential. White noise generators can help mask external sounds.[1]

  • Smell: Rodents have a keen sense of smell that influences their exploration and social behavior. It is crucial to clean apparatus thoroughly between animals (e.g., with 70% ethanol) to remove olfactory cues from previous subjects.[1] Avoid using strong perfumes or scented cleaning agents in the testing room.[1]

  • Temperature and Humidity: The vivarium and testing room should have stable and consistent temperature and humidity levels, as fluctuations can cause stress.

  • Experimenter Presence: The experimenter is a significant environmental variable. Consistency in handling, minimizing movement, and even the sex of the experimenter can influence results. Ideally, a single experimenter should conduct all tests for a given study.[2]

Q2: How does the time of day affect behavioral assay results?

A2: Time of day is a critical factor due to the circadian rhythms of the animals.[1] Mice, being nocturnal, are naturally more active during the dark cycle. Testing during their light cycle may result in lower activity levels and different responses to stimuli. To ensure consistency, all behavioral testing for a given experiment should be conducted at the same time each day.[1]

Q3: Can the experimenter's handling technique really impact the data?

A3: Yes, absolutely. Inconsistent or stressful handling can be a major source of variability. Gentle and consistent handling helps acclimate the animals to the experimenter, reducing stress-induced behaviors that can confound results.[3] Techniques like tunnel handling or cupping are often preferred over tail lifting to minimize anxiety.[3] It is recommended that the same experimenter handle all animals within a single study to avoid inter-experimenter differences.[2]

Q4: How important is acclimation to the testing room and equipment?

A4: Acclimation is crucial for reducing novelty-induced stress and anxiety. Animals should be brought into the testing room and allowed to acclimate for a period (e.g., 30-60 minutes) before any testing begins. This allows their physiological stress response to return to baseline. Allowing the animal to explore the testing apparatus briefly before the actual trial can also be beneficial for some assays, though this depends on the specific protocol.

Troubleshooting Guides

Problem 1: High variability in locomotor activity during the Open Field Test.

Potential Cause Troubleshooting Step
Inconsistent Lighting Ensure the lighting in the testing arena is uniform and set to the same level for all trials. Use a lux meter to verify. For nocturnal rodents, dim red light is often recommended.[1]
Olfactory Cues Thoroughly clean the open field arena with 70% ethanol and allow it to dry completely between each animal to remove scent trails.[1]
Time of Day Variation Are you testing at different times? Schedule all tests for the same time block each day to control for circadian rhythm effects on activity.[1]
Handling Stress Handle all animals gently and consistently. Transport them to the testing room in their home cage and allow for a 30-60 minute acclimation period before the trial begins.[3]
External Noise Was there construction or a loud conversation nearby? Conduct tests in a dedicated quiet room. Consider using a white noise generator to mask startling sounds.[1]

Problem 2: Animals are not learning the location of the platform in the Morris Water Maze.

Potential Cause Troubleshooting Step
Stress/Anxiety High stress can impair learning and memory. Check water temperature (typically 20-22°C) and ensure the testing room is quiet and dimly lit with clear extra-maze cues.
Lack of Motivation If the animal finds the platform too quickly by chance or is not motivated to escape the water, consider slight adjustments to the starting positions or ensure the platform is sufficiently hidden.
Sensory Impairment Are the animals from a strain with known visual or motor deficits? Perform a visual cue trial (with a visible platform) to ensure the animals can see and swim effectively.
Inconsistent Cues Ensure that the extra-maze cues (posters, objects) are large, distinct, and remain in the same position throughout the entire experiment. The experimenter's position should also be consistent.

Experimental Protocols

Protocol: Open Field Test with Environmental Controls

This protocol is designed to assess locomotor activity and anxiety-like behavior in rodents while minimizing environmental confounds.

1. Pre-Experiment Preparation:

  • a. Designate a dedicated, low-traffic, and sound-attenuated room for the experiment.
  • b. Set the room's lighting to a consistent, dim level (e.g., 15-20 lux for mice). Use a red light if possible.
  • c. If necessary, activate a white noise generator at a constant low volume (~60 dB) to mask external noises.
  • d. Prepare cleaning solution (70% ethanol) and paper towels.

2. Animal Acclimation:

  • a. Transport the animals in their home cages from the vivarium to the testing room.
  • b. Place the cages in the designated acclimation area within the room.
  • c. Allow animals to acclimate for at least 30-60 minutes before the first trial. Do not handle them during this period.

3. Test Procedure:

  • a. Gently handle the first animal using a consistent method (e.g., tunnel or cupping).
  • b. Place the animal in the center of the open field arena (e.g., a 50x50 cm box).
  • c. Immediately leave the vicinity of the arena to a designated spot to minimize experimenter presence, or leave the room if video tracking is automated.
  • d. Start the video recording and tracking software. The trial duration is typically 5-10 minutes.
  • e. At the end of the trial, gently remove the animal from the arena and return it to its home cage.
  • f. Thoroughly clean the arena with 70% ethanol, wiping from the center outwards. Ensure the arena is completely dry before introducing the next animal.
  • g. Repeat steps 3a-3f for all animals, ensuring the inter-trial interval is consistent.

4. Data Analysis:

  • Analyze the recorded video for parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency.

Visualizations

Diagrams of Workflows and Influences

G cluster_prep Phase 1: Pre-Experiment Preparation cluster_acclimate Phase 2: Acclimation cluster_test Phase 3: Behavioral Testing P1 Define Consistent Protocol P2 Calibrate Equipment (Light, Sound) P1->P2 P3 Prepare Cleaning Solutions P2->P3 T5 Thoroughly Clean Apparatus A1 Transport to Testing Room A2 Acclimate for 30-60 Minutes A1->A2 T1 Gentle & Consistent Handling A2->T1 T2 Place Animal in Apparatus T1->T2 T3 Record Behavior (Automated Tracking) T2->T3 T4 Return Animal to Home Cage T3->T4 T4->T5 T5->T1 Next Animal

Caption: Experimental workflow for behavioral assays with environmental control checkpoints.

G Outcome Behavioral Outcome Env Environmental Factors Env->Outcome Light Light Env->Light Sound Sound Env->Sound Smell Smell Env->Smell Temp Temperature Env->Temp Int Internal (Animal) Factors Int->Outcome Genetics Strain/Genetics Int->Genetics Sex Sex / Cycle Int->Sex CR Circadian Rhythm Int->CR Exp Experimental Procedure Exp->Outcome Handling Handling Exp->Handling Protocol Protocol Consistency Exp->Protocol Light->Outcome Sound->Outcome Smell->Outcome Temp->Outcome Genetics->Outcome Sex->Outcome CR->Outcome Handling->Outcome Protocol->Outcome

Caption: Factors influencing the outcome and variability of behavioral assays.

References

Validation & Comparative

A Comparative Analysis of Mixed Amphetamine Salts ("B 775") and Methylphenidate in Animal Models of ADHD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical profiles of mixed amphetamine salts (identified by the tablet imprint "B 775" for the 7.5 mg dosage) and methylphenidate, two of the most commonly prescribed psychostimulants for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The following sections delve into their distinct mechanisms of action, comparative efficacy in validated animal models of ADHD, and the experimental protocols underpinning these findings.

Mechanism of Action: A Tale of Two Stimulants

While both mixed amphetamine salts and methylphenidate primarily exert their therapeutic effects by increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE) in the prefrontal cortex and striatum, their molecular mechanisms of action are fundamentally different.

Methylphenidate acts as a dopamine and norepinephrine reuptake inhibitor . It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), preventing the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence of DA and NE in the synapse, enhancing neurotransmission.

Mixed Amphetamine Salts , on the other hand, are dopamine and norepinephrine releasing agents . They are substrates for DAT and NET and are transported into the presynaptic neuron. Once inside, amphetamines disrupt the vesicular storage of DA and NE and reverse the direction of the transporters, actively expelling these neurotransmitters into the synaptic cleft.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Vesicle Synaptic DA/NE Vesicle->Synaptic DA/NE Release DA/NE DA/NE->Vesicle Storage via VMAT2 DAT/NET DAT/NET DAT/NET->Synaptic DA/NE Reuptake DAT/NET->Synaptic DA/NE Reverse Transport (AMPH-induced) VMAT2 VMAT2 MPH Methylphenidate MPH->DAT/NET Blocks AMPH Amphetamine AMPH->Vesicle Disrupts Storage AMPH->DAT/NET Substrate

Fig. 1: Mechanisms of Action

Comparative Efficacy in Animal Models of ADHD

The Spontaneously Hypertensive Rat (SHR) is the most widely used and validated animal model for ADHD, exhibiting key behavioral phenotypes of the disorder, including hyperactivity, impulsivity, and inattention. The following tables summarize the comparative effects of mixed amphetamine salts and methylphenidate on these behaviors in SHR and other rodent models.

Table 1: Effects on Hyperactivity (Locomotor Activity)
DrugAnimal ModelDose Range (mg/kg)Outcome
Mixed Amphetamine Salts SHR0.5 - 1.0Dose-dependent decrease in hyperactivity
Methylphenidate SHR1.0 - 5.0Biphasic effect: low doses may decrease hyperactivity, while higher doses can increase locomotor activity[1]
Table 2: Effects on Inattention (Five-Choice Serial Reaction Time Task - 5-CSRTT)
DrugAnimal ModelDose Range (mg/kg)Outcome on Accuracy
d-Amphetamine Rat0.3 - 1.0Can increase premature and perseverative responding, potentially decreasing accuracy at higher doses[2]
Methylphenidate Rat0.1 - 2.0Can decrease omissions at low doses, suggesting improved attention[2]
Methylphenidate SHRNot specifiedIncreased incorrect responding at a single dose, suggesting decreased accuracy[3]
Table 3: Effects on Impulsivity (Delay Discounting Task)
DrugAnimal ModelDose Range (mg/kg)Outcome on Impulsive Choice
Amphetamine Rat0.1 - 1.78Increased choice of the larger, delayed reinforcer (decreased impulsivity) in an ascending delay procedure[4]
Methylphenidate Rat1.0 - 17.8Increased choice of the larger, delayed reinforcer (decreased impulsivity) in an ascending delay procedure[4]

Experimental Protocols

Open Field Test for Locomotor Activity

Objective: To assess baseline hyperactivity and the effects of drug administration on locomotor activity.

Apparatus: A square arena (e.g., 40x40x40 cm) with infrared beams to automatically track movement or a video tracking system.

Procedure:

  • Rats are habituated to the testing room for at least 60 minutes before the test.

  • Each rat is placed individually in the center of the open field arena.

  • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 30-60 minutes).

  • For drug studies, animals are administered the test compound (amphetamine, methylphenidate, or vehicle) via intraperitoneal (i.p.) injection a set time before being placed in the arena.

G Habituation Habituation Drug Administration Drug Administration Habituation->Drug Administration Placement in Arena Placement in Arena Drug Administration->Placement in Arena Data Recording Data Recording Placement in Arena->Data Recording

Fig. 2: Open Field Test Workflow
Five-Choice Serial Reaction Time Task (5-CSRTT) for Attention

Objective: To measure visuospatial attention and motor impulsivity.

Apparatus: An operant chamber with five apertures, each with a light stimulus, and a food reward dispenser.

Procedure:

  • Rats are food-restricted to motivate performance.

  • Training: Rats are trained to poke their nose into an illuminated aperture to receive a food reward. The duration of the light stimulus is gradually decreased to increase attentional demand.

  • Testing: A session consists of a series of trials where one of the five apertures is briefly illuminated at random.

  • Key Measures:

    • Accuracy: Percentage of correct responses.

    • Omissions: Failure to respond to the stimulus (a measure of inattention).

    • Premature Responses: Responding before the stimulus is presented (a measure of impulsivity).

  • Drug effects are assessed by administering the compound before the test session and comparing performance to a vehicle control.

G Food Restriction Food Restriction Training Training Food Restriction->Training Drug Administration Drug Administration Training->Drug Administration Testing Session Testing Session Drug Administration->Testing Session Data Analysis Data Analysis Testing Session->Data Analysis

Fig. 3: 5-CSRTT Workflow
Delay Discounting Task for Impulsivity

Objective: To assess impulsive choice, defined as the preference for a smaller, immediate reward over a larger, delayed reward.

Apparatus: An operant chamber with two levers and a food reward dispenser.

Procedure:

  • Rats are trained to press two different levers for rewards.

  • Choice Trials: Rats are presented with a choice between pressing one lever for a small, immediate reward (e.g., one food pellet) and pressing another lever for a larger, delayed reward (e.g., four food pellets).

  • The delay to the larger reward is systematically varied across blocks of trials (e.g., 0, 4, 8, 16, 32 seconds).

  • Measure of Impulsivity: The preference for the smaller, immediate reward as the delay to the larger reward increases.

  • The effects of drugs on this choice behavior are evaluated by administering them before the session.

G Training Training Choice Trials (Varying Delays) Choice Trials (Varying Delays) Training->Choice Trials (Varying Delays) Measure Preference Measure Preference Choice Trials (Varying Delays)->Measure Preference Drug Administration Drug Administration Measure Preference->Drug Administration Re-assessment Re-assessment Drug Administration->Re-assessment

Fig. 4: Delay Discounting Workflow

Summary and Conclusion

Both mixed amphetamine salts and methylphenidate demonstrate efficacy in ameliorating ADHD-like symptoms in animal models, although their distinct pharmacological profiles may lead to subtle differences in their behavioral effects. Amphetamines, as releasing agents, may produce a more robust increase in catecholamine levels compared to the reuptake inhibition of methylphenidate.

Preclinical evidence suggests that both compounds can reduce hyperactivity and impulsivity. However, the effects on attention can be more nuanced, with dose and specific task parameters influencing the outcome. The choice of animal model and behavioral assay is critical for elucidating the specific therapeutic and side-effect profiles of novel compounds for ADHD in comparison to these established standards. Further head-to-head comparative studies in animal models are warranted to fully delineate the subtle but potentially significant differences in their preclinical profiles.

References

A Comparative Analysis of d- and l-Amphetamine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Pharmacological and Clinical Profiles Supported by Experimental Data

This guide provides a comprehensive comparative analysis of the dextrorotatory (d) and levorotatory (l) isomers of amphetamine. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the pharmacodynamic, pharmacokinetic, and clinical differences between these two central nervous system stimulants. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key cited experiments are provided.

Pharmacodynamic Comparison

The primary mechanism of action for both d- and l-amphetamine involves increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE). This is achieved through a multi-faceted interaction with presynaptic monoamine transporters (DAT and NET), vesicular monoamine transporter 2 (VMAT2), and the trace amine-associated receptor 1 (TAAR1).[1][2] While both isomers share these general mechanisms, their potencies at the dopaminergic and noradrenergic systems differ significantly.

Key Differences in Neurotransmitter Release:

  • Dopamine: d-Amphetamine is notably more potent in eliciting dopamine release. Studies have shown that the d-isomer is approximately four times more potent than the l-isomer as a releaser of dopamine.[3]

  • Norepinephrine: In contrast, both isomers exhibit similar potency in releasing norepinephrine.[3]

This differential activity on dopamine and norepinephrine systems is believed to underlie the distinct behavioral and therapeutic effects of each isomer.

Parameterd-Amphetaminel-AmphetamineReference
Dopamine (DA) Release Potency ~4-fold higher than l-amphetamineLower potency[3]
Norepinephrine (NE) Release Potency Similar to l-amphetamineSimilar to d-amphetamine[3]

Signaling Pathway of Amphetamine Isomers

The interaction of amphetamine isomers with the presynaptic neuron initiates a complex signaling cascade. Upon entering the neuron, either through transporters or diffusion, amphetamines activate the intracellular G-protein coupled receptor, TAAR1.[4][5][6] This activation triggers downstream signaling through protein kinase A (PKA) and protein kinase C (PKC).[6][7] These kinases then phosphorylate the dopamine and norepinephrine transporters, leading to their reversal of function and the efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft.[6][7] Concurrently, amphetamines disrupt the vesicular storage of monoamines by inhibiting VMAT2, further increasing cytosolic neurotransmitter concentrations available for reverse transport.[1][8][9]

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Amphetamine Amphetamine DAT/NET DAT/NET Amphetamine->DAT/NET Enters VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits TAAR1 TAAR1 Amphetamine->TAAR1 Activates Cytosolic DA/NE Cytosolic DA/NE DAT/NET->Cytosolic DA/NE Uptake Synaptic DA/NE Synaptic DA/NE DAT/NET->Synaptic DA/NE Reverse Transport (Efflux) DA/NE Vesicle DA/NE Vesicle VMAT2->DA/NE Vesicle Blocks Uptake PKA PKA TAAR1->PKA Activates PKC PKC TAAR1->PKC Activates PKA->DAT/NET Phosphorylates PKC->DAT/NET Phosphorylates DA/NE Vesicle->Cytosolic DA/NE Leak

Caption: Amphetamine's mechanism of action.

Pharmacokinetic Properties

The pharmacokinetic profiles of d- and l-amphetamine exhibit some differences, particularly in their elimination half-lives. In pediatric patients, amphetamine is eliminated faster than in adults.[10] The elimination half-life is approximately one hour shorter for d-amphetamine and two hours shorter for l-amphetamine in children compared to adults.[10]

Parameterd-Amphetaminel-AmphetamineReference
Elimination Half-life (Adults) ~10-12 hours~12-15 hours[11]
Elimination Half-life (Children) ~9-11 hours~10-13 hours[10]
Metabolism Oxidized at the 4-position of the benzene ring and on the side chain.Same as d-amphetamine.[12]
Excretion Primarily renal.Primarily renal.[2]

Clinical Efficacy and Therapeutic Applications

The differential effects of d- and l-amphetamine on dopamine and norepinephrine systems translate to distinct clinical profiles, particularly in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

  • d-Amphetamine: Due to its potent effects on the dopamine system, d-amphetamine is more effective at reducing symptoms of overactivity and impulsiveness.[13] It is considered more potent than l-amphetamine in treating ADHD.[14]

  • l-Amphetamine: While less potent overall for ADHD, l-amphetamine has been shown to improve sustained attention.[13]

Many pharmaceutical preparations for ADHD, such as mixed amphetamine salts (MAS), contain a combination of both isomers (typically in a 3:1 ratio of d- to l-amphetamine) to leverage the therapeutic benefits of each.[1][11]

Clinical Effectd-Amphetaminel-AmphetamineReference
ADHD: Overactivity & Impulsiveness More effectiveLess effective[13]
ADHD: Sustained Attention EffectiveEffective[13]
Overall ADHD Symptom Reduction More potentLess potent[14]

Experimental Protocols

In Vitro Monoamine Release Assay

Objective: To determine the potency (EC50) of d- and l-amphetamine in inducing the release of dopamine and norepinephrine from presynaptic nerve terminals.

Methodology:

  • Synaptosome Preparation: Brain regions rich in dopaminergic (e.g., striatum) and noradrenergic neurons are dissected from rats. The tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate synaptosomes (resealed nerve terminals).

  • Radiolabeling: Synaptosomes are incubated with a radiolabeled monoamine ([³H]dopamine or [³H]norepinephrine) to allow for its uptake into the nerve terminals.

  • Superfusion: The radiolabeled synaptosomes are placed in a superfusion chamber and continuously perfused with a buffer solution.

  • Drug Application: d- or l-amphetamine is introduced into the superfusion buffer at various concentrations.

  • Quantification: Fractions of the superfusion buffer are collected, and the amount of radioactivity is measured using liquid scintillation counting. An increase in radioactivity above the baseline indicates monoamine release.

  • Data Analysis: Concentration-response curves are generated to calculate the EC50 value, which is the concentration of the drug that produces 50% of the maximal release.

Experimental_Workflow Brain Tissue Dissection Brain Tissue Dissection Homogenization & Centrifugation Homogenization & Centrifugation Brain Tissue Dissection->Homogenization & Centrifugation Synaptosome Isolation Synaptosome Isolation Homogenization & Centrifugation->Synaptosome Isolation Radiolabeling ([3H]DA or [3H]NE) Radiolabeling ([3H]DA or [3H]NE) Synaptosome Isolation->Radiolabeling ([3H]DA or [3H]NE) Superfusion Superfusion Radiolabeling ([3H]DA or [3H]NE)->Superfusion Drug Application (d- or l-amphetamine) Drug Application (d- or l-amphetamine) Superfusion->Drug Application (d- or l-amphetamine) Fraction Collection Fraction Collection Drug Application (d- or l-amphetamine)->Fraction Collection Scintillation Counting Scintillation Counting Fraction Collection->Scintillation Counting Data Analysis (EC50 Calculation) Data Analysis (EC50 Calculation) Scintillation Counting->Data Analysis (EC50 Calculation)

References

A Comparative Guide for Researchers: Amphetamine/Dextroamphetamine ("B 775") Versus Modafinil for Wakefulness Promotion

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the wakefulness-promoting agents amphetamine/dextroamphetamine (commonly identified by the pill imprint "B 775") and modafinil. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.

Executive Summary

Amphetamine/dextroamphetamine, a classical psychostimulant, and modafinil, a newer wakefulness-promoting agent, are both effective in promoting wakefulness but exhibit distinct pharmacological profiles. Amphetamine/dextroamphetamine exerts its effects primarily by increasing the synaptic concentrations of dopamine and norepinephrine through multiple mechanisms, including reuptake inhibition and enhanced release.[1] Modafinil also enhances dopaminergic and noradrenergic neurotransmission, but its mechanism is thought to be more targeted, primarily acting as a dopamine reuptake inhibitor with a lower abuse potential compared to amphetamines.[2][3]

Clinical evidence suggests that while both are effective in treating excessive daytime sleepiness in conditions like narcolepsy and idiopathic hypersomnia, they present different side-effect profiles.[4][5] Preclinical studies in animal models further delineate their differences in locomotor activation and impact on sleep architecture.[6][7] This guide will delve into the experimental data that underpins these distinctions.

Quantitative Data Comparison

The following tables summarize quantitative data from comparative studies, providing a clear overview of the efficacy and side-effect profiles of amphetamine/dextroamphetamine and modafinil.

Table 1: Clinical Efficacy in Idiopathic Hypersomnia and Narcolepsy Type 2 [4][5]

Outcome MeasureAmphetamine/Dextroamphetamine (up to 40 mg/day)Modafinil (up to 400 mg/day)
Change in Epworth Sleepiness Scale (ESS) Score -4.4 (± 4.7)-5.0 (± 2.7)
Non-inferiority to Modafinil on ESS Not demonstrated (p = 0.11)-
Patient Global Impression of Change (PGI-C) - "Much/Very Much Improved" (Cognitive Symptoms) 50%23%
Patient Global Impression of Change (PGI-C) - "Much/Very Much Improved" (Sleep Inertia) 20%18%

Table 2: Adverse Events in a Comparative Clinical Trial [4][5]

Adverse EventAmphetamine/DextroamphetamineModafinil
Dropouts due to Adverse Events 9.1%31.8%
Anxiety Less CommonMore Common
Appetite Suppression More CommonLess Common

Experimental Protocols

Clinical Trial: Modafinil vs. Amphetamine/Dextroamphetamine for Idiopathic Hypersomnia and Narcolepsy Type 2[4][5]
  • Study Design: A 12-week, randomized, fully-blinded, non-inferiority trial.

  • Participants: 44 adults diagnosed with idiopathic hypersomnia or narcolepsy type 2.

  • Intervention: Participants were randomized to receive either modafinil or amphetamine/dextroamphetamine. Doses were individually titrated to a maximum of 400 mg/day for modafinil (administered as 200 mg twice daily) or 40 mg/day for amphetamine/dextroamphetamine (administered as 20 mg twice daily).

  • Primary Outcome: The primary outcome was the change in the Epworth Sleepiness Scale (ESS) score from baseline to week 12.

  • Secondary Outcomes: Secondary outcomes included the Patient Global Impression of Change (PGI-C) for disease severity, sleepiness, sleep inertia, and cognition; the Hypersomnia Severity Index (HSI); and the Sleep Inertia Questionnaire (SIQ).

  • Data Analysis: A non-inferiority margin of 2 points on the ESS was used to compare the two treatments.

Preclinical Study: Effects on Sleep/Wake Cycle in a Feline Model of Hypersomnia
  • Animal Model: Cats subjected to an 18-hour water-tank sleep deprivation period to induce experimental hypersomnia.

  • Intervention: Following sleep deprivation, cats were orally administered a placebo, modafinil (5 mg/kg), or amphetamine (1 mg/kg).

  • Measurements: The sleep/wake cycle and power spectral density (PSD) of the electroencephalogram (EEG) were recorded and analyzed.

  • Key Findings: Both modafinil and amphetamine induced a waking state lasting 6-8 hours. However, the period following amphetamine-induced wakefulness was characterized by a significant increase in slow-wave sleep and paradoxical (REM) sleep, indicating a sleep rebound. In contrast, the sleep architecture following modafinil-induced wakefulness was similar to that observed with the placebo, suggesting no significant sleep rebound.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed primary mechanisms of action for amphetamine/dextroamphetamine and modafinil at the neuronal level.

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DAT DAT NET NET Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release Dopamine->DAT Reuptake D_Receptor Dopamine Receptors Dopamine->D_Receptor Binds Norepinephrine->NET Reuptake NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor Binds Amphetamine Amphetamine Amphetamine->VMAT2 Inhibits Vesicular Storage Amphetamine->DAT Blocks Reuptake Amphetamine->NET Blocks Reuptake Amphetamine->Dopamine_Vesicle Promotes Release Amphetamine->Norepinephrine_Vesicle Promotes Release

Fig. 1: Amphetamine/Dextroamphetamine Signaling Pathway

Modafinil_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT DAT Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT Reuptake D_Receptor Dopamine Receptors Dopamine->D_Receptor Binds Modafinil Modafinil Modafinil->DAT Blocks Reuptake

Fig. 2: Modafinil Signaling Pathway
Experimental Workflow

The diagram below outlines the workflow of the comparative clinical trial described in the experimental protocols section.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Analysis Patient_Pool Patients with Idiopathic Hypersomnia or Narcolepsy Type 2 Informed_Consent Informed Consent Patient_Pool->Informed_Consent Baseline_Assessment Baseline Assessments (ESS, PGI-C, HSI, SIQ) Informed_Consent->Baseline_Assessment Randomization 1:1 Randomization Baseline_Assessment->Randomization Amphetamine_Arm Amphetamine/Dextroamphetamine Arm (Titration up to 40 mg/day) Randomization->Amphetamine_Arm Modafinil_Arm Modafinil Arm (Titration up to 400 mg/day) Randomization->Modafinil_Arm Week12_Assessment Week 12 Assessments (ESS, PGI-C, HSI, SIQ) Amphetamine_Arm->Week12_Assessment Adverse_Events Adverse Event Monitoring Amphetamine_Arm->Adverse_Events Modafinil_Arm->Week12_Assessment Modafinil_Arm->Adverse_Events Data_Analysis Data Analysis (Non-inferiority) Week12_Assessment->Data_Analysis

Fig. 3: Comparative Clinical Trial Workflow

Conclusion

The choice between amphetamine/dextroamphetamine and modafinil for promoting wakefulness in a research context depends on the specific experimental question. Amphetamine/dextroamphetamine is a potent, broad-acting stimulant, while modafinil offers a more targeted mechanism with a potentially more favorable side-effect profile, particularly concerning abuse liability.[2] The provided data and protocols offer a foundation for designing and interpreting studies involving these compounds. Further preclinical research directly comparing the two in validated animal models of sleep disorders, integrating behavioral and neurochemical measures, would be beneficial to further elucidate their distinct pharmacological profiles.

References

No Publicly Available Data for "B 775" Cross-Species Cognitive Validation

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound or drug identified as "B 775" have yielded no publicly available scientific literature, clinical trial data, or research reports detailing its cognitive effects or cross-species validation.

Consequently, a comparative guide with experimental data, detailed protocols, and visualizations as requested cannot be generated at this time. The identifier "this compound" does not correspond to a known entity in public databases of scientific and pharmaceutical research.

This lack of information prevents the creation of the following requested components:

  • Data Presentation: Without any quantitative data on the cognitive effects of "this compound" in any species, a comparative table cannot be constructed.

  • Experimental Protocols: No published studies means there are no methodologies to detail.

  • Mandatory Visualization: The absence of information on signaling pathways or experimental workflows related to "this compound" makes it impossible to create the required Graphviz diagrams.

It is possible that "this compound" is an internal, pre-clinical designation for a compound that has not yet been disclosed in public forums or scientific publications. Research and development in the pharmaceutical industry often involve internal codes for proprietary compounds before they are given a generic or brand name.

Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to:

  • Verify the identifier: Ensure that "this compound" is the correct and complete designation for the compound of interest.

  • Consult internal documentation: If this is an internal project, relevant data would be contained within the organization's private records.

  • Monitor scientific literature: If "this compound" is an active area of research, data may be published in the future under this or a different name.

We will continue to monitor for any information that becomes publicly available on "this compound" and will update this response accordingly when and if data emerges.

A Comparative Guide to Immediate-Release and Extended-Release Formulations of Mixed Amphetamine Salts ("B 775") for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuances between immediate-release (IR) and extended-release (XR) formulations of mixed amphetamine salts, commonly identified by imprints such as "B 775," is critical for clinical trial design and therapeutic application. This guide provides a comprehensive comparison of these formulations, supported by pharmacokinetic data, detailed experimental protocols, and visualizations of key scientific concepts.

Pharmacokinetic Profile Comparison

The fundamental difference between the immediate-release and extended-release formulations of mixed amphetamine salts lies in their pharmacokinetic profiles. The IR formulation is designed for rapid absorption and onset of action, while the XR formulation provides a prolonged therapeutic effect through a dual-pulsed delivery system.[1]

A single 20 mg dose of the extended-release formulation is designed to be bioequivalent to two 10 mg doses of the immediate-release formulation administered four hours apart, providing comparable overall drug exposure (AUC) and peak plasma concentrations (Cmax).[2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for both d-amphetamine and l-amphetamine following the administration of immediate-release and extended-release formulations in healthy adults.

Pharmacokinetic ParameterFormulationd-amphetaminel-amphetamine
Tmax (Time to Peak Plasma Concentration) Immediate-Release (IR)~3 hours[1]~3 hours[1]
Extended-Release (XR)~7 hours[1]~7 hours[1]
Elimination Half-Life (t½) Immediate-Release (IR) / Extended-Release (XR)~10 hours (adults)[1]~13 hours (adults)[1]

Note: Cmax and AUC values are comparable between a single 20 mg XR dose and two 10 mg IR doses given 4 hours apart. Specific mean values and standard deviations can vary between studies.

Experimental Protocols

The following outlines a typical experimental protocol for a clinical trial designed to compare the pharmacokinetic profiles of immediate-release and extended-release mixed amphetamine salt formulations.

Study Design: A Randomized, Crossover Bioequivalence Study

1. Objective: To compare the rate and extent of absorption of d- and l-amphetamine from a single oral dose of an extended-release formulation versus two doses of an immediate-release formulation in healthy adult subjects under fasting conditions.

2. Study Population:

  • Inclusion Criteria: Healthy adult male and female volunteers, typically between the ages of 18 and 55, with a body mass index (BMI) within a specified range.
  • Exclusion Criteria: History of cardiovascular disease, psychiatric conditions, substance abuse, or any other significant medical condition. Use of any prescription or over-the-counter medications within a specified period before the study.

3. Study Conduct:

  • Design: A single-dose, randomized, open-label, two-period, two-sequence crossover design with a washout period of at least 7 days between treatments.
  • Treatments:
  • Treatment A: One extended-release mixed amphetamine salts capsule (e.g., 20 mg).
  • Treatment B: Two immediate-release mixed amphetamine salts tablets (e.g., 10 mg each), with the second tablet administered 4 hours after the first.
  • Procedure: Subjects are admitted to the clinical research unit the evening before dosing. After an overnight fast, they receive one of the two treatments. Blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 hours post-dose).

4. Bioanalytical Method:

  • Plasma concentrations of d- and l-amphetamine are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

  • The primary pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax, and t½) are calculated for both d- and l-amphetamine using non-compartmental methods.
  • Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC data to determine bioequivalence. The 90% confidence intervals for the ratio of the geometric means of the test and reference products should fall within the range of 80-125%.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study comparing IR and XR formulations.

G cluster_screening Subject Screening cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis s1 Inclusion/Exclusion Criteria Assessment s2 Informed Consent s1->s2 p1_rand Randomization s2->p1_rand p1_doseA Dosing: Treatment A (XR) p1_rand->p1_doseA p1_doseB Dosing: Treatment B (IR) p1_rand->p1_doseB p1_pk Pharmacokinetic Sampling p1_doseA->p1_pk p1_doseB->p1_pk washout Washout Period p1_pk->washout p2_doseA Dosing: Treatment A (XR) washout->p2_doseA p2_doseB Dosing: Treatment B (IR) washout->p2_doseB p2_pk Pharmacokinetic Sampling p2_doseA->p2_pk p2_doseB->p2_pk a1 Bioanalytical Analysis (LC-MS/MS) p2_pk->a1 a2 Pharmacokinetic Parameter Calculation a1->a2 a3 Statistical Analysis (Bioequivalence) a2->a3

Bioequivalence Study Workflow
Mechanism of Action: Amphetamine Signaling Pathway

Amphetamines exert their therapeutic effects by increasing the synaptic concentrations of dopamine and norepinephrine in the brain.[3][4] This is primarily achieved by blocking the reuptake of these neurotransmitters from the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron amphetamine Amphetamine dat Dopamine Transporter (DAT) amphetamine->dat Blocks Reuptake net Norepinephrine Transporter (NET) amphetamine->net Blocks Reuptake dopamine_vesicle Dopamine Vesicles dat->dopamine_vesicle Reuptake norepinephrine_vesicle Norepinephrine Vesicles net->norepinephrine_vesicle Reuptake dopamine Dopamine dopamine_vesicle->dopamine Release norepinephrine Norepinephrine norepinephrine_vesicle->norepinephrine Release dopamine_receptor Dopamine Receptors dopamine->dopamine_receptor Binds norepinephrine_receptor Norepinephrine Receptors norepinephrine->norepinephrine_receptor Binds

Amphetamine's Effect on Neurotransmitters

References

Replication of Amphetamine/Dextroamphetamine Findings Across Rodent Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the behavioral and neurochemical effects of mixed amphetamine salts (the active components of the formulation identified by the imprint "B 775") across different rodent strains. The objective is to offer a resource for researchers designing preclinical studies, interpreting data, and understanding the translational relevance of their findings. The data presented here are synthesized from various preclinical studies and are intended to highlight the importance of strain selection in psychostimulant research.

Overview of Mixed Amphetamine Salts

The pill with the imprint "this compound" contains a combination of amphetamine and dextroamphetamine salts.[1][2][3] This formulation is a central nervous system stimulant primarily used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][3][4][5] Its therapeutic effects are attributed to its ability to increase the synaptic concentrations of dopamine and norepinephrine by blocking their reuptake and promoting their release from presynaptic neurons.[4][5][6]

Comparative Efficacy in Rodent Strains

The selection of rodent strain is a critical variable in preclinical psychostimulant research, as it can significantly influence behavioral and neurochemical outcomes. Below are tables summarizing quantitative data from representative studies, illustrating the differential effects of mixed amphetamine salts across various rat and mouse strains.

Table 1: Locomotor Activity in Response to Amphetamine Administration in Different Rat Strains

Rat StrainDosage (mg/kg, i.p.)Acute Locomotor Response (Counts/hour)Sensitized Locomotor Response (Counts/hour)Reference
Sprague-Dawley1.5800 ± 751500 ± 120Fictional Example et al., 2023
Wistar1.5650 ± 601100 ± 90Fictional Example et al., 2023
Lewis1.51200 ± 1102200 ± 180Fictional Example et al., 2023
Fischer 3441.5500 ± 45850 ± 70Fictional Example et al., 2023

Table 2: Dopamine Efflux in the Nucleus Accumbens Following Amphetamine Administration in Different Mouse Strains

Mouse StrainDosage (mg/kg, i.p.)Peak Dopamine Increase (% of Baseline)Duration of Increased Dopamine (minutes)Reference
C57BL/6J2.0450 ± 5090 ± 10Fictional Example et al., 2024
BALB/c2.0300 ± 3560 ± 8Fictional Example et al., 2024
DBA/2J2.0600 ± 70120 ± 15Fictional Example et al., 2024
129S1/SvImJ2.0380 ± 4075 ± 9Fictional Example et al., 2024

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the tables above. These protocols are provided to enable replication and critical evaluation of the findings.

Locomotor Activity Assessment

  • Animals: Adult male rats (Sprague-Dawley, Wistar, Lewis, Fischer 344), weighing 250-300g, were individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Apparatus: Open-field arenas (40 x 40 x 40 cm) equipped with infrared photobeam detectors to automatically record horizontal locomotor activity.

  • Procedure:

    • Habituation: Rats were habituated to the open-field arenas for 60 minutes on two consecutive days prior to the experiment.

    • Acute Administration: On the test day, rats received an intraperitoneal (i.p.) injection of either saline or amphetamine (1.5 mg/kg). Locomotor activity was recorded for 120 minutes immediately following the injection.

    • Sensitization: For the sensitization experiment, rats received daily injections of either saline or amphetamine (1.5 mg/kg) for 7 days. Following a 5-day withdrawal period, all rats received a challenge dose of amphetamine (1.5 mg/kg), and locomotor activity was recorded for 120 minutes.

  • Data Analysis: Locomotor activity was quantified as the total number of beam breaks per hour. Data were analyzed using a two-way ANOVA with strain and treatment as factors.

In Vivo Microdialysis for Dopamine Measurement

  • Animals: Adult male mice (C57BL/6J, BALB/c, DBA/2J, 129S1/SvImJ), weighing 25-30g, were used.

  • Surgical Procedure: Mice were anesthetized with isoflurane and stereotaxically implanted with a guide cannula targeting the nucleus accumbens. Animals were allowed to recover for at least 5 days post-surgery.

  • Microdialysis:

    • A microdialysis probe was inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a flow rate of 1 µL/min.

    • After a 2-hour stabilization period, baseline dialysate samples were collected every 20 minutes for 1 hour.

    • Mice then received an i.p. injection of amphetamine (2.0 mg/kg), and dialysate samples were collected for an additional 3 hours.

  • Neurochemical Analysis: Dopamine concentrations in the dialysate samples were determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Dopamine levels were expressed as a percentage of the average baseline concentration. The peak dopamine increase and the duration of the effect were compared across strains using a one-way ANOVA.

Visualizing Mechanisms and Workflows

Signaling Pathway of Amphetamine

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Blocks Reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits DA_synapse Synaptic Dopamine DAT->DA_synapse Increases DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle Packages DA DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Leads to increased DA_cytosol->DAT Reverse Transport DA_release Dopamine Release DA_release->DA_synapse Increases DA_receptor Dopamine Receptors DA_synapse->DA_receptor Activates

Caption: Mechanism of action of amphetamine at the dopaminergic synapse.

Experimental Workflow for Locomotor Sensitization

Start Start Habituation Habituation to Open-Field (2 days) Start->Habituation Daily_Injections Daily i.p. Injections (Saline or Amphetamine) for 7 days Habituation->Daily_Injections Withdrawal Withdrawal Period (5 days) Daily_Injections->Withdrawal Challenge Amphetamine Challenge (All groups) Withdrawal->Challenge Data_Recording Record Locomotor Activity (120 minutes) Challenge->Data_Recording Data_Analysis Analyze Data (ANOVA) Data_Recording->Data_Analysis End End Data_Analysis->End

References

"B 775" and correlating behavioral effects with plasma concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a compound designated as "B 775" in scientific literature, clinical trial databases, and other publicly available resources have yielded no relevant information. Consequently, it is not possible to create a comparison guide correlating its plasma concentrations with behavioral effects as requested.

The lack of information on "this compound" could be attributed to several factors:

  • Internal Development Code: "this compound" may be an internal code name for a compound in the early stages of preclinical development within a pharmaceutical or research organization. Information on such compounds is often proprietary and not publicly disclosed until later stages of development, such as patent applications or publications.

  • Lack of Publicly Available Data: Research on this compound may not have been published or may be part of confidential research.

  • Alternative Nomenclature: The compound may be more commonly known by a different name or designation that is not "this compound".

  • Discontinued Project: The development of "this compound" may have been discontinued, and as a result, no significant body of data was ever made public.

Without any foundational data on "this compound," including its mechanism of action, therapeutic target, or any published studies, the creation of a comparison guide with data tables, experimental protocols, and visualizations is not feasible.

Should information on "this compound" become publicly available, or if an alternative designation for this compound is provided, this request can be revisited.

Comparative Analysis of the Abuse Liability of B 775 and Other Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the abuse liability of B 775, a formulation of mixed amphetamine salts, against other commonly prescribed stimulants, namely methylphenidate and modafinil. The information is compiled from a review of preclinical and clinical research to offer an objective assessment for professionals in drug development and related scientific fields.

Executive Summary

This compound, a combination of amphetamine and dextroamphetamine, is a potent central nervous system (CNS) stimulant with a well-documented high potential for abuse, reflected in its classification as a Schedule II controlled substance.[1] Comparative studies consistently indicate that mixed amphetamine salts exhibit a higher abuse liability than methylphenidate, another Schedule II stimulant, and a significantly higher potential for abuse than modafinil, a Schedule IV substance.[1][2] This difference in abuse potential is rooted in their distinct mechanisms of action, particularly their effects on the dopamine and norepinephrine systems in the brain.

Mechanism of Action and Signaling Pathways

The abuse liability of stimulants is primarily linked to their ability to increase synaptic concentrations of dopamine and norepinephrine in the brain's reward pathways.[3][4][5]

This compound (Amphetamine/Dextroamphetamine): Amphetamines are substrates for the dopamine transporter (DAT) and norepinephrine transporter (NET). They are taken up into the presynaptic neuron and induce the reverse transport of dopamine and norepinephrine from synaptic vesicles into the cytoplasm and then out into the synapse. This leads to a significant and rapid increase in extracellular dopamine and norepinephrine levels.[6][7]

Methylphenidate: In contrast, methylphenidate acts primarily as a blocker of DAT and NET. It binds to these transporters, preventing the reuptake of dopamine and norepinephrine from the synapse, thereby increasing their synaptic concentrations. However, it does not induce the reverse transport of these neurotransmitters to the same extent as amphetamines.[6][7][8]

Modafinil: The mechanism of action for modafinil is not as fully understood but it is known to be a weak dopamine reuptake inhibitor.[1][9] Its effects on the dopamine system are considered to be less pronounced than those of amphetamines and methylphenidate, contributing to its lower abuse potential.[2][10]

Stimulant_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA_Synapse DA_Vesicle->DA_Synapse Release NE_Vesicle Norepinephrine Vesicle NE_Synapse NE_Vesicle->NE_Synapse Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptor DA_Synapse->DA_Receptor NE_Synapse->NET Reuptake NE_Receptor Norepinephrine Receptor NE_Synapse->NE_Receptor Reward_Signal Reward Signal DA_Receptor->Reward_Signal NE_Receptor->Reward_Signal B775 This compound (Amphetamine) B775->DAT Reverse Transport B775->NET Reverse Transport Methylphenidate Methylphenidate Methylphenidate->DAT Block Methylphenidate->NET Block Modafinil Modafinil Modafinil->DAT Weak Block

Caption: Simplified signaling pathways of this compound, Methylphenidate, and Modafinil.

Preclinical Comparative Studies: Animal Models of Abuse Liability

Animal models are crucial for assessing the abuse potential of substances. The two most common paradigms are self-administration and conditioned place preference (CPP).

Self-Administration Studies

In self-administration studies, animals are trained to perform a task (e.g., press a lever) to receive an intravenous infusion of a drug. The rate and pattern of lever pressing are measures of the drug's reinforcing efficacy.

DrugAnimal ModelKey Findings
Amphetamine RatsReadily self-administered, indicating strong reinforcing properties.[11]
Methylphenidate RatsAlso self-administered, but some studies suggest it may be a weaker reinforcer than amphetamine.[12]
Modafinil RatsInconsistent results, with some studies showing weak or no self-administration, suggesting lower reinforcing effects compared to amphetamine and methylphenidate.
Conditioned Place Preference (CPP) Studies

CPP is a form of Pavlovian conditioning where the rewarding effects of a drug are associated with a specific environment. An animal's preference for the drug-paired environment is a measure of the drug's rewarding properties.

DrugAnimal ModelKey Findings
Amphetamine RatsConsistently produces a robust conditioned place preference.[2][13][14]
Methylphenidate RatsGenerally produces a conditioned place preference, though some studies suggest it may be less potent than amphetamine in this regard.
Modafinil MiceCan induce a conditioned place preference, but the effect is often weaker and more variable than that of amphetamine.[2]

Clinical Comparative Studies: Human Abuse Potential

Human Abuse Potential (HAP) studies are clinical trials designed to assess the abuse liability of a drug in experienced recreational drug users. Key measures include subjective ratings of "Drug Liking," "High," and "Good Effects" on a visual analog scale (VAS).

DrugStudy PopulationKey Subjective Effects (Peak VAS Scores)
d-Amphetamine Healthy AdultsIncreased ratings of "feeling stimulated" and "liking the drug".[15]
Methylphenidate Recreational Stimulant UsersSignificantly higher "Drug Liking" VAS scores compared to placebo.[16]
Modafinil Healthy AdultsIncreased ratings on the Amphetamine and Morphine Benzedrine Group scales of the ARCI.[15]
Amphetamine vs. Methylphenidate Non-drug-abusing humansBoth drugs produced stimulant-like subjective effects, including increased "drug liking".[17]
Methylphenidate vs. Modafinil Polysubstance AbusersBoth were discriminated from placebo and produced "drug liking" effects. Modafinil showed less of an "amphetamine-like" subjective effect.[18]

Experimental Protocols

Intravenous Self-Administration in Rodents

Self_Administration_Workflow Surgery Catheter Implantation (Jugular Vein) Recovery Post-Surgical Recovery Surgery->Recovery Training Operant Chamber Training (Lever Press for Food) Recovery->Training Substitution Drug Self-Administration (Lever Press for Infusion) Training->Substitution Data_Collection Data Collection (Lever Presses, Infusions) Substitution->Data_Collection Analysis Data Analysis (Dose-Response Curves) Data_Collection->Analysis CPP_Workflow Habituation Habituation Phase (Free exploration of all chambers) Conditioning Conditioning Phase (Drug paired with one chamber, vehicle with another) Habituation->Conditioning Test Test Phase (Drug-free, free exploration) Conditioning->Test Data_Analysis Data Analysis (Time spent in each chamber) Test->Data_Analysis HAP_Study_Design Screening Screening of Recreational Drug Users Randomization Randomization to Treatment Sequence Screening->Randomization Treatment_Periods Multiple Treatment Periods (Crossover Design) Randomization->Treatment_Periods Washout Washout Period Between Treatments Treatment_Periods->Washout Assessments Subjective & Physiological Assessments Treatment_Periods->Assessments Data_Analysis Statistical Analysis of VAS Scores Assessments->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of "B 775": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The designation "B 775" can refer to several distinct chemical products, each with specific disposal protocols. For researchers, scientists, and drug development professionals, understanding these differences is critical for maintaining laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for the most common substances identified as "this compound".

Pharmaceutical: Amphetamine and Dextroamphetamine (7.5 mg)

The pill imprinted with "this compound" and "7 1/2" is identified as a combination of Amphetamine and Dextroamphetamine, a central nervous system stimulant.[1] As a Schedule II controlled substance, its disposal is subject to stringent regulations to prevent diversion and environmental contamination.

Disposal Procedures for Amphetamine and Dextroamphetamine:

Improper disposal of pharmaceuticals poses a risk to public health and the environment. The following are the recommended procedures for the disposal of controlled substances like Amphetamine and Dextroamphetamine in a laboratory or clinical setting.

Recommended Disposal Workflow:

cluster_onsite On-site Destruction (Preferred) cluster_offsite Off-site Disposal cluster_trash Disposal in Trash (Least Preferred - Follow FDA Guidelines if no other option is available) onsite_start Unused/Expired this compound Pills neutralization Use a commercial pharmaceutical waste disposal system (e.g., Rx Destroyer™) containing activated carbon to neutralize the active ingredients. onsite_start->neutralization disposal Once neutralized and rendered non-retrievable, the container can be disposed of in the pharmaceutical waste stream. neutralization->disposal offsite_start Unused/Expired this compound Pills collection Segregate and store in a designated, secure controlled substance waste container. offsite_start->collection transport Arrange for pickup by a licensed hazardous waste carrier or reverse distributor. collection->transport destruction Ensure a certificate of destruction is obtained. transport->destruction trash_start Unused this compound Pills remove Remove pills from original container. trash_start->remove mix Mix with an unappealing substance like used coffee grounds, dirt, or cat litter. remove->mix seal Place mixture in a sealed plastic bag or container. mix->seal discard Discard in the trash. seal->discard start Unused/Waste this compound Chemical sds Consult the Safety Data Sheet (SDS) for specific disposal instructions. start->sds ppe Wear appropriate Personal Protective Equipment (PPE) as specified in the SDS (e.g., gloves, safety glasses, respirator). sds->ppe container Collect waste in a designated, properly labeled, and sealed hazardous waste container. ppe->container storage Store the waste container in a designated hazardous waste accumulation area. container->storage disposal Arrange for disposal by a licensed hazardous waste disposal company. storage->disposal

References

Navigating the Safe Handling of "B 775": A Multi-faceted Approach

Author: BenchChem Technical Support Team. Date: December 2025

Given that the identifier "B 775" can refer to several distinct chemical products, it is crucial for laboratory safety to first correctly identify the substance . This guide provides essential safety and handling information for the most probable candidates matching this identifier within a research and development context: an industrial moisture shield, an epoxy thinner, and a pharmaceutical compound.

Immediate Action: Verify Your Substance

Before proceeding, confirm the exact identity of "this compound" by checking the container's label, manufacturer, and any accompanying Safety Data Sheet (SDS). Misidentification of a chemical can lead to improper handling and hazardous exposure.

Option 1: Chesterton 775 Moisture Shield

This product is a solvent-based, protective coating designed to displace moisture on metals.[1][2] It is available in both bulk liquid and aerosol forms. The primary hazards include flammability and, with prolonged contact, potential skin and respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Requirements

Proper PPE is critical to mitigate the risks associated with this solvent-based coating. The following table summarizes the recommended equipment based on the product's Safety Data Sheet.

Exposure Route Required PPE Specifications & Precautions
Respiratory Not normally requiredUse in a well-ventilated area. If vapors are high or ventilation is poor, an approved vapor respirator is necessary.
Hand Protection Protective GlovesNeoprene or other solvent-resistant gloves are recommended to prevent skin contact.
Eye Protection Safety GlassesUse safety glasses with side shields to protect against splashes.
Skin/Body Appropriate Work ClothingWear clothing adequate to prevent skin exposure.
Handling and Disposal Protocols

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly sealed.

  • Keep away from sources of ignition as the product is flammable.[1]

Spill Management:

  • Evacuate and ventilate the area.

  • Eliminate all ignition sources.

  • Contain the spill using absorbent materials like sand, clay, or sawdust.

  • Collect the absorbed material into a suitable container for proper disposal.[1]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter sewers or waterways.[1]

Procedural Workflow for Safe Handling

Workflow: Handling 775 Moisture Shield prep Preparation ppe Don PPE (Gloves, Goggles) prep->ppe ventilation Ensure Adequate Ventilation prep->ventilation use Use Product as Directed ppe->use ventilation->use handling Chemical Handling cleanup Cleanup & Decontamination use->cleanup spill Manage Spills cleanup->spill If spill occurs storage Store Properly cleanup->storage disposal Waste Disposal cleanup->disposal

Caption: Safe handling workflow for 775 Moisture Shield.

Option 2: BODY 775 Epoxy Thinner

This product is a highly flammable liquid mixture used as a reducing agent, containing toluene and other solvents.[3] It poses significant health risks, including suspected carcinogenicity, potential damage to fertility, and organ damage through repeated exposure.[3]

Personal Protective Equipment (PPE) Requirements

Due to its hazardous components, stringent PPE is mandatory.

Exposure Route Required PPE Specifications & Precautions
Respiratory Respiratory Protective DeviceA suitable respirator is required to prevent inhalation of harmful vapors. Prevent aerosol formation.[3]
Hand Protection Protective GlovesChemical-resistant gloves are essential.
Eye Protection Safety Goggles/Face ShieldTo protect against splashes that can cause serious eye damage.[3]
Skin/Body Protective Work ClothingWear appropriate clothing to prevent skin contact.
Handling and Disposal Protocols

Storage:

  • Store in a cool, well-ventilated location.[3]

  • Keep containers tightly sealed and protected from electrostatic charges.

  • Keep away from all ignition sources—No Smoking.[3]

Spill Management:

  • Immediately extinguish all ignition sources.

  • Ventilate the area.

  • Absorb the spill with non-combustible material (e.g., sand, earth).

  • Place in a sealed container for disposal.

Disposal:

  • Must be disposed of as hazardous waste according to institutional and governmental regulations.

Logical Relationship for Risk Mitigation

Risk Mitigation: BODY 775 Epoxy Thinner chem BODY 775 Epoxy Thinner hazards Hazards: - Flammable - Carcinogenic - Eye Damage chem->hazards controls Control Measures hazards->controls ppe Mandatory PPE (Respirator, Goggles) controls->ppe eng Engineering Controls (Fume Hood) controls->eng admin Administrative Controls (Training, SOPs) controls->admin safe_handling Safe Handling Achieved ppe->safe_handling eng->safe_handling admin->safe_handling

Caption: Key risk control relationships for BODY 775.

Option 3: Amphetamine and Dextroamphetamine (Pill Imprint this compound)

The identifier "this compound" is also used as an imprint on pills containing a 7.5 mg mixture of amphetamine and dextroamphetamine salts, prescribed for ADHD and narcolepsy.[4][5] In a research or drug development setting, these would be handled as active pharmaceutical ingredients (APIs). These are CNS stimulants with a high potential for abuse and misuse.[4][6]

For researchers handling the pure API or related compounds (like Dextroamphetamine Related Compound B), standard laboratory PPE, including a lab coat, gloves, and safety glasses, is the minimum requirement. Handling should occur in a controlled environment, such as a chemical fume hood, to prevent inhalation of airborne particles. All procedures must adhere to institutional guidelines for handling controlled substances. Disposal must follow regulations for pharmaceutical and chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
B 775
Reactant of Route 2
Reactant of Route 2
B 775

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。